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Core Science & Biosynthesis

Foundational

2,3-Dichloro-propionic acid methyl ester chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2,3-Dichloropropionate This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of methyl 2,3-dich...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2,3-Dichloropropionate

This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of methyl 2,3-dichloropropionate (CAS No. 3674-09-7). It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this versatile intermediate. The information presented herein is a synthesis of established literature and practical insights to ensure both scientific accuracy and field-proven applicability.

Core Chemical and Physical Properties

Methyl 2,3-dichloropropionate is an ester of 2,3-dichloropropionic acid.[1] It is a clear, colorless to slightly yellow liquid under standard conditions.[1][2][3] A thorough understanding of its physical properties is paramount for its effective use in experimental design, particularly concerning reaction setup and purification procedures.

For instance, its relatively high boiling point under reduced pressure dictates that vacuum distillation is the preferred method for purification, minimizing thermal decomposition that might occur at atmospheric pressure.[1][2] Its solubility in common organic solvents like ether, acetone, and ethanol allows for flexibility in choosing reaction and extraction media.[2]

PropertyValueSource(s)
CAS Number 3674-09-7[1][4]
Molecular Formula C₄H₆Cl₂O₂[2][3][4][5]
Molecular Weight 157.00 g/mol [4]
Appearance Clear, colorless to slightly yellow liquid[1][2][3]
Density 1.325 - 1.33 g/mL at 20-25 °C[1][2]
Boiling Point 63 °C at 13 hPa; 52-55 °C at 2 mmHg[1][2]
Flash Point 42 °C - 80 °C (closed cup)[1][3]
Refractive Index (n²⁰/D) 1.453[2]
Solubility Soluble in ether, acetone, ethanol[2]

Synthesis and Purification

The most prevalent and industrially significant method for synthesizing methyl 2,3-dichloropropionate is through the direct chlorination of methyl acrylate.[1][3] This electrophilic addition reaction requires careful control of the reaction temperature to prevent unwanted side reactions and ensure high purity of the final product.

The use of a catalyst or a solvent like N,N-dimethylformamide (DMF) is common to facilitate the reaction.[1][2] The causality behind maintaining the temperature below 40°C lies in minimizing the formation of byproducts and preventing the exothermic reaction from becoming uncontrollable.[1][2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl Acrylate Methyl Acrylate Reaction Vessel Reaction Vessel Methyl Acrylate->Reaction Vessel Chlorine Gas Chlorine Gas Chlorine Gas->Reaction Vessel DMF (catalyst) DMF (catalyst) DMF (catalyst)->Reaction Vessel Temp < 40°C Temp < 40°C Temp < 40°C->Reaction Vessel Vacuum Distillation Vacuum Distillation Reaction Vessel->Vacuum Distillation Crude Product Product Methyl 2,3-Dichloropropionate Vacuum Distillation->Product Purified Product (Yield: ~77%)

Caption: Synthesis workflow of Methyl 2,3-Dichloropropionate.

Experimental Protocol: Synthesis via Chlorination

This protocol is a self-validating system, where progress is monitored by gas chromatography (GC) to ensure the reaction proceeds to completion and to determine the purity of the final product.

  • Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a gas trap.

  • Charging Reactants: Charge the flask with methyl acrylate (e.g., 27.5 mol) and N,N-dimethylformamide (e.g., 0.55 mol).[2]

  • Chlorination: Begin stirring and pass chlorine gas through the inlet tube into the methyl acrylate solution.[1][2]

  • Temperature Control: Maintain the reaction temperature below 40°C using an ice bath or a cooling mantle. This step is critical for selectivity.[1]

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by GC to monitor the consumption of methyl acrylate. The reaction is typically stopped after about half of the chlorine has been consumed to optimize yield and minimize side products.[2]

  • Work-up and Purification: Once the desired conversion is achieved, stop the chlorine flow. The crude reaction mixture is then subjected to vacuum distillation to separate the unreacted methyl acrylate and isolate the pure methyl 2,3-dichloropropionate.[1][2][3] The product is typically collected at around 70°C under a 15 mmHg vacuum.[2]

Spectroscopic Profile

Characterization of methyl 2,3-dichloropropionate is routinely performed using standard spectroscopic techniques. The following table summarizes key identifiers from various spectroscopic methods.

Technique Key Identifiers and Data Source(s)
¹H NMR Spectral data available from chemical suppliers and databases.[6]
¹³C NMR Spectral data available from chemical suppliers and databases.[6]
Mass Spectrometry (MS) Electron ionization mass spectra are available in databases like the NIST WebBook.[7]
Infrared (IR) Spectroscopy IR spectra are available for structural confirmation.[7]
InChI 1S/C4H6Cl2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3
InChIKey OFHMODDLBXETIK-UHFFFAOYSA-N
SMILES COC(=O)C(Cl)CCl[5]

Chemical Reactivity and Applications

Methyl 2,3-dichloropropionate serves as a crucial building block in organic synthesis, primarily due to the reactivity of its two chlorine atoms, which can be targeted in subsequent reactions.

  • Pharmaceutical Intermediate: Its primary application is as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][3]

  • Synthesis of Other Intermediates: It can be used to produce 2-chloro-acrylic acid methyl ester through a dehydrochlorination reaction upon heating.[1][2] This transformation is a key step in creating other valuable chemical entities.

  • Medicinal Chemistry Research: It is used in the preparation of specific analogs for drug discovery research, for example, in the synthesis of catharanthine analogs.[2]

G start reagent Methyl 2,3-Dichloropropionate start->reagent reaction Heating / Base reagent->reaction product 2-Chloro-acrylic acid methyl ester reaction->product application Further Synthesis (e.g., APIs) product->application end application->end

Caption: Dehydrochlorination of Methyl 2,3-Dichloropropionate.

Safety, Handling, and Storage

Methyl 2,3-dichloropropionate is a combustible liquid and is classified as a substance that causes severe skin burns and eye damage. It is also suspected of causing genetic defects. Therefore, strict adherence to safety protocols is mandatory.

Protocol for Safe Handling and Storage
  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure that safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Use spark-proof tools and explosion-proof equipment.[9] Ground and bond containers during transfer to prevent static discharge.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] Keep away from heat, sparks, open flames, and incompatible materials such as strong bases and oxidizing agents.[9][10]

  • Spill Response: In case of a spill, evacuate the area. Remove all sources of ignition.[8] Contain the spill and clean up using an inert absorbent material. Dispose of the waste in a suitable, closed container.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. Do not discharge into sewer systems.[8]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

References

Sources

Exploratory

Comprehensive Technical Guide on Methyl 2,3-Dichloropropionate (CAS 3674-09-7): Synthesis, Mechanisms, and Applications in Drug Development

Executive Summary In modern organic synthesis and pharmaceutical manufacturing, halogenated esters serve as foundational building blocks due to their high reactivity and versatile functionalization pathways. Methyl 2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and pharmaceutical manufacturing, halogenated esters serve as foundational building blocks due to their high reactivity and versatile functionalization pathways. Methyl 2,3-dichloropropionate (CAS 3674-09-7) is a prime example of such an intermediate[1]. Characterized by dual electrophilic centers (the α and β carbons) and a reactive methyl ester moiety, this compound is uniquely positioned for nucleophilic substitutions, amination reactions, and controlled eliminations[2].

As application scientists, we rely on this reagent not just as a simple precursor, but as a critical enabler in complex semi-synthetic pipelines—most notably in the synthesis of bis-indole anti-mitotic agents (e.g., vinca alkaloids) and advanced active pharmaceutical ingredients (APIs)[3],[4]. This whitepaper provides a rigorous examination of its physicochemical profile, validated synthetic protocols, and downstream applications.

Physicochemical Profiling & Analytical Data

Understanding the thermodynamic and physical properties of Methyl 2,3-dichloropropionate is critical for designing safe and high-yielding reaction conditions. The compound presents as a clear, colorless to slightly yellow liquid[1].

PropertyValueReference
CAS Number 3674-09-7[1]
IUPAC Name Methyl 2,3-dichloropropanoate[1]
Molecular Formula C4H6Cl2O2[1]
Molecular Weight 157.00 g/mol [5]
SMILES String COC(=O)C(Cl)CCl[5]
Density 1.33 g/cm³ at 20 °C[6]
Boiling Point 52-55 °C at 2 mmHg (63 °C at 13 hPa)[3],[6]
Flash Point 63 °C (Closed Cup)[6]
Commercial Purity 97.0% (GC)[6]

Core Synthetic Pathways and Mechanisms

The industrial and laboratory-scale synthesis of Methyl 2,3-dichloropropionate relies on the direct electrophilic addition of chlorine gas across the alkene double bond of methyl acrylate[4].

G A Methyl Acrylate (Precursor) C Chloronium Ion Intermediate A->C Electrophilic Addition (<40°C) B Chlorine Gas (Cl2) (Electrophile) B->C D Methyl 2,3-dichloropropionate (Target: CAS 3674-09-7) C->D Nucleophilic Attack by Cl-

Figure 1: Electrophilic addition mechanism for synthesizing Methyl 2,3-dichloropropionate.

Protocol 1: Controlled Chlorination of Methyl Acrylate

This protocol is designed as a self-validating system to ensure maximum yield while preventing runaway polymerization.

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a gas dispersion tube (for Cl₂ introduction), an internal thermocouple, and a reflux condenser vented to a caustic scrubber system.

  • Reagent Loading: Charge the reactor with methyl acrylate. Introduce a catalytic amount of dimethylformamide (DMF)[4].

    • Causality: DMF acts as a nucleophilic catalyst that polarizes the Cl₂ molecule, significantly lowering the activation energy for the formation of the intermediate chloronium ion.

  • Chlorination: Initiate stirring and cool the reactor jacket to maintain an internal temperature of 10–15 °C. Slowly bubble dry chlorine gas through the dispersion tube.

    • Causality: The electrophilic addition is highly exothermic. Maintaining the temperature strictly below 40 °C is non-negotiable; exceeding this threshold triggers radical-induced auto-polymerization of the methyl acrylate, drastically reducing yield and potentially causing a hazardous pressure spike[4].

  • Validation Checkpoint (In-Process): Monitor the reaction via Gas Chromatography (GC-FID). The protocol is self-validating when the methyl acrylate peak is entirely consumed, and a single dominant product peak emerges.

  • Workup & Purification: Sparge the mixture with nitrogen gas for 30 minutes to expel residual Cl₂ and HCl. Purify the crude mixture via vacuum distillation, collecting the fraction at 52–55 °C under 2 mmHg[3].

    • Causality: Vacuum distillation is mandatory. Heating the chlorinated ester to its atmospheric boiling point induces thermal degradation and premature dehydrohalogenation. Expected yield under these controlled parameters is approximately 77% with 98% purity[4].

Transformations and Downstream Applications

Methyl 2,3-dichloropropionate is rarely the final therapeutic product; rather, it is a versatile precursor that undergoes specific transformations to build complex molecular architectures[2].

G Root Methyl 2,3-dichloropropionate (CAS 3674-09-7) App1 Methyl 2-chloroacrylate (Reactive Monomer) Root->App1 Dehydrohalogenation (Heat / Base) App2 Catharanthine-Vindoline Coupling Reagent Root->App2 Oxidative Fragmentation App3 Amide Derivatives (Antibiotic/Anticancer APIs) Root->App3 Amination Reactions

Figure 2: Downstream synthetic applications of Methyl 2,3-dichloropropionate in drug design.

A. Synthesis of Methyl 2-chloroacrylate via Dehydrohalogenation

By subjecting Methyl 2,3-dichloropropionate to controlled heating or treatment with a mild base, it undergoes an E2 elimination (dehydrohalogenation) to yield Methyl 2-chloroacrylate[1],[4]. This resulting compound is a highly reactive Michael acceptor used in the synthesis of specialized polymers and heterocyclic APIs.

Protocol 2: Base-Mediated Dehydrohalogenation

  • Dissolve Methyl 2,3-dichloropropionate in an anhydrous, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add 1.05 equivalents of triethylamine dropwise.

    • Causality: The organic base selectively abstracts the more acidic α -proton (at C2). The stereoelectronic alignment forces the expulsion of the β -chloride (at C3), forming the conjugated double bond.

  • Validation Checkpoint: Filter the precipitated triethylamine hydrochloride salt. Analyze the filtrate via ¹H-NMR. The protocol is validated by the disappearance of the complex aliphatic multiplets of the precursor and the emergence of two distinct vinylic doublet signals (typically between 6.0–6.5 ppm), confirming the formation of the acrylate double bond.

B. Catharanthine-Vindoline Coupling in Oncology

In advanced medicinal chemistry, Methyl 2,3-dichloropropionate acts as a critical reagent in the oxidative fragmentation and coupling of catharanthine analogs to vindoline[3]. This semi-synthetic coupling is the cornerstone of manufacturing bis-indole alkaloids—a highly potent class of anti-mitotic chemotherapeutics (such as vinblastine and vinorelbine) that disrupt microtubule dynamics in cancer cells. The ester facilitates the stabilization or trapping of reactive iminium intermediates generated during the fragmentation phase.

C. Amidation for Antibiotic and Anticancer APIs

The compound is highly susceptible to nucleophilic attack by primary and secondary amines. Displacement of the halogens and subsequent amidation of the ester group allows chemists to rapidly derive a vast library of amide-based drugs, which are heavily utilized in the development of novel antibiotics and targeted anticancer therapies[2].

Safety, Handling, and Storage

As a halogenated organic ester, Methyl 2,3-dichloropropionate requires rigorous Environmental, Health, and Safety (EHS) oversight:

  • Storage: Must be stored in a tightly sealed container in a cool (2-30 °C), dry, and well-ventilated flammables area[1],[6].

  • Hazards: It is a combustible liquid (Flash Point: 63 °C) and poses severe irritation risks to the eyes, respiratory system, and skin (Hazard Codes: Xi)[1],[6].

  • Handling: All manipulations must be conducted within a fume hood using appropriate PPE (nitrile gloves, safety goggles). Halogenated organic waste must be segregated into designated chlorinated waste containers to prevent incompatible cross-reactions[7].

References

  • LookChem. "Cas 3674-09-7,Methyl 2,3-dichloropropionate".
  • ChemicalBook. "Methyl 2,3-dichloropropionate | 3674-09-7".
  • Nbinno. "Methyl 2,3-dichloropropionate: Synthesis, Applications & Global Suppliers".
  • Cheméo. "Chemical Properties of Propanoic acid, 2,3-dichloro-, methyl ester (CAS 3674-09-7)".
  • Nanjing Winsome Chemical Limited. "Methyl 2,3-dichloropropionate".
  • Sigma-Aldrich. "Methyl 2,3-dichloropropionate for synthesis 3674-09-7".
  • Merck Millipore. "Methyl 2,3-dichloropropionate CAS 3674-09-7".

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Formula of Methyl 2,3-dichloropropionate

This guide provides a comprehensive technical overview of Methyl 2,3-dichloropropionate, a significant chemical intermediate in the pharmaceutical and organic synthesis sectors. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Methyl 2,3-dichloropropionate, a significant chemical intermediate in the pharmaceutical and organic synthesis sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's molecular structure, formula, physicochemical properties, synthesis, and spectral analysis, offering field-proven insights and detailed methodologies.

Core Molecular Identity

Methyl 2,3-dichloropropionate, identified by the CAS Number 3674-09-7 , is an organochlorine compound that serves as a critical building block in the synthesis of more complex molecules, including various Active Pharmaceutical Ingredients (APIs).[1][2] Its molecular integrity and purity are paramount for the successful progression of multi-step synthetic pathways.

Chemical Formula and Molecular Weight

The empirical and molecular formula for Methyl 2,3-dichloropropionate is C₄H₆Cl₂O₂ .[3][4][5][6] This composition gives it a molecular weight of approximately 157.00 g/mol .[4][7]

Structural Representation

The structural formula reveals a three-carbon propionate backbone with chlorine atoms substituted at the second and third positions, and a methyl ester group.

Linear Formula: ClCH₂CH(Cl)COOCH₃[7]

IUPAC Name: methyl 2,3-dichloropropanoate[3][5]

Key Structural Identifiers:

IdentifierValue
SMILES COC(=O)C(Cl)CCl[3][5]
InChI 1S/C4H6Cl2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3[7]
InChIKey OFHMODDLBXETIK-UHFFFAOYSA-N[3][7]

The presence of a chiral center at the C-2 carbon indicates that Methyl 2,3-dichloropropionate can exist as a racemic mixture of two enantiomers. The stereochemistry is a critical consideration in pharmaceutical applications where specific isomers may be required for biological activity.

Caption: 2D Molecular Structure of Methyl 2,3-dichloropropionate.

Physicochemical Properties

Methyl 2,3-dichloropropionate is a clear, colorless to slightly yellow liquid.[1][2][8][9] Its physical properties make it a manageable reagent in various chemical processes.[1]

PropertyValue
Density 1.325 - 1.33 g/cm³ at 20-25 °C[1][7][9]
Boiling Point 63 °C at 13 hPa[1][7]; 91-92 °C at 50 mmHg[2][3]
Flash Point 63 - 87 °C[1][3]
Refractive Index ~1.453 at 20 °C[3][5]
Solubility Soluble in ether, acetone, and ethanol.[3][8][9]

Synthesis and Purification: A Self-Validating Protocol

The primary industrial synthesis of Methyl 2,3-dichloropropionate involves the chlorination of methyl acrylate.[1][2] This reaction requires careful control to ensure high yield and purity.

The Causality Behind Experimental Choices

The direct chlorination of the double bond in methyl acrylate is an electrophilic addition reaction. The choice of reaction conditions is critical for maximizing the desired product and minimizing side reactions.

  • Temperature Control: The reaction is typically maintained below 40°C.[1] This is crucial to prevent excessive formation of byproducts through radical substitution or elimination reactions. Higher temperatures can also lead to the decomposition of the desired product.

  • Solvent/Catalyst: Dimethylformamide (DMF) is often used as a solvent or catalyst.[1][2] DMF can facilitate the reaction by stabilizing the intermediates and promoting the desired ionic mechanism.

  • Purification by Vacuum Distillation: The product is isolated via vacuum distillation.[1][2] This technique is employed because the boiling point of Methyl 2,3-dichloropropionate is relatively high at atmospheric pressure, and heating to that temperature could induce decomposition.[10] By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification process that preserves the integrity of the compound.[10]

G start Methyl Acrylate + Chlorine Gas reaction Chlorination Reaction (DMF, <40°C) start->reaction crude Crude Product Mixture reaction->crude distillation Vacuum Distillation crude->distillation product Pure Methyl 2,3-dichloropropionate distillation->product byproducts Byproducts distillation->byproducts

Caption: Experimental workflow for the synthesis and purification of Methyl 2,3-dichloropropionate.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and purity.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser is assembled. The reactor is charged with methyl acrylate and a catalytic amount of DMF.

  • Temperature Control: The reactor is cooled to and maintained at a temperature below 40°C using a circulating chiller.

  • Chlorine Gas Introduction: Chlorine gas is slowly bubbled through the reaction mixture via the gas inlet tube. The flow rate is carefully controlled to prevent a rapid exotherm.

  • Reaction Monitoring: The reaction progress is monitored by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the consumption of methyl acrylate and the formation of the product.

  • Reaction Quenching: Once the reaction is complete (as indicated by GC analysis), the introduction of chlorine gas is stopped, and the reaction mixture is purged with nitrogen to remove any dissolved chlorine.

  • Workup: The crude product is washed with a dilute aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The dried crude product is subjected to vacuum distillation. The pressure and temperature are carefully controlled to separate the pure Methyl 2,3-dichloropropionate from lower and higher boiling impurities. Fractions are collected and analyzed by GC to confirm purity. A typical purity of >97% is expected.[1][2]

Spectroscopic Analysis for Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

  • -OCH₃ (methyl ester): A singlet at approximately 3.8 ppm. This signal is a singlet because there are no adjacent protons to cause splitting.

  • -CH(Cl)-: A triplet at approximately 4.5 ppm. This proton is coupled to the two protons of the adjacent -CH₂Cl group, resulting in a triplet (n+1 rule, where n=2).

  • -CH₂Cl: A doublet at approximately 3.9 ppm. These two protons are coupled to the single proton of the -CH(Cl)- group, resulting in a doublet (n+1 rule, where n=1).

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to show four signals, one for each unique carbon atom.

  • -C=O (ester carbonyl): A signal in the range of 168-172 ppm.

  • -CH(Cl)-: A signal around 55-60 ppm.

  • -OCH₃ (methyl ester): A signal around 53-58 ppm.

  • -CH₂Cl: A signal around 45-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.

  • C-O Stretch (ester): A strong absorption band in the range of 1100-1300 cm⁻¹.

  • C-H Stretch (alkane): Absorption bands in the 2850-3000 cm⁻¹ region.

  • C-Cl Stretch: Absorption bands in the 600-800 cm⁻¹ region.

Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 156 (for ³⁵Cl isotopes) and 158/160 (reflecting the isotopic abundance of chlorine). Common fragmentation patterns would likely involve the loss of:

  • -OCH₃ (m/z 31)

  • -COOCH₃ (m/z 59)

  • Cl (m/z 35/37)

  • CH₂Cl (m/z 49/51)

Applications and Chemical Reactivity

The primary application of Methyl 2,3-dichloropropionate is as a versatile pharmaceutical intermediate.[1][2][3][9] Its two chlorine atoms provide reactive sites for various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

A notable reaction is its use in the synthesis of 2-chloro-acrylic acid methyl ester through heating, which involves the elimination of HCl.[1][3][9] This derivative is another valuable building block in organic synthesis.

Safety and Handling

Methyl 2,3-dichloropropionate is a combustible liquid and is classified as corrosive.[3] It can cause severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause tearing.[11] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[11] Store in a cool, dry place away from strong oxidizing agents and strong bases.[3]

References

  • Methyl 2,3-dichloropropionate: Synthesis, Applications & Global Suppliers. (n.d.).
  • Methyl 2,3-dichloropropionate for synthesis 3674-09-7. (n.d.). Sigma-Aldrich.
  • Methyl 2,3-dichloropropionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
  • Methyl 2,3-dichloropropionate: Properties, Synthesis & Supply Chain Insights. (n.d.).
  • Methyl 2,3-dichloropropionate | CAS 3674-09-7. (n.d.). Santa Cruz Biotechnology.
  • Methyl 2,3-dichloropropionate, 98%. (n.d.). Thermo Fisher Scientific.
  • Methyl 2,3-dichloropropionate (C4H6Cl2O2). (n.d.). PubChemLite.
  • How To: Purify by Distillation. (n.d.). University of Rochester Department of Chemistry.
  • Methyl 2,3-dichloropropionate | 3674-09-7. (2026, January 13). ChemicalBook.
  • Cas 3674-09-7,Methyl 2,3-dichloropropionate. (n.d.). LookChem.
  • METHYL-2,3-DICHLOROPROPIOATE. (n.d.). VSNCHEM.
  • Material Safety Data Sheet - Methyl 2,3-dichloropropionate, 98% (GC). (2005, October 3). Cole-Parmer.

Sources

Exploratory

Introduction: Defining a Key Pharmaceutical Intermediate

An In-depth Technical Guide to the Physical Properties of Methyl 2,3-Dichloropropanoate Methyl 2,3-dichloropropanoate (CAS No: 3674-09-7 ) is an organochlorine compound and an ester of 2,3-dichloropropionic acid.[1] With...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties of Methyl 2,3-Dichloropropanoate

Methyl 2,3-dichloropropanoate (CAS No: 3674-09-7 ) is an organochlorine compound and an ester of 2,3-dichloropropionic acid.[1] With the molecular formula C₄H₆Cl₂O₂, it presents as a clear, colorless to slightly yellow liquid.[2][3] This compound is a critical intermediate in the pharmaceutical and fine chemical sectors, serving as a fundamental building block in the multi-step synthesis of complex molecules and Active Pharmaceutical Ingredients (APIs).[1][3] Its utility is primarily derived from its reactive chlorine atoms and ester functionality, which allow for a variety of subsequent chemical transformations.

The predominant synthesis route for methyl 2,3-dichloropropanoate involves the direct chlorination of methyl acrylate.[1][3] This reaction requires meticulous control of temperature and the rate of chlorine gas addition to optimize for both yield and purity, which is typically offered at a minimum of 97-98% for use in sensitive synthetic applications.[1][4] Understanding the physical properties of this intermediate is paramount for researchers and drug development professionals to ensure proper handling, storage, reaction optimization, and process safety.

G cluster_reactants Reactants cluster_process Process cluster_product Product Methyl Acrylate Methyl Acrylate Controlled Chlorination Controlled Chlorination Methyl Acrylate->Controlled Chlorination Chlorine Gas (Cl2) Chlorine Gas (Cl2) Chlorine Gas (Cl2)->Controlled Chlorination Methyl 2,3-dichloropropanoate Methyl 2,3-dichloropropanoate Controlled Chlorination->Methyl 2,3-dichloropropanoate Yield: ~77.2% catalyst DMF Catalyst Temp < 40°C catalyst->Controlled Chlorination

Caption: Synthesis of Methyl 2,3-dichloropropanoate.

Core Physical and Chemical Properties

The precise characterization of a chemical intermediate's physical properties is a prerequisite for its effective use in research and manufacturing. These parameters dictate storage conditions, solvent selection, and reaction setup.

PropertyValueSource(s)
CAS Number 3674-09-7[1][2][5][6]
Molecular Formula C₄H₆Cl₂O₂[2][3][4][7]
Molecular Weight 156.99 - 157.00 g/mol [2][4][7]
Appearance Clear, colorless to slightly yellow liquid[1][2][3][6]
Density 1.325 - 1.33 g/cm³ at 20-25 °C[1][2][5][8]
Boiling Point 52-55 °C at 2 mmHg63 °C at 13 hPa92 °C at 50 mmHg[2][5][9][1][8][3][6]
Melting Point Not Applicable (N/A)[2]
Refractive Index (n20/D) 1.4515 - 1.4555 at 20 °C[2][4][9]
Flash Point 42 °C - 80 °C (closed cup)[3][6][8]
Solubility Soluble in ether, acetone, and ethanol[2][9]

Experimental Determination of Physical Properties

To ensure the quality and consistency of methyl 2,3-dichloropropanoate, several key physical properties are routinely measured. The methodologies described below represent standard, self-validating laboratory protocols.

Density Measurement using a Pycnometer

Expertise & Rationale: Density is a fundamental property that relates a substance's mass to its volume. It is crucial for converting mass-based measurements to volume-based measurements in the laboratory. The use of a pycnometer, a flask with a precise and known volume, at a strictly controlled temperature is the gold standard. This is because a liquid's density is highly sensitive to temperature fluctuations; as temperature increases, volume typically expands, leading to a decrease in density.

Protocol:

  • Cleaning and Calibration: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely. Record its empty mass (m₁).

  • Standard Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and record the mass (m₂). The density of water at this temperature is well-established, allowing for precise calibration of the pycnometer's volume.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with methyl 2,3-dichloropropanoate, ensuring the liquid is at the same controlled temperature as the water. Record the mass (m₃).

  • Calculation: The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Refractive Index Measurement using an Abbe Refractometer

Expertise & Rationale: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a unique physical constant for a pure compound at a specific temperature and wavelength and is an excellent indicator of purity. An Abbe refractometer is the standard instrument, offering high precision. Calibration with a standard of known refractive index (like distilled water) is a critical, self-validating step that accounts for any instrumental drift.

G cluster_setup Setup & Calibration cluster_measurement Measurement A Clean Prism B Calibrate with Distilled Water A->B C Set Temperature (20°C) B->C D Apply Sample to Prism C->D Instrument Ready E Adjust Optics to Align Crosshairs D->E F Read Refractive Index from Scale E->F

Sources

Foundational

2,3-Dichloropropionic Acid Methyl Ester: An In-Depth Technical &amp; Safety Guide

Executive Summary Methyl 2,3-dichloropropionate (CAS 3674-09-7) is a highly reactive, bifunctional halogenated ester predominantly utilized as a pharmaceutical intermediate and a precursor in advanced chemical synthesis[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,3-dichloropropionate (CAS 3674-09-7) is a highly reactive, bifunctional halogenated ester predominantly utilized as a pharmaceutical intermediate and a precursor in advanced chemical synthesis[1]. Its structural motif—an alpha, beta-dichloro ester—makes it an excellent electrophile for dehydrohalogenation reactions, notably in the synthesis of methyl 2-chloroacrylate[2]. However, this same structural reactivity imparts significant toxicological hazards, including severe lachrymatory effects, tissue alkylation, and flammability[3]. This whitepaper establishes a self-validating framework for the safe handling, physicochemical profiling, and experimental utilization of this compound.

Physicochemical Profiling & Hazard Causality

Understanding the physical properties of methyl 2,3-dichloropropionate is critical for predicting its behavior in a laboratory setting. The compound's hazards are a direct consequence of its molecular structure.

Quantitative Data Summary

The following table summarizes the core physicochemical properties essential for risk assessment[1][4]:

PropertyValueHazard Implication
CAS Number 3674-09-7N/A
Molecular Formula C₄H₆Cl₂O₂High halogen content; generates HCl upon decomposition.
Molecular Weight 157.00 g/mol Dense vapor (heavier than air), prone to pooling in lower areas.
Physical State Clear, colorless to pale yellow liquidVisually indistinguishable from benign organic solvents.
Boiling Point 52-55 °C at 2 mmHgHigh volatility under reduced pressure; requires careful vacuum distillation.
Density 1.325 g/mL at 25 °CSinks in aqueous environments; complicates biphasic quenching.
Flash Point 42 °C (107.6 °F)Flammable liquid[3]. Vapor can ignite at slightly elevated ambient temperatures.
Vapor Pressure 1.3 mmHg at 25 °CSufficiently volatile at room temperature to reach toxic inhalation thresholds.
Causality of Hazards
  • Lachrymatory and Alkylating Properties: The chlorine atom at the alpha position (adjacent to the electron-withdrawing ester carbonyl) is highly labile. This makes the molecule a potent electrophile capable of rapidly alkylating nucleophilic biological targets, such as the sulfhydryl groups on sensory nerve receptors in the cornea and respiratory tract, triggering severe pain and lachrymation[3].

  • Flammability vs. Volatility: While its atmospheric boiling point is relatively high, its flash point of 42 °C classifies it as a flammable liquid[3]. The causality here lies in its vapor pressure (1.3 mmHg at 25 °C); at just 42 °C, it generates a sufficient vapor-air mixture to ignite in the presence of an ignition source or spark-producing tool.

Toxicological Mechanisms & Exposure Pathways

Exposure to methyl 2,3-dichloropropionate occurs primarily through inhalation of vapors and dermal/ocular contact with the liquid or aerosolized droplets[3][4].

  • Ocular and Respiratory Toxicity: As a potent lachrymator, even low-ppm vapor concentrations cause chemical conjunctivitis, corneal damage, and delayed pulmonary edema[3].

  • Systemic Toxicity: Ingestion or massive dermal absorption can lead to central nervous system (CNS) depression, characterized by dizziness, nausea, and potential cyanosis of the extremities[3].

ToxicityPathway Exposure Exposure to Methyl 2,3-dichloropropionate Inhalation Inhalation of Vapors (High Volatility) Exposure->Inhalation SkinEye Dermal / Ocular Contact (Liquid/Aerosol) Exposure->SkinEye Lachrymation TRPA1 Receptor Activation (Lachrymatory Effect) Inhalation->Lachrymation CNS CNS Depression (Systemic Absorption) Inhalation->CNS High Dose SkinEye->Lachrymation Ocular Alkylation Protein/DNA Alkylation (Electrophilic Attack) SkinEye->Alkylation Tissue Damage

Figure 1: Toxicological exposure pathways and physiological responses.

Self-Validating Experimental Handling Protocol

To ensure scientific integrity and operator safety, handling this compound requires a self-validating workflow. Every step must contain a built-in verification mechanism before proceeding to the next. The following protocol details the setup for a standard dehydrohalogenation reaction to yield methyl 2-chloroacrylate[2].

Step-by-Step Methodology

Step 1: Environmental & PPE Validation

  • Action: Conduct all operations inside a hard-ducted chemical fume hood. Equip operator with chemical splash goggles, a face shield, and double-layered gloves (inner nitrile, outer butyl rubber)[4].

  • Validation Check: Use an anemometer to verify the fume hood face velocity is ≥ 100 feet per minute (fpm). Visually inspect gloves for micro-tears using a pneumatic inflation test.

Step 2: Inert Atmosphere Setup

  • Action: Purge the reaction flask using a Schlenk line with ultra-high purity Argon or Nitrogen.

  • Validation Check: Ensure the vacuum gauge reads < 0.1 mmHg before backfilling with inert gas. Repeat the pump-purge cycle three times to guarantee an oxygen-free environment.

Step 3: Closed-System Transfer

  • Action: Transfer methyl 2,3-dichloropropionate using a gas-tight syringe or cannula to avoid vapor release[3].

  • Validation Check: Observe the syringe barrel for outgassing or bubble formation. If bubbles form, the seal is compromised; abort transfer and replace the septum.

Step 4: Controlled Reaction Execution

  • Action: Add the base (e.g., triethylamine) dropwise to the ester solution while maintaining the temperature strictly between 10 °C and 20 °C[5].

  • Validation Check: Monitor the internal reaction temperature using a calibrated thermocouple. The temperature must remain well below the compound's flash point (42 °C) to prevent ignition risks[3].

Step 5: In-Situ Quenching

  • Action: Quench the reaction by slowly adding a weak aqueous nucleophile (e.g., saturated sodium bicarbonate) to neutralize unreacted electrophiles and the generated HCl.

  • Validation Check: Cessation of CO₂ evolution (bubbling) confirms the complete neutralization of the acid byproducts.

HandlingWorkflow Prep Step 1: PPE & Hood Setup (Verify Flow Rate >100 fpm) Purge Step 2: Inert Atmosphere (N2/Ar Schlenk Line) Prep->Purge Flow Validated Transfer Step 3: Closed-System Transfer (Cannula or Syringe) Purge->Transfer O2 < 5ppm Reaction Step 4: Controlled Reaction (Monitor Temp < 42°C) Transfer->Reaction Sealed Transfer Quench Step 5: In-Situ Quenching (Neutralize Electrophiles) Reaction->Quench Reaction Complete

Figure 2: Self-validating closed-system workflow for handling reactive halogenated esters.

Emergency Response & Decontamination

In the event of a protocol failure, immediate, pre-planned responses are mandatory.

  • Spill Management: Do not use combustible materials like sawdust to absorb spills. Use a vapor-suppressing foam to reduce lachrymatory emissions, followed by an inert absorbent (e.g., vermiculite or sand). Use spark-proof tools for collection[3].

  • Fire Extinguishing: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water may be ineffective and can exacerbate the spread of the dense liquid[6].

  • First Aid (Ocular/Dermal): Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not allow the victim to rub their eyes, as this will exacerbate corneal damage from the alkylating agent[3][4].

  • First Aid (Inhalation): Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema[3][4].

Sources

Exploratory

Safe Handling, Storage, and Operational Protocols for Methyl 2,3-Dichloropropionate in Pharmaceutical Synthesis

Executive Summary Methyl 2,3-dichloropropionate (CAS: 3674-09-7) is a highly reactive halogenated ester utilized extensively as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), fine chemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,3-dichloropropionate (CAS: 3674-09-7) is a highly reactive halogenated ester utilized extensively as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and agrochemicals[1][2]. Due to the presence of two labile chlorine atoms and an ester moiety, it acts as a versatile electrophile in complex molecular assemblies. However, this same reactivity profile imparts significant toxicological and physical hazards, including acute oral toxicity, severe corrosivity, and suspected mutagenicity.

This technical guide establishes a causality-driven framework for researchers and drug development professionals, ensuring that the handling, storage, and experimental utilization of methyl 2,3-dichloropropionate rely on self-validating safety systems rather than passive compliance.

Physicochemical and Toxicological Profiling

Understanding the inherent physical properties of methyl 2,3-dichloropropionate is the foundational step in designing safe experimental workflows. The molecule's high density, low water solubility, and combustible nature dictate specific environmental controls.

Quantitative Data Summary

Table 1: Physicochemical Properties and Hazard Classifications[3][4]

Property / ParameterValue / Classification
CAS Number 3674-09-7
Molecular Weight 157.00 g/mol
Density 1.328 g/cm³ @ 20 °C
Boiling Point 92 °C @ 50 mmHg
Flash Point 42 °C (Combustible Liquid)
GHS Hazard Codes H301 (Toxic if swallowed), H314 (Causes severe skin burns/eye damage), H318 (Serious eye damage), H335 (Respiratory irritation), H341 (Suspected of causing genetic defects)
Mechanistic Toxicology & Reactivity

The toxicity of methyl 2,3-dichloropropionate is driven by its alkylating potential. The alpha and beta carbons attached to the chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack by biological macromolecules (e.g., proteins, DNA). This mechanism is responsible for its Category 1C corrosive nature—causing irreversible tissue damage within 1 to 4 hours of exposure—and its Category 2 mutagenic classification.

Furthermore, exposure to ambient moisture or strong bases catalyzes ester hydrolysis and dehydrohalogenation, releasing corrosive hydrogen chloride (HCl) gas[5].

ToxicityPathway A Methyl 2,3-dichloropropionate C Ester Hydrolysis & Dehydrohalogenation A->C Catalyzed by E Biological Nucleophiles (DNA, Proteins) A->E Electrophilic Attack B Ambient Moisture / Bases B->C D HCl Gas Release C->D G Tissue Necrosis / Burns D->G F Alkylation (Mutagenesis) E->F E->G

Mechanistic pathways of methyl 2,3-dichloropropionate degradation and biological toxicity.

Storage Engineering and Environmental Controls

Storage protocols must mitigate the risk of spontaneous degradation and vapor accumulation. Because the compound is a combustible liquid, it can form explosive mixtures with air at elevated ambient temperatures[4][6].

Causality of Storage Parameters:

  • Inert Atmosphere & Tightly Sealed: Prevents atmospheric moisture from initiating hydrolysis. Moisture ingress will slowly pressurize the container with HCl gas, leading to a potential rupture or a toxic gas release upon opening[5].

  • Temperature Control: Storing the chemical in a cool, dry, and well-ventilated area (locked up and accessible only to authorized personnel) suppresses its vapor pressure. This minimizes inhalation risks and keeps the ambient environment well below the 42 °C flash point[7].

  • Chemical Segregation: The compound must be strictly isolated from strong oxidizers and strong bases to prevent violent exothermic reactions and accelerated degradation[5].

Experimental Protocols and Handling Workflows

When utilizing methyl 2,3-dichloropropionate in drug development, researchers must employ self-validating workflows. A self-validating system ensures that the failure of one safety measure (e.g., a glove tear) is immediately mitigated by another (e.g., continuous downdraft ventilation).

Step-by-Step Methodology: Safe Transfer and Reaction Setup
  • Environmental Preparation: Conduct all operations within a certified chemical fume hood or a closed-system reactor. Ensure local exhaust ventilation is active to capture any fugitive aerosols.

  • PPE Verification: Don chemical-impermeable gloves (e.g., heavy-duty nitrile or butyl rubber), a chemically resistant lab coat, and full-face splash goggles. The compound causes irreversible eye damage (H318), making standard safety glasses insufficient.

  • Static Discharge Mitigation: Ground and bond all receiving vessels and transfer equipment. Use non-sparking tools for opening bulk containers to prevent electrostatic ignition of the combustible vapors[5][8].

  • Inert Gas Purging: Purge the reaction vessel with dry Nitrogen or Argon for 15 minutes prior to reagent introduction to displace oxygen and ambient moisture.

  • Transfer Execution: Use a gas-tight syringe or a closed-loop pumping system to transfer the liquid. Avoid open pouring, which generates aerosols and drastically increases vapor exposure[7][8].

  • Reaction Quenching: Upon completion of the synthesis, quench residual methyl 2,3-dichloropropionate slowly at 0 °C using a weak aqueous base (e.g., saturated sodium bicarbonate). This safely neutralizes the ester and any evolved HCl without causing a thermal runaway.

HandlingWorkflow Step1 1. Fume Hood & PPE Verification Step2 2. Grounding & Bonding Equipment Step1->Step2 Step3 3. Inert Gas Purge (N2/Argon) Step2->Step3 Step4 4. Closed-System Liquid Transfer Step3->Step4 Step5 5. Controlled Reaction Quench Step4->Step5

Step-by-step self-validating workflow for safe transfer and reaction setup.

Spill Response and Waste Management

A spill of methyl 2,3-dichloropropionate requires immediate evacuation of non-essential personnel due to the rapid vaporization of toxic, corrosive, and combustible fumes[7].

Step-by-Step Spill Remediation Protocol
  • Isolation: Remove all sources of ignition immediately. Evacuate the danger area, consult an expert, and approach the spill from upwind[7][8].

  • Containment: Suppress vapors using a vapor-suppressing foam or a fine water mist to knock down gases. Crucial Causality: Do not apply water directly to the liquid pool, as this will accelerate hydrolysis and heat generation[5][7].

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as dry earth, sand, or vermiculite. Do NOT use combustible materials like sawdust, which can ignite or react[5].

  • Collection: Use spark-proof tools to collect the absorbed mixture into a specialized, sealable hazardous waste container[8].

  • Disposal: Label the container accurately as "Corrosive liquid, acidic, organic, n.o.s. (Methyl 2,3-dichloropropionate)" under UN3265[6]. Route the waste to a licensed chemical disposal facility for high-temperature incineration, ensuring no material enters the municipal drains[6][7].

References

  • Cole-Parmer. Material Safety Data Sheet - Methyl 2,3-dichloropropionate, 98% (GC). Available at: [Link]

  • Axios Research. MPMA - CAS - 1467021-34-6. Available at:[Link]

  • Environment Clearance (Gov. of India). Brief Summary - Environmental Clearance. Available at:[Link]

Sources

Foundational

Toxicological Profiling and Hazard Mitigation of Methyl 2,3-Dichloropropionate: A Technical Guide

Executive Summary Methyl 2,3-dichloropropionate (CAS 3674-09-7) is a halogenated aliphatic ester widely utilized as a highly reactive electrophilic building block in pharmaceutical and agricultural chemical synthesis. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,3-dichloropropionate (CAS 3674-09-7) is a halogenated aliphatic ester widely utilized as a highly reactive electrophilic building block in pharmaceutical and agricultural chemical synthesis. While its structural properties make it an excellent intermediate for substitution and elimination reactions, these same properties impart severe toxicological hazards. As a Senior Application Scientist, understanding the mechanistic basis of its toxicity is non-negotiable for designing safe experimental workflows and ensuring regulatory compliance during drug development. This guide synthesizes the physicochemical risks, mechanisms of toxicity, and field-proven, self-validating protocols for handling this compound.

Physicochemical and Hazard Profile

To establish a baseline for risk assessment, the quantitative and qualitative hazard data for Methyl 2,3-dichloropropionate is summarized below. The compound is classified as a combustible liquid and presents severe acute health hazards upon exposure.

Parameter / Hazard ClassValue / ClassificationReference
CAS Number 3674-09-7[1]
Molecular Weight 157.00 g/mol [1]
Density 1.328 g/cm³[1]
Boiling Point 92 °C (at 50 mmHg)[2]
Flash Point 42 °C (Flammable Liquid Category 4)[3]
Acute Toxicity (Oral) Category 3 (H301)[2]
Skin Corrosion / Irritation Category 1B/1C (H314)
Eye Damage Category 1 (H318) / Severe Lachrymator[4]
Mutagenicity Category 2 (H341)

Mechanisms of Toxicity: The Chemical Causality

The toxicity of Methyl 2,3-dichloropropionate is not arbitrary; it is a direct consequence of its molecular architecture. The presence of two highly electronegative chlorine atoms adjacent to an ester carbonyl creates a highly electrophilic center at the beta-carbon.

  • Genotoxicity and Alkylation: In biological systems, the compound acts as a potent alkylating agent. It undergoes nucleophilic attack by cellular macromolecules (such as the nitrogenous bases of DNA or thiol groups in proteins), leading to covalent adduct formation. This alkylating potential is the causal factor behind its Category 2 Mutagenicity classification.

  • Lachrymation and Corrosivity: The compound's volatility allows it to readily interact with the corneal and respiratory epithelium. Electrophilic halogenated esters are known to covalently bind and activate TRPA1 ion channels in sensory nerve endings, triggering severe lachrymation, chemical conjunctivitis, and potential delayed pulmonary edema[4].

  • Systemic Toxicity: Ingestion or massive inhalation can lead to central nervous system (CNS) depression, a common systemic response to acute poisoning by low-molecular-weight halogenated organics[4].

ToxicityMechanisms A Methyl 2,3-dichloropropionate Exposure B Electrophilic Reactivity (Alkylating Agent) A->B Chemical basis C TRPA1 Channel Activation (Corneal Nerves) A->C Vapor contact G CNS Depression (High Dose) A->G Systemic absorption D Macromolecule Alkylation (DNA/Proteins) B->D Cellular entry E Severe Lachrymation & Eye Damage C->E Sensory response F Suspected Mutagenicity (Genotoxic Stress) D->F DNA damage

Mechanistic pathways of Methyl 2,3-dichloropropionate toxicity and physiological responses.

Experimental Protocol: In Vitro Cytotoxicity Assessment

When profiling the toxicity of this compound during early-stage research, the assay must be rigorously controlled. The following protocol outlines a self-validating system for assessing respiratory cytotoxicity.

Causality of Design: A549 human alveolar basal epithelial cells are selected to mimic the primary inhalation target tissue[4]. A resazurin-based viability readout is chosen over standard MTT assays because resazurin is less prone to direct chemical reduction by reactive electrophiles, thereby minimizing false-positive viability signals. The system is self-validating through the mandatory inclusion of a vehicle control, a positive cytotoxic control (Methyl methanesulfonate, a known alkylating agent), and an acellular background control.

AssayWorkflow Step1 1. Cell Seeding (A549 Respiratory Line) Step2 2. Compound Dosing (0.1 - 1000 µM) Step1->Step2 Step3 3. Incubation (24h / 48h at 37°C) Step2->Step3 Step4 4. Viability Readout (Resazurin Reduction) Step3->Step4 Step5 5. Data Normalization (vs. Vehicle Control) Step4->Step5

Step-by-step workflow for in vitro respiratory cytotoxicity assessment.

Step-by-Step Methodology:
  • Cell Seeding: Seed A549 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Prepare a 100 mM stock of Methyl 2,3-dichloropropionate in anhydrous DMSO. Caution: Perform exclusively inside a Class II biosafety cabinet or fume hood due to volatility and lachrymatory hazards[4].

  • Dosing: Perform 1:3 serial dilutions to create a dosing range from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in the culture media does not exceed 0.1%. Apply treatments to the cells.

  • Internal Controls Application (Self-Validation): Apply 0.1% DMSO (Vehicle Control) and 1 mM Methyl methanesulfonate (Positive Control). Leave 3 wells with media only (Acellular Blank).

  • Incubation: Incubate the treated plates for 48 hours.

  • Viability Readout: Add resazurin solution (final concentration 10 µg/mL). Incubate for 2-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Validation & Normalization: Subtract the acellular blank from all readings. The assay is validated only if the positive control shows <10% viability relative to the vehicle control. Normalize data to the vehicle control to determine the IC₅₀.

Protocol: Chemical Handling and Emergency Neutralization

Causality of Design: As an acidic organic ester[3], Methyl 2,3-dichloropropionate can be deactivated via base-catalyzed ester hydrolysis and subsequent dehydrohalogenation. Using a mild base like sodium carbonate (Na₂CO₃) neutralizes the compound into less volatile, water-soluble sodium salts without generating the excessive exothermic heat that a strong base (like NaOH) might produce. Preventing heat generation is critical to avoid vaporizing the unreacted lachrymator into the laboratory environment.

Step-by-Step Methodology:
  • Isolation: Immediately evacuate the spill area. Don appropriate PPE, including a NIOSH-approved full-face respirator with organic vapor cartridges, heavy-duty nitrile gloves, and a chemical-resistant suit[4].

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as the compound is a combustible liquid (Flash Point 42°C)[3].

  • Neutralization: Slowly apply a 10% aqueous Sodium Carbonate (Na₂CO₃) solution over the absorbed spill. Allow at least 30 minutes for the base-catalyzed hydrolysis to proceed.

  • Verification: Test the pH of the slurry using universal indicator paper. The neutralization is complete when the pH stabilizes between 7 and 8.

  • Disposal: Scoop the neutralized slurry into a designated, clearly labeled hazardous waste container assigned for UN3265 (Corrosive liquid, acidic, organic, n.o.s.)[3]. Dispose of in accordance with local environmental regulations.

Strategic Implications for Drug Development

When utilizing Methyl 2,3-dichloropropionate as a building block for active pharmaceutical ingredients (APIs), residual ester in the final drug substance poses a severe genotoxic impurity (GTI) risk. Due to its Category 2 mutagenicity, analytical control strategies must be implemented early in the development lifecycle. Application scientists must design downstream purification steps (e.g., crystallization or chromatography) capable of clearing this impurity to parts-per-million (ppm) levels, validated via highly sensitive GC-MS methods, before advancing to clinical batch manufacturing.

References[5] Material Safety Data Sheet - Methyl 2,3-dichloropropionate, 98% (GC) - Cole-Parmer. Cole-Parmer.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIogKng89AWXyNItonRXYTHXPhBOzRbfQnT-Bk0i9Vubs2rBBsx0pf7GRL4IRDucE8LJjQ_HsFafeewBfowhVao7_K8rsLnvnqai3TIHtjGqS7tylPp0BeCfqOJsVvE6JtaTOMygUPVCmQWCNx][3] SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA5Fp1Sg7fDEJ0tBJzDEFDYbXC508poE_nlhmzAzSyPbE-5A3AfDAme2PjKduAMKHQvx_8lcX4pW8FVnEsqIHtYzLMFhsXfyS3p0CmoL2jkuMmilTkCaRzXmNlsunHPrIFjqD5jcmUWRy7ixbMPu2C6p7x63JvJBYuiz7atA5P__IoxDSVOSqdeJhLVuagb3yi3aL4gxC5ezRiFTjIKn46Ov6Sd0WUGrJj0ifeQpzMKATOzh98LK6YDdPkWdtK][1] Methyl 2,3-dichloropropionate CAS 3674-09-7 | 818319 - Merck Millipore. Merck Millipore.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU6NEWO8lJC1wrSpvFZE098Cas5_FTdieb5u2azgFvSFgbmTOKgCOSFJnj5fmseEMg85yq92iY2qsR6YnyUTEAZJGvVtIt7Lbgqm5VD1YecKIPWAgGUKciqqtcATHUOWxCJlNPrNH089E-QuKK1qHPi9HXhVraBNfMd6BEDaIQuP_4Hnd5LxaxYSMOuBAoCdGpJuky][2] Methyl 2,3-dichloropropionate (CAS 3674-09-7) | Properties, SDS & Suppliers - chemBlink. chemBlink.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlBZC5TFEYJ-yCsipUYI3xtaYjoqNRcZVaq7-1qBaizMo6L94pg_zNQ7sUj2Q7Romqu2i61HmbZvQAkW4NPQugUYx7brvaUwsfGp1A4EI19EE5Lsl-bp-8sRZJTcDNENp7YO4LBS4hO4xpndkRRA==][4] Methyl 2,3-Dichloropropionate | 3674-09-7 | Tokyo Chemical Industry. TCI Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo7sLx4FKv683_lrm-SAK-iWKeKt3cqLLgOon4y8cq5CVyHehtYB9an2Uyh6YjoV4DlWfsIV4eyis6eYyQQNMu5KQPU7jRAWtPSvxEQLAsDFd39DDfNgLT49cFRmHm457443U_cw==]

Sources

Exploratory

Solvation Dynamics and Practical Solubility Profiles of Methyl 2,3-Dichloropropionate in Organic Solvents

Introduction to the Chemical Profile Methyl 2,3-dichloropropionate (CAS 3674-09-7) is a halogenated ester widely utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Chemical Profile

Methyl 2,3-dichloropropionate (CAS 3674-09-7) is a halogenated ester widely utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals[1]. Presenting as a clear, colorless to slightly yellow liquid, it possesses a molecular weight of 157.00 g/mol and a density of 1.325 g/mL at 25°C[2]. Because this compound is frequently subjected to nucleophilic substitutions and elimination reactions—such as its conversion into 2-chloro-acrylic acid methyl ester—understanding its precise solvation behavior in various organic solvents is paramount[3]. As a Senior Application Scientist, I approach solvation not merely as a static physical property, but as a tunable parameter that dictates the kinetic and thermodynamic success of downstream synthetic workflows.

Solvation Thermodynamics and Causality

The solubility of methyl 2,3-dichloropropionate is governed by its molecular architecture, which features a polar ester carbonyl group flanked by an alkyl chain containing two highly electronegative chlorine atoms. This imparts a moderate dipole moment, allowing the molecule to engage in dipole-dipole interactions and act as a hydrogen-bond acceptor.

  • Aqueous Immiscibility: The hydrophobic nature of the carbon backbone and the bulky, non-hydrogen-bonding halogens render the compound immiscible with water[4]. When mixed with aqueous solutions, it forms a distinct biphasic system and sinks due to its high density[5].

  • Organic Solvent Affinity: The compound exhibits exceptional solubility in oxygenated and halogenated organic solvents. Solvents like ethanol, acetone, and diethyl ether readily dissolve the compound due to a highly favorable enthalpy of mixing driven by dipole-dipole and London dispersion forces[2].

Quantitative Solubility Data

To facilitate rapid solvent selection for synthetic and purification workflows, the following table summarizes the solubility behavior of methyl 2,3-dichloropropionate across common solvent classes.

SolventDielectric Constant (ε)Solubility StatusMechanistic Rationale & Application
Water 80.1Immiscible / InsolubleHigh cohesive energy of water excludes the hydrophobic halogenated ester; useful for biphasic quenching[5].
Ethanol 24.5Miscible / Highly SolubleHydrogen bonding from the solvent to the ester carbonyl oxygen[2].
Acetone 20.7Miscible / Highly SolubleStrong dipole-dipole interactions; ideal solvent for nucleophilic substitution reactions[2].
Diethyl Ether 4.3Miscible / Highly SolubleDispersion forces dominate; excellent for liquid-liquid extraction during aqueous workups[2].
Dichloromethane 9.1Miscible / Highly Soluble"Like-dissolves-like" principle (halogenated solvent); standard for biphasic organic reactions.

Experimental Protocol: Self-Validating Solubility Determination

Relying on theoretical solubility is insufficient for rigorous pharmaceutical development. I mandate a self-validating empirical approach to thermodynamic solubility measurement. The following "Shake-Flask" method coupled with GC-FID ensures that equilibrium is unequivocally reached and verified, eliminating kinetic artifacts.

Step-by-Step Methodology:

  • Solvent Preparation & Saturation: Add an excess amount of methyl 2,3-dichloropropionate (e.g., 2.0 mL) to 1.0 mL of the target organic solvent in a sealed, inert borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1°C. Agitate at 300 rpm for 24 hours.

  • Equilibrium Verification (The Self-Validating Step): Extract a 10 µL aliquot at 24 hours and a second aliquot at 48 hours. Causality: Thermodynamic solubility requires absolute equilibrium. If the concentration variance between these two time points is < 2%, equilibrium is confirmed. If variance is higher, agitation must continue.

  • Phase Separation: Centrifuge the equilibrated mixture at 10,000 rpm for 15 minutes at 25°C. Causality: This high-speed spin pellets any micro-emulsions, ensuring the supernatant contains only genuinely dissolved solute.

  • Quantification: Dilute the clear supernatant appropriately in the mobile phase and analyze via Gas Chromatography with Flame Ionization Detection (GC-FID). Use a validated calibration curve of high-purity methyl 2,3-dichloropropionate (≥97.0% assay[6]) to calculate the exact solubility limit.

Experimental Workflow Visualization

G A 1. Solvent Selection (Polar vs Non-Polar) B 2. Excess Solute Addition (Methyl 2,3-dichloropropionate) A->B C 3. Isothermal Equilibration (24h-48h at 25°C) B->C D 4. Phase Separation (Centrifugation at 10k rpm) C->D E 5. Supernatant Analysis (GC-FID / HPLC) D->E F 6. Solubility Quantification (Equilibrium Verified) E->F

Caption: Experimental workflow for determining the thermodynamic solubility of organic intermediates.

Implications in Drug Development and Synthesis

The solubility profile of methyl 2,3-dichloropropionate directly dictates its utility in chemical manufacturing. For instance, its high solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) allows it to be efficiently synthesized via the direct chlorination of methyl acrylate under controlled temperatures[3]. In downstream processing, its miscibility with diethyl ether is heavily exploited during aqueous workups to extract the intermediate away from water-soluble byproducts and unreacted salts[2]. Recognizing these solvation dynamics allows process chemists to design greener, higher-yielding synthetic routes, minimizing solvent waste while maximizing API throughput.

References

  • LookChem. "Methyl 2,3-dichloropropionate - Chemical Properties." lookchem.com. 2

  • Nbinno. "Methyl 2,3-dichloropropionate: Properties, Synthesis & Supply Chain Insights." nbinno.com. 1

  • Nbinno. "Methyl 2,3-dichloropropionate: Synthesis, Applications & Global Suppliers." nbinno.com. 3

  • Sigma-Aldrich. "Methyl 2,3-dichloropropionate for synthesis 3674-09-7." sigmaaldrich.com. 6

  • ThermoFisher. "SAFETY DATA SHEET - Methyl 2,3-dichloropropionate." thermofisher.com. 5

  • Fisher Scientific. "SAFETY DATA SHEET - Methyl 2,3-dichloropropionate." fishersci.com. 4

Sources

Foundational

Comprehensive Spectroscopic Profiling of Methyl α,β-Dichloropropionate: An Analytical Whitepaper

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Protocol Whitepaper Executive Summary Methyl α,β-dichloropropionate (Methyl 2,3-dichloropropanoate, CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Protocol Whitepaper

Executive Summary

Methyl α,β-dichloropropionate (Methyl 2,3-dichloropropanoate, CAS: 3674-09-7) is a highly reactive halogenated ester utilized extensively as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and complex heterocycles[1]. As a Senior Application Scientist, I approach the structural elucidation of such halogenated intermediates not merely as a checklist of spectral peaks, but as a holistic, self-validating system.

A robust analytical protocol requires orthogonal validation: the stereochemical asymmetry observed in the ¹H NMR must logically align with the electronic deshielding in the ¹³C NMR; the inductive effects shifting the IR carbonyl stretch must corroborate the halogen presence independently confirmed by the isotopic cluster in the mass spectrum. This guide details the causality behind these spectroscopic signatures and provides field-proven, step-by-step methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR): Stereochemistry & Spin Dynamics

The Causality of the Spin System

The most critical diagnostic feature of methyl α,β-dichloropropionate in ¹H NMR is the behavior of the β-protons (-CH₂Cl). The presence of a chiral center at C2 (the α-carbon) breaks the symmetry of the molecule. Consequently, the two protons on C3 are in a permanent chiral environment, making them diastereotopic .

Even with free rotation around the C2-C3 bond, their time-averaged magnetic environments remain distinct. They resonate at different chemical shifts and couple with each other (geminal coupling, J≈11−12 Hz) as well as with the C2 proton (vicinal coupling, J≈5−8 Hz). This creates a complex multiplet (an ABX or AMX spin system) rather than a simple doublet, providing definitive proof of the α,β-dihalo structure[2].

Quantitative NMR Data

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz) | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | |--------------------|-------------------------|--------------|-------------|---------------------------| | -OCH₃ (Methoxy) | 3.74 | Singlet (s) | 3H | - | | -CH₂Cl (β-protons) | 3.90 – 4.06 | Multiplet (m) | 2H | Geminal/Vicinal (complex) | | -CHCl (α-proton) | 4.47 | Doublet of doublets (dd)| 1H | 5.1, 8.4 |

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)

Carbon Environment Chemical Shift (δ, ppm) Assignment
C=O (Carbonyl) 167.6 C1
-CHCl (α-carbon) 55.1 C2
-OCH₃ (Methoxy) 53.4 C4

| -CH₂Cl (β-carbon) | 44.5 | C3 |

Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Tube Loading: Transfer the solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet for optimal Z-axis homogeneity.

  • ¹H Acquisition: Execute a standard proton pulse sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 12 ppm.

  • ¹³C Acquisition: Execute a proton-decoupled carbon pulse sequence (e.g., zgpg30) with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbonyl carbon.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Inductive Electronic Effects

The Causality of Bond Vibrations

In standard aliphatic esters, the C=O stretch typically appears around 1735 cm⁻¹. However, in methyl α,β-dichloropropionate, the highly electronegative chlorine atom at the α-position exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework[3]. This effect decreases the electron density on the carbonyl carbon, which paradoxically increases the force constant (stiffness) of the C=O double bond. As a result, more energy is required to stretch the bond, shifting the absorption to a higher frequency (~1745–1755 cm⁻¹)[4].

Quantitative IR Data

Table 3: FT-IR Key Vibrational Modes

Functional Group Wavenumber (cm⁻¹) Intensity Causality / Diagnostic Note
C=O Stretch ~1745 - 1755 Strong Shifted higher due to α-Cl inductive effect
C-O Stretch ~1200 - 1250 Strong Characteristic ester linkage

| C-Cl Stretch | ~700 - 750 | Medium | Confirms halogen substitution |

Protocol: ATR-FTIR Acquisition
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Collect a background spectrum (air) using 16 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Apply 1–2 drops of neat methyl α,β-dichloropropionate directly onto the ATR crystal. Ensure full coverage of the sensor area.

  • Data Acquisition: Collect the sample spectrum using 16 scans from 4000 cm⁻¹ to 400 cm⁻¹.

  • Processing: Apply an ATR correction algorithm to compensate for penetration depth variations at lower wavenumbers, followed by baseline correction.

Mass Spectrometry (MS): Isotopic Fingerprinting

The Causality of Isotopic Clusters

Under Electron Ionization (EI), the mass spectrum of a halogenated compound acts as a definitive self-validating fingerprint[4]. Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). Because methyl α,β-dichloropropionate contains exactly two chlorine atoms, the binomial expansion dictates the isotopic distribution of the molecular ion (M⁺).

The probability distribution yields a characteristic relative intensity ratio of roughly 9:6:1 for the M⁺, (M+2)⁺, and (M+4)⁺ peaks, respectively. Observing this exact cluster at m/z 156, 158, and 160 is absolute confirmation of a dichloro-substituted analyte.

Quantitative MS Data

Table 4: GC-EI-MS Key Fragments (70 eV)

m/z Relative Intensity Fragment / Assignment
156 Variable (M⁺) [C₄H₆³⁵Cl₂O₂]⁺
158 ~66% of M⁺ [C₄H₆³⁵Cl³⁷ClO₂]⁺
160 ~11% of M⁺ [C₄H₆³⁷Cl₂O₂]⁺
125 High [M - OCH₃]⁺ (Loss of methoxy radical)

| 121 | High | [M - Cl]⁺ (Loss of chlorine radical) |

Protocol: GC-EI-MS Acquisition
  • Sample Preparation: Dilute 10 µL of the analyte in 1.0 mL of GC-grade hexane.

  • Instrument Setup: Equip the gas chromatograph with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1 µL of the diluted sample in split mode (1:50 ratio) with the inlet temperature set to 250 °C.

  • Oven Program: Initial temperature 50 °C (hold 1 min), ramp at 10 °C/min to 200 °C, then 20 °C/min to 280 °C (hold 3 mins).

  • MS Acquisition: Set the mass spectrometer to Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 30 to 300.

  • Data Analysis: Extract the mass spectrum at the chromatographic peak corresponding to the analyte and analyze the isotopic cluster at the molecular ion.

Analytical Workflow Visualization

The following diagram illustrates the logical, self-validating workflow required to confirm the identity and purity of methyl α,β-dichloropropionate.

G cluster_NMR NMR Spectroscopy Sample Methyl α,β-dichloropropionate Sample Preparation H_NMR 1H NMR (CDCl3) Check Diastereotopic CH2 Sample->H_NMR C_NMR 13C NMR (CDCl3) Carbon Backbone Sample->C_NMR IR_Spec FT-IR Spectroscopy C=O & C-Cl Stretches Sample->IR_Spec GC_MS GC-EI-MS Isotopic 9:6:1 Pattern Sample->GC_MS Data_Analysis Multi-Spectral Data Integration & Cross-Validation H_NMR->Data_Analysis C_NMR->Data_Analysis IR_Spec->Data_Analysis GC_MS->Data_Analysis Validation Structural Confirmation (Purity & Identity) Data_Analysis->Validation

Figure 1: Analytical workflow for structural validation of methyl α,β-dichloropropionate.

References

  • National Institute of Standards and Technology (NIST). "Propanoic acid, 2,3-dichloro-, methyl ester." NIST Chemistry WebBook, SRD 69. URL: [Link]

Sources

Exploratory

A Technical Guide to Methyl 2,3-Dichloropropionate for Researchers and Drug Development Professionals

This guide provides an in-depth overview of methyl 2,3-dichloropropionate (CAS No. 3674-09-7), a pivotal intermediate in the pharmaceutical and fine chemical industries.[1][2] It is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth overview of methyl 2,3-dichloropropionate (CAS No. 3674-09-7), a pivotal intermediate in the pharmaceutical and fine chemical industries.[1][2] It is designed for researchers, scientists, and drug development professionals, offering technical insights into sourcing, quality control, and application of this versatile chemical compound.

Introduction to Methyl 2,3-Dichloropropionate: A Versatile Building Block

Methyl 2,3-dichloropropionate, also known as methyl α,β-dichloropropionate, is an organochlorine compound with the molecular formula C₄H₆Cl₂O₂.[2] It is a clear, colorless to slightly yellow liquid.[1][2] This compound serves as a crucial building block in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][3] Its utility lies in the two chlorine atoms, which provide reactive sites for various nucleophilic substitution reactions, enabling the construction of intricate molecular architectures.

Commercial Suppliers and Procurement Strategy

A reliable supply of high-purity methyl 2,3-dichloropropionate is essential for reproducible research and manufacturing. Several reputable chemical suppliers offer this compound in various grades and quantities.

Key Commercial Suppliers:

  • Thermo Fisher Scientific (formerly Alfa Aesar): A major supplier of chemicals for research and development.[4]

  • Merck (Sigma-Aldrich): Offers a wide range of chemicals, including methyl 2,3-dichloropropionate for synthesis.[5][6]

  • Tokyo Chemical Industry (TCI): A global supplier of fine and specialty chemicals, offering various purities of this compound.[7]

  • Santa Cruz Biotechnology (SCBT): Provides chemical products for proteomics and other research areas.[8]

  • Simson Pharma Limited: A manufacturer and exporter of specialty chemicals, including methyl 2,3-dichloropropionate.

  • Pharmaffiliates: A supplier of pharmaceutical reference standards and impurities.

  • Nanjing Winsome Chemical Limited: A manufacturer specializing in pharmaceutical and pesticide intermediates.[3]

Supplier Selection Workflow:

The following diagram outlines a logical workflow for selecting a suitable supplier for methyl 2,3-dichloropropionate.

Supplier_Selection A Define Research/ Production Needs (Grade, Quantity, Timeline) B Identify Potential Suppliers (Online Databases, Literature) A->B C Request Quotations and Lead Times B->C D Request Technical Documents (CoA, SDS) C->D E Evaluate Supplier (Quality, Cost, Reliability) D->E F Place Order and Establish Supply Chain E->F

Caption: A workflow for the systematic selection of a commercial supplier for methyl 2,3-dichloropropionate.

Technical Specifications and Quality Control

Ensuring the quality and purity of methyl 2,3-dichloropropionate is paramount for the success of synthetic procedures. The following table summarizes the typical specifications from various commercial suppliers.

ParameterTypical SpecificationAnalytical Method
Purity ≥97.0% or ≥98% (GC)Gas Chromatography (GC)
Appearance Colorless to pale yellow liquidVisual Inspection
Identity Conforms to structureIR, NMR
Density (20°C) 1.325 - 1.328 g/cm³Densitometry
Boiling Point 63°C at 13 hPaDistillation
Refractive Index (20°C) ~1.453Refractometry

Representative Certificate of Analysis (CoA):

A Certificate of Analysis is a critical document that provides batch-specific quality control results. While a specific CoA for a current batch is not publicly available, a representative CoA would include the following:

TestSpecificationResultMethod
AppearanceColorless to pale yellow liquidConformsVisual
Identity by IRConforms to reference spectrumConformsFT-IR
Purity by GC≥ 98.0%98.7%GC-FID
Water Content≤ 0.1%0.05%Karl Fischer
Acidity (as HCl)≤ 0.05%0.02%Titration
Experimental Protocols for Quality Control

This protocol provides a general method for determining the purity of methyl 2,3-dichloropropionate.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute the sample 1:100 in a suitable solvent such as ethyl acetate.

Expected Results:

The chromatogram should show a major peak corresponding to methyl 2,3-dichloropropionate. The purity is calculated based on the area percentage of this peak relative to the total area of all peaks.

NMR spectroscopy is a powerful tool for structural confirmation.

Instrumentation:

  • 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

Expected Chemical Shifts (¹³C NMR):

The ¹³C NMR spectrum provides a unique fingerprint of the molecule's carbon skeleton.[9]

Synthesis and Mechanistic Insights

The most common industrial synthesis of methyl 2,3-dichloropropionate involves the chlorination of methyl acrylate.[1] This reaction is typically carried out by bubbling chlorine gas through methyl acrylate, often in the presence of a catalyst or in a suitable solvent.[1]

Reaction Scheme:

Synthesis MA Methyl Acrylate Cl2 + Cl₂ Product Methyl 2,3-dichloropropionate Cl2->Product Catalyst/Solvent < 40°C

Caption: A simplified reaction scheme for the synthesis of methyl 2,3-dichloropropionate from methyl acrylate.

The mechanism proceeds through an electrophilic addition of chlorine across the double bond of the acrylate. Careful control of the reaction temperature is crucial to minimize the formation of by-products. The crude product is typically purified by vacuum distillation.[1]

Applications in Synthesis

Methyl 2,3-dichloropropionate is a valuable intermediate due to its ability to participate in a variety of chemical transformations.

Pharmaceutical Synthesis

A significant application of this compound is in the synthesis of active pharmaceutical ingredients (APIs). For example, it is a precursor in some synthetic routes to fluoroquinolone antibiotics like Ciprofloxacin.[10][11] The synthesis involves the reaction of the dichloropropionate ester with a substituted aniline, followed by cyclization and subsequent reactions to build the quinolone core.

Agrochemical Synthesis

In the agrochemical industry, methyl 2,3-dichloropropionate is used in the synthesis of certain pesticides and herbicides. For instance, it can be a starting material for the synthesis of permethrin, a widely used insecticide.[12] The synthesis leverages the reactivity of the chloro-substituents to construct the cyclopropane ring characteristic of pyrethroid insecticides.

Safety, Handling, and Storage

Methyl 2,3-dichloropropionate is a hazardous chemical and requires careful handling.

Safety Precautions:

  • Irritant: It is irritating to the eyes, respiratory system, and skin.

  • Flammable: It is a flammable liquid and vapor.

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage:

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.

  • Keep the container tightly closed.

  • Incompatible with strong oxidizing agents and strong bases.

Conclusion

Methyl 2,3-dichloropropionate is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, a strategic approach to supplier selection, and rigorous quality control are essential for its successful use in research and development. This guide provides a comprehensive technical overview to assist scientists and professionals in leveraging this versatile compound in their synthetic endeavors.

References

  • Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. Retrieved from [Link]

  • Nanjing Winsome Chemical Limited. (n.d.). Methyl 2,3-dichloropropionate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 2,3-dichloropropionate: Synthesis, Applications & Global Suppliers. Retrieved from [Link]

  • Lin, H., et al. (2017). A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow.
  • Der Pharma Chemica. (n.d.). Ciprofloxacin-a-two-step-process.pdf. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 2,3-dichloropropionate: Properties, Synthesis & Supply Chain Insights. Retrieved from [Link]

  • Google Patents. (n.d.). CN114105792B - Preparation method of ciprofloxacin key intermediate.
  • Chemical Review and Letters. (2022). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. Chemical Review and Letters, 5(2), 123-131.
  • Chemistree. (n.d.). Methyl 2,3-dichloropropionate, 98%. Retrieved from [Link]

  • University of Oxford. (2025, August 11). Powerful new method to build key chemical structures found in medicines and insecticides. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2,3-Dichloropropionate from Methyl Acrylate: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of methyl 2,3-dichloropropionate, a key intermediate in the pharmaceutical an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of methyl 2,3-dichloropropionate, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The primary method detailed is the direct chlorination of methyl acrylate. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and analytical methods for product characterization. The information presented is intended to provide researchers and process chemists with a robust framework for the safe and efficient laboratory-scale synthesis of this important compound.

Introduction

Methyl 2,3-dichloropropionate (CAS No. 3674-09-7) is a versatile chemical intermediate used in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring two chlorine atoms and an ester functional group, makes it a valuable building block in organic synthesis. The most common and direct route to this compound is the electrophilic addition of chlorine across the double bond of methyl acrylate.[1][2] This application note will focus on this widely-used method, providing both theoretical understanding and practical guidance.

Reaction Mechanism and Principles

The synthesis of methyl 2,3-dichloropropionate from methyl acrylate proceeds via an electrophilic addition mechanism. The double bond in methyl acrylate acts as a nucleophile, attacking a molecule of chlorine. This initial attack leads to the formation of a cyclic chloronium ion intermediate. The chloride ion, acting as a nucleophile, then attacks one of the carbon atoms of the chloronium ion ring from the side opposite the initial chlorine bond, resulting in the formation of the vicinal dihalide, methyl 2,3-dichloropropionate.

The reaction is typically carried out in the presence of a catalyst or a solvent like dimethylformamide (DMF).[1] DMF can facilitate the reaction, and careful temperature control is crucial to minimize side reactions and ensure high product yield and purity.[1]

Caption: Electrophilic addition of chlorine to methyl acrylate.

Experimental Protocol

This protocol details the laboratory-scale synthesis of methyl 2,3-dichloropropionate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Methyl Acrylate≥99%, stabilizedSigma-Aldrich96-33-3Highly flammable and toxic.[3][4]
Chlorine Gas≥99.5%Praxair7782-50-5Highly toxic and corrosive.[5]
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2Used as a catalyst/solvent.
Sodium BicarbonateReagent GradeFisher Scientific144-55-8For neutralization.
Anhydrous Magnesium SulfateReagent GradeFisher Scientific7487-88-9For drying.
Diethyl EtherAnhydrousFisher Scientific60-29-7For extraction.
Equipment
  • Three-necked round-bottom flask

  • Dropping funnel

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Gas scrubber (containing sodium hydroxide solution)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to a chlorine gas cylinder via a flowmeter, a thermometer, and a gas outlet connected to a scrubber. The entire apparatus should be placed in a well-ventilated fume hood.

  • Charging the Reactor: Charge the flask with methyl acrylate and a catalytic amount of DMF.[1][6] Begin stirring and cool the flask to 0-5 °C using an ice bath.

  • Chlorine Addition: Slowly bubble chlorine gas through the stirred solution.[1] Maintain the reaction temperature below 40°C, and ideally between 0-10°C, to control the exothermic reaction and prevent unwanted side reactions.[1] The rate of chlorine addition should be controlled to ensure it is consumed by the reaction and does not accumulate in the headspace.

  • Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the yellow-green color of chlorine and by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots.

  • Workup: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize any remaining acidic components.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield pure methyl 2,3-dichloropropionate.[1] The boiling point is approximately 63°C at 13 hPa.[1][7]

Sources

Application

Introduction: The Synthetic Utility of Methyl 2,3-dichloropropionate

An in-depth guide to the reaction mechanism, application, and protocol for the chlorination of methyl acrylate, yielding the key synthetic intermediate, methyl 2,3-dichloropropionate. This document is intended for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the reaction mechanism, application, and protocol for the chlorination of methyl acrylate, yielding the key synthetic intermediate, methyl 2,3-dichloropropionate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Methyl 2,3-dichloropropionate (CAS 3674-09-7) is a crucial intermediate in the landscape of organic and pharmaceutical chemistry.[1] As an ester of 2,3-dichloropropionic acid, its value lies in the two vicinal chlorine atoms, which provide reactive handles for a variety of subsequent nucleophilic substitution and elimination reactions. This makes it an essential building block for constructing more complex molecules, including certain Active Pharmaceutical Ingredients (APIs).[1] The most common and direct route to this intermediate is the chlorination of methyl acrylate, an abundant and inexpensive starting material.[1][2] Understanding the mechanism and mastering the protocol for this reaction is fundamental for its efficient and safe application in a laboratory or industrial setting.

This guide provides a comprehensive overview of the predominant reaction mechanism, a detailed experimental protocol with explanations for critical process choices, and methods for product characterization.

Part 1: The Reaction Mechanism - An Electrophilic Addition Pathway

The chlorination of the double bond in methyl acrylate typically proceeds via an electrophilic addition mechanism. While free-radical pathways can occur, particularly in the gas phase or at very high temperatures, the liquid-phase reaction under controlled, cooler conditions favors the ionic pathway.[3][4] This mechanism involves the formation of a bridged chloronium ion, a key intermediate that dictates the stereochemical outcome of the reaction.

The reaction can be broken down into two primary steps:

  • Electrophilic Attack and Formation of the Chloronium Ion: The electron-rich π-bond of the methyl acrylate double bond acts as a nucleophile, attacking one of the chlorine atoms in a Cl₂ molecule. Simultaneously, the other chlorine atom departs as a chloride ion (Cl⁻). This process forms a cyclic, three-membered intermediate known as a chloronium ion. This bridged structure is significant because it prevents rotation around the carbon-carbon bond and directs the subsequent nucleophilic attack.

  • Nucleophilic Attack by Chloride: The chloride ion generated in the first step then acts as a nucleophile, attacking one of the two carbon atoms of the chloronium ion ring. This attack occurs from the side opposite the bridged chlorine atom (an anti-addition), leading to the opening of the ring and the formation of the vicinal dichloro product, methyl 2,3-dichloropropionate.

Studies on the chlorination of acrylic acid derivatives in acetic acid have suggested the reaction proceeds through a weakly bridged, rate-determining transition state.[5] The sensitivity of the reaction rate to substituent effects indicates a significant development of positive charge in this transition state, consistent with the formation of a chloronium-like intermediate.[5]

Caption: Electrophilic addition of chlorine to methyl acrylate.

Part 2: Experimental Protocol for Synthesis of Methyl 2,3-dichloropropionate

This protocol details a standard laboratory procedure for the chlorination of methyl acrylate. The primary objective is to maximize the yield of the desired dichlorinated product while minimizing side reactions, such as polymerization or the formation of other chlorinated species.[6]

Reagents, Materials, and Equipment
Item Details Purpose
Reactants Methyl Acrylate (≥99%)Starting material
Chlorine Gas (Cl₂)Chlorinating agent
Solvent Dimethylformamide (DMF) or noneOptional catalyst/solvent[1]
Inhibitor HydroquinoneTo prevent radical polymerization of the acrylate
Equipment Three-necked round-bottom flaskReaction vessel
Gas dispersion tubeFor bubbling Cl₂ into the solution
Magnetic stirrer and stir barFor efficient mixing
ThermometerTo monitor reaction temperature
Ice-salt bathFor temperature control
Gas scrubber (e.g., NaOH solution)To neutralize excess toxic chlorine gas
Vacuum distillation apparatusFor product purification
Step-by-Step Methodology

Experimental_Workflow A 1. Reaction Setup - Assemble three-necked flask with stirrer, thermometer, and gas inlet/outlet. - Charge flask with Methyl Acrylate and inhibitor. B 2. Temperature Control - Cool the reaction vessel to 0-10°C using an ice-salt bath. A->B Cooling C 3. Chlorination - Slowly bubble chlorine gas through the solution via a gas dispersion tube. - Maintain temperature below 40°C. B->C Reagent Addition D 4. Reaction Monitoring - Monitor reaction progress by GC or TLC. - Stop Cl₂ flow upon consumption of starting material. C->D Stirring E 5. Quenching & Workup - Purge system with nitrogen to remove excess Cl₂. - Wash crude product with dilute NaHCO₃ and brine. D->E Completion F 6. Purification - Dry organic layer over MgSO₄. - Isolate pure product by vacuum distillation. E->F Isolation G 7. Characterization - Confirm product identity and purity using NMR, GC-MS, and IR spectroscopy. F->G Analysis

Caption: Workflow for the synthesis of methyl 2,3-dichloropropionate.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a thermometer, a gas dispersion tube connected to a chlorine gas cylinder, and a gas outlet connected to a scrubber containing sodium hydroxide solution. Charge the flask with methyl acrylate and a small amount of a polymerization inhibitor like hydroquinone.

  • Temperature Control: Cool the flask in an ice-salt bath to between 0°C and 10°C. Maintaining a low temperature is critical.

  • Chlorine Gas Addition: Begin stirring and slowly bubble chlorine gas through the solution. The reaction is exothermic, and the rate of chlorine addition must be controlled to maintain the reaction temperature below 40°C.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the methyl acrylate starting material.

  • Workup: Once the starting material is consumed, stop the flow of chlorine gas and purge the system with an inert gas like nitrogen to remove any dissolved chlorine. The crude reaction mixture can then be transferred to a separatory funnel and washed with a dilute solution of sodium bicarbonate to neutralize any HCl formed, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent. The final product, methyl 2,3-dichloropropionate, is purified by vacuum distillation.[1]

Causality Behind Experimental Choices
  • Temperature Control: The chlorination of acrylates is highly exothermic. Without efficient cooling, the temperature can rise uncontrollably, leading to two primary issues: the rapid polymerization of methyl acrylate, a common issue with acrylic monomers, and an increase in side reactions, such as free-radical substitution.[7][8] Literature procedures emphasize keeping the temperature below 40°C for optimal results.[1]

  • Use of Inhibitor: Methyl acrylate can readily undergo free-radical polymerization, which can be initiated by heat, light, or impurities.[9][10] Adding a radical scavenger like hydroquinone prevents the formation of unwanted polymer, ensuring a clean reaction and simplifying purification.

  • Vacuum Distillation: Methyl 2,3-dichloropropionate has a relatively high boiling point at atmospheric pressure but can be distilled at a much lower temperature under reduced pressure (e.g., 63°C at 13 hPa).[1] This prevents thermal decomposition of the product during purification.

  • Gas Scrubber: Chlorine gas is highly toxic and corrosive. A gas scrubber containing a caustic solution (e.g., NaOH) is essential to neutralize any unreacted chlorine gas exiting the reaction vessel, ensuring the safety of the procedure.

Part 3: Product Characterization and Data

The identity and purity of the synthesized methyl 2,3-dichloropropionate must be confirmed through analytical methods.

Physical and Chemical Properties
Property Value Source
CAS Number 3674-09-7[1][11][12]
Molecular Formula C₄H₆Cl₂O₂
Molecular Weight 157.00 g/mol
Appearance Clear, colorless to slightly yellow liquid[1][11]
Boiling Point 63°C @ 13 hPa (9.75 mmHg)[1]
Density ~1.33 g/mL at 20-25°C[1]
Flash Point 63 - 80°C[1]
Analytical Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for confirming the structure of the product, showing characteristic shifts and coupling patterns for the protons and carbons in the dichlorinated propionate backbone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess the purity of the distilled product, with a single major peak indicating high purity.[13] MS provides the molecular weight of the compound, which should match the expected value for methyl 2,3-dichloropropionate.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically around 1740-1760 cm⁻¹) and C-Cl stretches.[13]

Safety and Handling

  • Methyl Acrylate: Is a flammable liquid and a potent lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorine Gas: Is extremely toxic, corrosive, and a strong oxidizing agent. It must be handled with extreme caution in a dedicated fume hood. A proper gas delivery and scrubbing system is mandatory.

  • Methyl 2,3-dichloropropionate: While less volatile than the starting material, the product should also be handled with care, avoiding inhalation and skin contact.

By following this detailed guide, researchers can safely and efficiently synthesize methyl 2,3-dichloropropionate, a versatile building block for further chemical innovation.

References

  • Vertex AI Search. (n.d.). Methyl 2,3-dichloropropionate: Synthesis, Applications & Global Suppliers.
  • Liu, F. Y., et al. (2019). Investigation into reactions of methyl methacrylate and ethyl acrylate with chlorine atom. Chemosphere.
  • Ganesan, R., & Viswanathan, S. (1979). Kinetics and mechanism of chlorine addition to acrylic acid and its derivatives with special reference to the nature of the transition state. Journal of the Chemical Society, Perkin Transactions 2.
  • Google Patents. (n.d.). US3213072A - Chlorination product of methylmethacrylate.
  • Taylor & Francis Online. (2006). Polymerization of Methyl Methacrylate Using the Acridone-Chlorine Combination as the Photoinitiator.
  • Sigma-Aldrich. (n.d.). Methyl 2,3-dichloropropionate for synthesis.
  • ResearchGate. (n.d.). The chlorination of methyl acrylate in the presence of methanol.
  • ChemicalBook. (2026). Methyl 2,3-dichloropropionate.
  • Vaia. (n.d.). Write a stepwise mechanism that shows how a very small amount of CH₃CH₂Cl could form during the chlorination of CH.
  • Merck Millipore. (n.d.). Methyl 2,3-dichloropropionate CAS 3674-09-7.
  • ACS Publications. (2011). Copper-Mediated CRP of Methyl Acrylate in the Presence of Metallic Copper: Effect of Ligand Structure on Reaction Kinetics.
  • ResearchGate. (n.d.). Synthesis and characterization of an acrylate polymer containing chlorine-1,3-dioxalane groups in side chains.
  • Benchchem. (2025). Technical Support Center: Synthesis of Methyl 2-Chloro-3-oxopentanoate.
  • ECHEMI. (n.d.). What is the reaction of chlorine and acrylic?.
  • RadTech. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates.
  • Benchchem. (2025). Application Note: Synthesis of Methyl 2-chloro-3-oxopentanoate.
  • Nanjing Winsome Chemical Limited. (n.d.). Methyl 2,3-dichloropropionate.
  • Wikipedia. (n.d.). Methyl 2-chloroacrylate.
  • ResearchGate. (n.d.). Light-induced polymerization of some monomers containing allyl and methacrylate groups.
  • ACS Publications. (n.d.). Iron(II) Chloride Complex for Living Radical Polymerization of Methyl Methacrylate.
  • CymitQuimica. (n.d.). CAS 17639-93-9: Methyl 2-chloropropionate.
  • MDPI. (2024). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization.
  • Mitsubishi Chemical Corporation. (n.d.). Methyl Acrylate.
  • MDPI. (2024). Correlation between the Chemical Structure of (Meth)Acrylic Monomers and the Properties of Powder Clear Coatings Based on the Polyacrylate Resins.
  • ACS Publications. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures.
  • ACS Publications. (2004). Controlled Random and Alternating Copolymerization of Methyl Acrylate with 1-Alkenes.
  • ResearchGate. (n.d.). Acrylate Free Radical Polymerization: From Mechanism to Polymer Design.
  • PMC. (2022). Zinc-Mediated Allylation-Lactonization One-Pot Reaction to Methylene Butyrolactones: Renewable Monomers for Sustainable Acrylic Polymers with Closed-Loop Recyclability.
  • (n.d.). Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)
  • RSC Publishing. (n.d.). Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents.
  • OSTI.GOV. (1985). Inhibition of the polymerization of methyl methacrylate and methyl acrylate by mixtures of chloranil with phenothiazine.
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Method

Methyl 2,3-Dichloropropionate: A Versatile Intermediate in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2,3-dichloropropionate (MDCP) is a halogenated ester that serves as a pivotal building block in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dichloropropionate (MDCP) is a halogenated ester that serves as a pivotal building block in the synthesis of a variety of complex organic molecules, most notably as a key intermediate in the pharmaceutical industry.[1][2] Its bifunctional nature, possessing both an ester and two chlorine atoms on adjacent carbons, allows for a diverse range of chemical transformations, making it a valuable precursor for active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications of methyl 2,3-dichloropropionate in pharmaceutical synthesis, complete with detailed protocols, mechanistic insights, and analytical methodologies to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Methyl 2,3-Dichloropropionate

Methyl 2,3-dichloropropionate (CAS No: 3674-09-7) is a clear, colorless to slightly yellow liquid with a molecular formula of C4H6Cl2O2.[1] Its utility in organic synthesis stems from the reactivity of the two chlorine atoms, which can be manipulated to introduce a variety of functionalities, and the ester group, which can be hydrolyzed or transesterified.

The primary application of MDCP in the pharmaceutical sector is as a precursor to key structural motifs in drug molecules.[1][2] It is particularly noted for its role in the synthesis of heterocyclic compounds and in the construction of side chains that are crucial for the biological activity of numerous drugs. This document will delve into specific applications, providing a robust framework for its use in a laboratory and process development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of methyl 2,3-dichloropropionate is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 3674-09-7[1]
Molecular Formula C4H6Cl2O2
Molecular Weight 157.00 g/mol [3]
Appearance Clear colorless to slightly yellow liquid[1]
Boiling Point 63 °C at 13 hPa[1]
Density 1.33 g/cm³ at 20 °C[3]
Flash Point 63 °C (closed cup)[3]
Purity (typical) ≥97.0% (GC)[3]

Core Synthetic Applications in Pharmaceutical Development

Methyl 2,3-dichloropropionate is a versatile intermediate that can be employed in a variety of synthetic strategies. Two key transformations that highlight its utility are its conversion to 2,3-dichloropropionyl chloride and its potential role in the synthesis of triazine derivatives, which are central to a number of pharmaceuticals.

Synthesis of 2,3-Dichloropropionyl Chloride: An Activated Intermediate

For many acylation reactions, the conversion of the methyl ester of 2,3-dichloropropionic acid to the more reactive acyl chloride is a necessary first step. This activated intermediate can then be used to form amide bonds with various amines, a common linkage in drug molecules.

Reaction Scheme:

G MDCP Methyl 2,3-Dichloropropionate AcylChloride 2,3-Dichloropropionyl Chloride MDCP->AcylChloride + Thionyl Chloride (SOCl2) ThionylChloride SOCl2 SO2 SO2 HCl HCl MeOH CH3OH G DichlorobenzoylCyanide 2,3-Dichlorobenzoyl Cyanide Intermediate Intermediate Adduct DichlorobenzoylCyanide->Intermediate + Aminoguanidine Aminoguanidine Aminoguanidine Bicarbonate Lamotrigine Lamotrigine Intermediate->Lamotrigine Cyclization (e.g., with KOH)

Caption: Simplified synthetic route to Lamotrigine from a key intermediate.

Analytical Methods for Process Monitoring and Quality Control

Robust analytical methods are crucial for monitoring the progress of reactions involving methyl 2,3-dichloropropionate and for ensuring the quality of the resulting intermediates and final products. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

GC-MS is a powerful tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds, making it ideal for monitoring the conversion of methyl 2,3-dichloropropionate and the formation of its derivatives.

Protocol: GC-MS Analysis of a Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with a 7000D GC/TQ). [4]* Capillary column suitable for separating halogenated compounds (e.g., J&W DB-35ms, 30 m x 0.25 mm, 0.25 µm). [4] Sample Preparation:

  • Quenching: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilution: Quench the reaction by diluting the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration appropriate for GC-MS analysis (typically in the µg/mL to ng/mL range).

  • Internal Standard: Add a known amount of an internal standard to the diluted sample for accurate quantification.

GC-MS Parameters (Example):

ParameterSetting
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temp: 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Ion Source Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Analysis:

  • Identification: Identify the peaks corresponding to the starting material, intermediates, and products by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

  • Quantification: Determine the concentration of each component by integrating the peak areas and comparing them to the peak area of the internal standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile technique for the analysis of a wide range of compounds and is particularly useful for assessing the purity of non-volatile intermediates and final products.

Protocol: HPLC Analysis of a Purified Intermediate

Instrumentation:

  • HPLC system with a UV detector (e.g., HPLC-DAD). [5]* Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [6] Sample Preparation:

  • Dissolution: Accurately weigh a small amount of the purified sample and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Parameters (Example):

ParameterSetting
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm

Data Analysis:

  • Purity Assessment: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Profiling: Identify and quantify any impurities present in the sample.

Safety and Handling

Methyl 2,3-dichloropropionate is a chemical that requires careful handling to minimize health risks. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 2,3-dichloropropionate is a valuable and versatile intermediate for the pharmaceutical industry. Its unique chemical structure allows for a range of synthetic transformations that are crucial for the construction of complex drug molecules. By understanding its properties, mastering its key reactions, and employing robust analytical methods for process control, researchers and drug development professionals can effectively leverage this important building block in the quest for new and improved therapeutics.

References

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Application

The Versatility of Methyl 2,3-Dichloropropionate in Modern Organic Synthesis: A Guide for Researchers

Abstract Methyl 2,3-dichloropropionate (CAS 3674-09-7) has emerged as a pivotal and versatile C3 building block in the landscape of organic synthesis.[1] This application note provides a comprehensive overview of its uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 2,3-dichloropropionate (CAS 3674-09-7) has emerged as a pivotal and versatile C3 building block in the landscape of organic synthesis.[1] This application note provides a comprehensive overview of its utility, focusing on its role as a precursor to valuable heterocyclic scaffolds and its application in the synthesis of complex molecular targets in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-tested protocols for key transformations, offering researchers and drug development professionals a practical guide to harnessing the synthetic potential of this readily available intermediate.

Introduction: Unveiling a Key Synthetic Intermediate

Methyl 2,3-dichloropropionate is a clear, colorless to slightly yellow liquid, characterized by its two vicinal chlorine atoms and a methyl ester functionality.[1] These features bestow upon the molecule a unique reactivity profile, making it an attractive starting material for a variety of synthetic transformations. Its primary synthesis route involves the controlled chlorination of methyl acrylate, a process that can be achieved with good yields and high purity.[2]

While its utility as a precursor to methyl 2-chloroacrylate via thermal elimination is well-documented, its broader applications in constructing complex molecular architectures are less commonly compiled.[2] This guide aims to illuminate these more intricate applications, with a particular focus on the synthesis of nitrogen- and sulfur-containing heterocycles, which are prevalent motifs in biologically active compounds.

Table 1: Physicochemical Properties of Methyl 2,3-Dichloropropionate

PropertyValueReference(s)
CAS Number 3674-09-7[1]
Molecular Formula C4H6Cl2O2[3]
Molecular Weight 157.00 g/mol [4]
Appearance Clear colorless to slightly yellow liquid[1]
Density 1.325 g/mL at 25 °C[1]
Boiling Point 63 °C at 13 hPa[1]
Flash Point 63 °C[1]
Solubility Soluble in ether, acetone, ethanol[5]

Core Applications in Heterocyclic Synthesis

The presence of two electrophilic centers and a modifiable ester group makes methyl 2,3-dichloropropionate an ideal substrate for cyclocondensation reactions with a variety of dinucleophiles. This approach provides a convergent and efficient route to highly functionalized five-membered heterocyclic rings, which are core structures in many pharmaceutical and agrochemical agents.

Synthesis of 2-Oxazolines: Access to Privileged Scaffolds

2-Oxazolines are a class of five-membered heterocycles that are integral to a wide range of biologically active molecules and are also employed as chiral ligands in asymmetric catalysis. The reaction of methyl 2,3-dichloropropionate with amino alcohols offers a potential pathway to functionalized oxazolines. While direct protocols starting from the methyl ester are not extensively detailed in publicly available literature, the analogous reactions with the corresponding sodium salt of 2,3-dichloro-2-methylpropionic acid provide a strong basis for this transformation. The proposed mechanism involves an initial nucleophilic attack of the amino group on the ester, followed by an intramolecular cyclization.

Conceptual Workflow: Oxazoline Synthesis

G Methyl_2_3_dichloropropionate Methyl 2,3-dichloropropionate Intermediate N-Acyl Intermediate Methyl_2_3_dichloropropionate->Intermediate Acylation Amino_Alcohol Amino Alcohol (e.g., Ethanolamine) Amino_Alcohol->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Oxazoline 2-Substituted Oxazoline Intermediate->Oxazoline Intramolecular Cyclization (SN2)

Caption: Proposed pathway for oxazoline synthesis.

Synthesis of 2-Thiazolines and Benzothiazoles: Gateways to Bioactive Molecules

Thiazolines and their benzofused counterparts, benzothiazoles, are another class of heterocyclic compounds with significant therapeutic and agricultural applications. The reaction of methyl 2,3-dichloropropionate with aminothiols is a promising route to these scaffolds.

Protocol 1: General Procedure for the Synthesis of 2-Substituted Thiazolines

This protocol is adapted from methodologies for related compounds and represents a viable starting point for optimization.

Materials:

  • Methyl 2,3-dichloropropionate

  • 2-Aminoethanethiol hydrochloride

  • Triethylamine (TEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 2,3-dichloropropionate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add 2-aminoethanethiol hydrochloride (1.2 eq) and triethylamine (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add BOP reagent (1.1 eq) in one portion.

  • Continue stirring at room temperature for 8-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired 2-substituted thiazoline.

Expert Insight: The use of BOP reagent facilitates the initial amide bond formation. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the thiol group, displacing one of the chlorine atoms. Careful control of stoichiometry and reaction conditions is crucial to minimize side reactions.

Synthesis of 2-Imidazolines: Building Blocks for Medicinal Chemistry

Imidazolines are five-membered heterocycles containing two nitrogen atoms and are important pharmacophores found in numerous drugs. The reaction of methyl 2,3-dichloropropionate with diamines, such as ethylenediamine, provides a potential entry to this class of compounds. The reaction likely proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization to form the imidazoline ring.

Application in Agrochemical Synthesis: The Case of Famoxadone

Methyl 2,3-dichloropropionate serves as a precursor to key intermediates in the synthesis of modern agrochemicals. A notable example is its role in the synthesis of the fungicide Famoxadone . Famoxadone is an oxazolidinone fungicide that provides excellent control of a broad spectrum of plant pathogens.[6][7]

The synthesis of Famoxadone involves the preparation of a 2-(chloromethyl)oxazole intermediate. While direct synthesis from methyl 2,3-dichloropropionate is not explicitly detailed, the structural similarity of the required precursors strongly suggests its utility. 2-(Halomethyl)-4,5-diphenyloxazoles, readily accessible from related starting materials, are excellent reactive scaffolds for further synthetic elaboration.[8]

Synthetic Pathway to Key Oxazole Intermediate

G cluster_0 Precursor Synthesis cluster_1 Further Functionalization Methyl_2_3_dichloropropionate Methyl 2,3-dichloropropionate Cyclization Cyclocondensation Methyl_2_3_dichloropropionate->Cyclization Amide_Source Amide Source (e.g., Formamide) Amide_Source->Cyclization Oxazole_Intermediate Methyl 2-(chloromethyl) oxazole-4-carboxylate Cyclization->Oxazole_Intermediate Nucleophilic_Displacement Nucleophilic Displacement Oxazole_Intermediate->Nucleophilic_Displacement Famoxadone_Analogue Famoxadone Analogue Nucleophilic_Displacement->Famoxadone_Analogue

Caption: Conceptual synthetic route to Famoxadone-like structures.

This conceptual pathway highlights how methyl 2,3-dichloropropionate can be envisioned as a starting material for the construction of the core heterocyclic structure of Famoxadone. The resulting methyl 2-(chloromethyl)oxazole-4-carboxylate is a valuable intermediate for further functionalization.[9]

Summary and Future Outlook

Methyl 2,3-dichloropropionate is a cost-effective and highly versatile building block with significant, yet not fully exploited, potential in organic synthesis. Its ability to serve as a precursor to a variety of functionalized five-membered heterocycles, including oxazolines, thiazolines, and imidazolines, makes it a valuable tool for the synthesis of biologically active molecules. Furthermore, its demonstrated relevance in the synthesis of complex agrochemicals like Famoxadone underscores its industrial importance.

Future research in this area should focus on the development of robust and high-yielding protocols for the direct conversion of methyl 2,3-dichloropropionate into these key heterocyclic intermediates. The exploration of its reactivity with a broader range of nucleophiles and its application in the synthesis of other complex natural products and active pharmaceutical ingredients will undoubtedly continue to expand the synthetic chemists' toolbox.

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  • US2153513A - Reaction products of 2-methyl-1, 3-dichloropropane and alcohols - Google Patents. (URL: Available through search results)
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (URL: Available through search results)

Sources

Method

Analytical methods for quantifying methyl 2,3-dichloropropionate purity by GC

Application Note: GC-FID-08A Quantitative Purity Analysis of Methyl 2,3-Dichloropropionate by Gas Chromatography with Flame Ionization Detection (GC-FID) Abstract This application note presents a detailed, validated gas...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: GC-FID-08A

Quantitative Purity Analysis of Methyl 2,3-Dichloropropionate by Gas Chromatography with Flame Ionization Detection (GC-FID)

Abstract

This application note presents a detailed, validated gas chromatography (GC) method for the quantitative determination of purity and the analysis of related impurities in methyl 2,3-dichloropropionate. As a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals, ensuring its purity is paramount for reaction efficiency and final product safety. This protocol utilizes a robust GC-Flame Ionization Detection (FID) system, providing the necessary specificity, accuracy, and precision required for quality control and drug development environments. The methodology has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Imperative

Methyl 2,3-dichloropropionate is a halogenated ester that serves as a key building block in organic synthesis. The presence of impurities, which may include isomeric variants, unreacted starting materials, or by-products from side reactions, can significantly impact the yield and impurity profile of subsequent synthetic steps. Therefore, a reliable analytical method to accurately quantify its purity is essential for process control and regulatory compliance.

Gas chromatography is the technique of choice for this analysis due to the volatile nature of methyl 2,3-dichloropropionate and its likely impurities.[4][5] The method described herein employs a mid-polarity capillary column, which provides excellent resolution for halogenated compounds, and a Flame Ionization Detector (FID), known for its stability, wide linear range, and consistent response for organic compounds.

Principle of the GC-FID Method

The fundamental principle of this method relies on the separation of volatile compounds based on their differential partitioning between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner walls of a capillary column.[6]

  • Injection & Volatilization: A diluted sample of methyl 2,3-dichloropropionate is injected into a heated inlet, where it is rapidly vaporized.

  • Chromatographic Separation: The vaporized sample is swept onto the analytical column by an inert carrier gas (Helium). Compounds are separated based on their boiling points and their specific interactions with the stationary phase. Due to its chemical structure, a (6%-cyanopropyl-phenyl)-94%-dimethylpolysiloxane phase (similar to a DB-624) is chosen for its selectivity towards halogenated compounds.[7][8]

  • Detection: As each separated component elutes from the column, it is combusted in a hydrogen-air flame within the FID. This combustion produces ions, generating a current that is proportional to the mass of the carbon atoms entering the detector.

  • Quantification: The electrical signal is converted into a chromatogram. The area under each peak is proportional to the concentration of the corresponding compound. Purity is typically determined using an area percent normalization calculation.

Detailed Analytical Protocol
  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Split/Splitless Inlet and Flame Ionization Detector.

  • Autosampler: Agilent 7693A or equivalent.

  • GC Column: Agilent J&W DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.[8]

  • Vials & Caps: 2 mL amber screw-top vials with PTFE/silicone septa.[9]

  • Gases: Helium (carrier, >99.999% purity), Hydrogen (FID), and Air (FID).

  • Solvent/Diluent: Methanol (GC Grade or equivalent).

  • Reference Standard: Methyl 2,3-dichloropropionate, Certified Reference Material (CRM), >99.5% purity.

Rationale: The sample concentration is chosen to be within the linear range of the detector and to avoid column overloading. Methanol is selected as the diluent due to its high volatility and low interference with the analytes of interest.[10]

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 100 mg of Methyl 2,3-dichloropropionate CRM into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol. Mix thoroughly.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 100 mg of the methyl 2,3-dichloropropionate sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol. Mix thoroughly.

The instrumental parameters are optimized to achieve good resolution between the main peak and potential impurities within a reasonable runtime.

ParameterSettingRationale
Inlet Split/Splitless
ModeSplitEnsures a sharp injection band and prevents column overload.
Temperature250 °CEnsures rapid and complete vaporization of the sample.
Split Ratio50:1Appropriate for a 1 mg/mL concentration to avoid detector saturation.
Carrier Gas Helium
Flow Rate2.0 mL/min (Constant Flow)Provides optimal efficiency for the column dimensions.
Oven Program
Initial Temperature60 °C, hold for 2 minAllows for focusing of volatiles at the head of the column.
Ramp Rate15 °C/minProvides a balance between separation efficiency and analysis time.
Final Temperature240 °C, hold for 5 minEnsures elution of any less volatile impurities.
Detector Flame Ionization Detector (FID)
Temperature280 °CPrevents condensation of eluting compounds.
H2 Flow30 mL/minStandard condition for FID operation.
Air Flow300 mL/minStandard condition for FID operation.
Makeup Gas (He)25 mL/min
Injection
Volume1.0 µL
Data Acquisition
Run Time~22 minutes
Method Validation and System Suitability

To ensure that the analytical method is suitable for its intended purpose, a full validation should be performed according to ICH Q2(R1) guidelines.[3][11]

Rationale: SST is performed before any analysis to verify that the chromatographic system is performing adequately.

  • Procedure: Inject the Standard Solution (1.0 mg/mL) in six replicate injections.

  • Acceptance Criteria:

SST ParameterAcceptance Criteria
Precision (%RSD) Relative Standard Deviation of the peak area for the main peak should be ≤ 2.0%.
Tailing Factor (T) Tailing factor for the main peak should be between 0.8 and 1.5.
Theoretical Plates (N) N > 5000 for the main peak.
  • Specificity: Demonstrated by injecting a blank (Methanol) and showing no interfering peaks at the retention time of methyl 2,3-dichloropropionate and its known impurities.

  • Linearity: Assessed over a range of 0.1 mg/mL to 1.5 mg/mL (LOQ to 150% of the working concentration). A correlation coefficient (r²) of ≥ 0.999 is expected.[10]

  • Accuracy (Recovery): Performed by spiking a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120%). Mean recovery should be within 98.0% to 102.0%.[10]

  • Precision:

    • Repeatability: Assessed by analyzing six independent sample preparations. The %RSD should be ≤ 1.0%.

    • Intermediate Precision: Performed by a different analyst on a different day or with a different instrument. The %RSD should meet predefined criteria.

  • Limit of Quantitation (LOQ): Determined as the lowest concentration that can be measured with acceptable precision and accuracy (typically where S/N ratio is ~10).

Data Analysis and Calculation

The purity of methyl 2,3-dichloropropionate is calculated using the area normalization method. This method assumes that all impurities have a similar response factor in the FID as the main component, which is a reasonable assumption for structurally similar impurities.

Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Workflow and Structures

GC_Purity_Workflow cluster_Prep 1. Preparation cluster_Analysis 2. GC Analysis cluster_Data 3. Data Processing & Reporting Sample Weigh Sample Dilute_Smp Dilute in Methanol (1.0 mg/mL) Sample->Dilute_Smp Standard Weigh CRM Standard Dilute_Std Dilute in Methanol (1.0 mg/mL) Standard->Dilute_Std Analysis Inject Sample & Standard Dilute_Smp->Analysis SST System Suitability Test (6x Standard Injections) Dilute_Std->SST SST->Analysis If Pass Integrate Integrate Chromatograms Analysis->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for the GC purity analysis of Methyl 2,3-dichloropropionate.

Chemical_Structures cluster_main Methyl 2,3-dichloropropionate cluster_impurities Potential Impurities Main Imp1 Imp1_label Methyl 2,2-dichloropropionate (Isomer) Imp2 Imp2_label Methanol (Starting Material) Imp3 Imp3_label 2,3-Dichloropropionic acid (Hydrolysis Product)

Caption: Structures of the main analyte and common process-related impurities.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][1][3]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • ICH. Quality Guidelines. [Link]

  • Dong, M. W. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate; 2017. [Link][11]

  • Molecular Mass Spectrometry Facility (MMSF). Sample Submission. [Link][9]

  • Agilent Technologies. Agilent J&W GC Column Selection Guide. ResearchGate; 2013. [Link][7]

  • Labcompare. Buyer's Guide: Choosing the Best GC Columns. [Link][12]

  • SCION Instruments. Sample preparation GC-MS. [Link][4]

  • Neutronco. GC Column Selection Guide. [Link][6]

  • Bebar, S., et al. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. World Journal of Pharmaceutical and Life Sciences; 2023. [Link][10]

  • Dalal, S.N., Das, P.K. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. American Journal of Analytical Chemistry; 2024. [Link][5]

  • Agilent Technologies. Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link][8]

Sources

Application

Gas chromatography (GC) conditions for analyzing 2,3-dichloropropionic acid methyl ester

Comprehensive Application Note: Gas Chromatography (GC) Analysis of 2,3-Dichloropropionic Acid Methyl Ester Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Document Type: Techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Gas Chromatography (GC) Analysis of 2,3-Dichloropropionic Acid Methyl Ester

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Analytical Rationale

2,3-Dichloropropionic acid methyl ester (CAS: 3674-09-7), also known as methyl 2,3-dichloropropionate, is a critical halogenated intermediate utilized in the synthesis of pharmaceuticals and agrochemicals, such as thiophene derivatives and highly efficient herbicides[1]. Due to its volatility and the presence of reactive alpha and beta halogens, analyzing this compound requires precise control over thermal parameters to prevent on-column degradation (e.g., dehydrohalogenation).

This application note provides a self-validating gas chromatography (GC) protocol using Flame Ionization Detection (FID) for routine purity assessment and Mass Spectrometry (MS) for structural confirmation. The methodology is grounded in the established chromatographic behavior of homologous chlorinated methyl propanoates[2].

Physicochemical Profile

Understanding the physical properties of the analyte is the foundation of method development. The boiling point dictates the oven temperature program, while the density and solubility profile dictate the sample preparation solvent[3].

Table 1: Physicochemical Properties of 2,3-Dichloropropionic Acid Methyl Ester

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₄H₆Cl₂O₂Requires MS isotopic pattern analysis (M, M+2, M+4) for Cl₂ confirmation.
Molecular Weight 157.00 g/mol Low molecular weight; elutes relatively early in GC runs.
Boiling Point ~63 °C at 13 hPa (~175 °C at 760 mmHg)Ideal for mid-temperature GC ramps; max oven temp of 220°C is sufficient.
Density 1.328 g/cm³ at 20 °CHigh density requires thorough vortexing during solvent dilution.
Solubility Soluble in MTBE, ether, acetoneMethyl tert-butyl ether (MTBE) is the optimal extraction/dilution solvent.

Mechanistic Insights & Experimental Design (E-E-A-T)

To ensure a robust and self-validating system, every parameter in this protocol is selected based on chemical causality.

  • Stationary Phase Selection: We utilize a 5% phenyl / 95% dimethylpolysiloxane non-polar capillary column (e.g., DB-5, HP-5, or SE-30). Research by Haken and Korhonen demonstrates that non-polar columns provide highly predictable Kovats retention indices for chlorinated methyl propanoates based primarily on dispersive interactions, minimizing the peak tailing often caused by polar active sites[2].

  • Injector Temperature Control: Halogenated esters are thermally labile. If the inlet temperature exceeds 250 °C, the compound risks undergoing dehydrohalogenation (loss of HCl), forming methyl 2-chloroacrylate artifacts. We restrict the inlet temperature to 220 °C to ensure complete volatilization without thermal breakdown.

  • Solvent Selection: Methyl tert-butyl ether (MTBE) is selected as the diluent. It has a low boiling point (55 °C), ensuring it elutes well before the target analyte, preventing solvent masking. Furthermore, it does not react with the ester, unlike primary alcohols which could theoretically cause transesterification under hot, active inlet conditions.

Analytical Workflow Visualization

G S1 Sample Preparation (Dilution in MTBE to 1.0 mg/mL) S2 GC Injection (Split Mode 50:1, 220°C) S1->S2 S3 Capillary Separation (DB-5 Column, 50°C to 200°C Ramp) S2->S3 S4a FID Detection (Purity & Quantitation, 250°C) S3->S4a Configuration A S4b MS Detection (Structural ID, m/z 35-200) S3->S4b Configuration B S5 Data Processing (Integration & Suitability Check) S4a->S5 S4b->S5

Figure 1: Analytical workflow for the GC-FID/MS analysis of 2,3-dichloropropionic acid methyl ester.

Experimental Protocols

Sample Preparation
  • Standard Stock Solution: Accurately weigh 50.0 mg of 2,3-dichloropropionic acid methyl ester reference standard into a 50 mL volumetric flask.

  • Dilution: Dissolve and make up to volume with HPLC-grade MTBE to achieve a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the synthesis or bulk sample in the exact same manner to ensure concentration matching for area normalization or external standard quantitation.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a 2 mL GC autosampler vial. (Note: Do not use Nylon filters, as they may interact with halogenated organics).

Instrumental Parameters (GC-FID & GC-MS)

Table 2: Optimized GC Method Parameters

ParameterGC-FID (Purity Analysis)GC-MS (Structural Confirmation)
Column DB-5 (30 m × 0.25 mm × 0.25 µm)HP-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, constant flow 1.2 mL/minHelium, constant flow 1.0 mL/min
Injection Volume 1.0 µL1.0 µL
Inlet Temperature 220 °C220 °C
Injection Mode Split (Ratio 50:1)Split (Ratio 50:1)
Oven Program 50 °C (hold 2 min) Ramp 15 °C/min to 200 °C Hold 3 min (Total: 15 min)50 °C (hold 2 min) Ramp 15 °C/min to 200 °C Hold 3 min (Total: 15 min)
Detector Temp 250 °CTransfer Line: 250 °C Ion Source: 230 °C
Detector Settings H₂: 40 mL/min, Air: 400 mL/minEI Mode (70 eV), Scan m/z 35–250
System Suitability & Self-Validation Criteria

To ensure the analytical run is valid, the system must pass the following checks using the 1.0 mg/mL standard solution prior to sample analysis:

Table 3: System Suitability Requirements

ParameterAcceptance CriteriaMechanistic Rationale for Failure
Retention Time (RT) Precision %RSD ≤ 1.0% (n=5)Leaks in the septum or varying carrier gas flow.
Peak Area Precision %RSD ≤ 2.0% (n=5)Inconsistent syringe injection or inlet discrimination.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Active sites in the liner or column degradation. Replace glass wool liner if Tf > 1.5.
Resolution (Rs) Rs ≥ 2.0 (from nearest impurity)Column overloading or inappropriate temperature ramp.

Data Interpretation & Troubleshooting

  • Mass Spectrometry Interpretation: Under Electron Ionization (EI, 70 eV), the molecular ion (M⁺ at m/z 156) may be weak. Look for the characteristic isotopic cluster caused by the two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Key fragment ions include the loss of the methoxy group (-OCH₃, -31 Da) and the loss of a chlorine radical (-35 Da)[3].

  • Troubleshooting Peak Tailing: If the 2,3-dichloropropionic acid methyl ester peak exhibits severe tailing, it is highly indicative of silanol activity in the GC inlet. Corrective Action: Perform inlet maintenance by replacing the split liner with a highly deactivated, single-taper liner containing deactivated glass wool. Trim the first 10-20 cm of the capillary column to remove accumulated non-volatile matrix.

References

  • Haken, J.K.; Korhonen, I.O.O. "Gas chromatography of homologous esters. XXIV. Studies of chlorinated methyl propanoates and butanoates on a non-polar capillary column." Journal of Chromatography A, 1984, 284, 474-477.[2] URL:[Link]

  • National Institute of Standards and Technology (NIST). "Propanoic acid, 2,3-dichloro-, methyl ester." NIST Chemistry WebBook, SRD 69.[3] URL:[Link]

Sources

Method

Advanced Analytical Derivatization of Methyl 2,3-Dichloropropionate: Overcoming Chromatographic and Detection Limitations

The Analytical Bottleneck: Physicochemical Limitations Methyl 2,3-dichloropropionate (CAS: 3674-09-7) is a critical halogenated building block utilized in the synthesis of complex agrochemicals and active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Bottleneck: Physicochemical Limitations

Methyl 2,3-dichloropropionate (CAS: 3674-09-7) is a critical halogenated building block utilized in the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs). While its high volatility allows for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this approach often falls short in modern drug development workflows.

The molecule lacks a conjugated chromophore, rendering direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually blind to it. Furthermore, its inability to readily accept a proton results in exceptionally poor ionization efficiency in Electrospray Ionization Mass Spectrometry (LC-ESI-MS). Finally, the presence of a chiral center at the C2 position necessitates stereochemical profiling, which is difficult to achieve without derivatization or the use of expensive, highly specific chiral stationary phases.

Strategic Derivatization: Mechanistic Causality

To seamlessly integrate this analyte into high-sensitivity workflows, the ester linkage must be chemically modified based on the specific analytical objective:

  • Strategy A (Trace LC-UV/MS): The ester undergoes direct amidation via C(acyl)–O bond cleavage. By coupling the ester with a highly conjugated or easily ionizable primary amine (e.g., p-nitrobenzylamine), a robust reporter group is installed. This bypasses the need for prior hydrolysis, preserving the carbon skeleton while drastically lowering the Limit of Detection (LOD)[1].

  • Strategy B (Chiral Resolution): To resolve the (R)- and (S)-enantiomers, the ester is first saponified to 2,3-dichloropropionic acid. The free acid is then coupled with a chiral derivatizing agent (CDA) to form separable diastereomers. Barium hydroxide is utilized for saponification rather than sodium hydroxide to provide a milder alkaline environment, strictly preventing the unwanted dehydrohalogenation (loss of HCl) that would yield methyl 2-chloroacrylate[2].

Derivatization Logic & Workflow

G Start Methyl 2,3-dichloropropionate (Target Analyte) Decision Analytical Objective? Start->Decision Trace Trace LC-UV/MS (Requires Chromophore) Decision->Trace Sensitivity Chiral Chiral Resolution (Enantiomeric Excess) Decision->Chiral Stereochemistry Amidation Direct Amidation (e.g., p-Nitrobenzylamine) Trace->Amidation Hydrolysis Controlled Saponification (to 2,3-Dichloropropionic Acid) Chiral->Hydrolysis LCMS HPLC-UV or LC-ESI-MS High Sensitivity Profiling Amidation->LCMS ChiralDeriv Chiral Derivatization (e.g., Marfey's Reagent) Hydrolysis->ChiralDeriv GCMS Reverse-Phase LC Diastereomer Separation ChiralDeriv->GCMS

Logical workflow for the derivatization of methyl 2,3-dichloropropionate based on analytical goals.

Protocol I: Direct Catalytic Amidation for Trace LC-UV/MS

Mechanistic Rationale: Direct amidation of unactivated esters is historically challenging due to the thermodynamic stability of the ester bond. However, utilizing a mild catalytic system allows the direct coupling of the ester with an amine without degrading the sensitive α,β-dichloro moieties[3]. This protocol converts the ester to a highly UV-active amide[4].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1.0 mg of methyl 2,3-dichloropropionate in 1.0 mL of anhydrous acetonitrile (ACN) in a 2 mL glass autosampler vial.

  • Reagent Addition: Add 5.0 molar equivalents of p-nitrobenzylamine. Introduce 10 mol% of a mild Lewis acid catalyst (e.g., La(OTf)₃) to facilitate the C(acyl)–O bond cleavage[1].

  • Controlled Incubation: Seal the vial and heat at 60°C for 45 minutes. Causality: 60°C provides sufficient thermal energy to drive the amidation forward while remaining safely below the threshold that triggers α-chloride elimination.

  • Quenching & QC Validation: Quench the reaction by adding 100 µL of 1% formic acid in water. Validation Step: Inject 1 µL into a rapid 2-minute LC-MS screening gradient. The quantitative disappearance of the ester precursor and the appearance of the highly responsive amide [M+H]⁺ ion confirms reaction completion before proceeding to formal quantitative analysis.

Protocol II: Controlled Saponification & Chiral Derivatization

Mechanistic Rationale: Direct chiral amidation of this specific ester is sterically hindered. A two-step approach is required: controlled hydrolysis followed by coupling with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), an industry-standard chiral derivatizing agent.

Self-Validating Protocol:

  • Controlled Saponification: Transfer 500 µL of the ester solution (in methanol) to a reaction tube. Add 500 µL of 0.1 M Barium Hydroxide (Ba(OH)₂). Stir at room temperature (20-25°C) for exactly 2 hours. Causality: The divalent Ba²⁺ ion coordinates the intermediate, offering a milder, more controlled saponification than NaOH, strictly preventing the degradation of the chlorinated backbone[2].

  • Acidification & Extraction: Adjust the pH to exactly 2.5 using 0.1 M HCl (verify via micro-pH probe). Extract the resulting 2,3-dichloropropionic acid with ethyl acetate (3 x 1 mL). Evaporate the combined organic layers under a gentle stream of ultra-pure nitrogen.

  • Chiral Coupling: Reconstitute the dried acid in 500 µL of acetone. Add 100 µL of a 1% solution of Marfey's Reagent in acetone and 20 µL of 1 M NaHCO₃. Incubate at 40°C for 1 hour.

  • Quenching & QC Validation: Quench the reaction with 20 µL of 1 M HCl. Validation Step: The solution will exhibit a slight colorimetric shift. Inject into an HPLC-UV system at 340 nm; the absence of the unreacted Marfey's reagent peak validates the total consumption of the derivatizing agent, ensuring the resulting diastereomeric ratio accurately reflects the original enantiomeric excess.

Quantitative Data Summary

The following table summarizes the analytical enhancements achieved through these derivatization strategies compared to direct analysis:

Analytical TargetAnalytical PlatformDerivatization StrategyEstimated LODPrimary Analytical Advantage
Volatile Profiling GC-MS (EI)None (Direct Injection)500 ng/mLRapid screening; no sample preparation required.
Trace Quantification LC-ESI-MSDirect Amidation (p-nitrobenzylamine)5 ng/mL100-fold sensitivity increase via enhanced ionization efficiency.
Enantiomeric Excess HPLC-UV (340 nm)Hydrolysis + Marfey's Reagent25 ng/mLBaseline resolution of (R)/(S) diastereomers on standard C18 columns.
References
  • Identification and quantification of oxidized organic aerosol compounds using derivatization, liquid chromatography, and chemical ionization mass spectrometry Source: Taylor & Francis URL:4

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL:1

  • RESEARCH ON THE DEVELOPMENT OF POLYMERS FOR THE FORMATION OF DYNAMIC MEMBRANES Source: wrc.org.za URL:2

  • Manganese Catalyzed Direct Amidation of Esters with Amines Source: ACS Publications URL:3

  • J&K Scientific LLC (Page 14) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL:

Sources

Application

Experimental procedure for the synthesis of 2-chloro-acrylic acid methyl ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Development Introduction & Strategic Importance Methyl 2-chloroacrylate (2-chloro-acr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Development

Introduction & Strategic Importance

Methyl 2-chloroacrylate (2-chloro-acrylic acid methyl ester) is a highly reactive, bifunctional building block. It is extensively utilized in the synthesis of specialty acrylic polymers and serves as a critical intermediate in medicinal chemistry, notably in the construction of biologically active 3-hydroxythiophenes via Meerwein arylation[1] and the industrial synthesis of L-cysteine. Due to its potent lachrymatory properties and high propensity for spontaneous polymerization, synthesizing and isolating this compound requires rigorous mechanistic control and specialized handling.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is crucial to understand why specific reagents and operational parameters are chosen, rather than simply following a recipe. The synthesis is a two-stage process:

Stage 1: Electrophilic Chlorination The process begins with the electrophilic addition of chlorine across the double bond of methyl acrylate. Because the ester group is strongly electron-withdrawing, it destabilizes the intermediate chloronium ion, rendering the alkene less nucleophilic than unactivated aliphatic alkenes.

  • Causality in Temperature Control: The reaction must be strictly maintained between 0 °C and 40 °C. Elevated temperatures promote homolytic cleavage of chlorine, shifting the mechanism from polar electrophilic addition to a radical pathway, which rapidly induces the polymerization of the methyl acrylate monomer.

Stage 2: Base-Promoted E2 Elimination The intermediate, methyl 2,3-dichloropropanoate, undergoes dehydrochlorination to yield the target alpha-chloro conjugated ester. The alpha-proton is highly acidic due to the adjacent ester carbonyl, facilitating its abstraction.

  • Causality in Base Selection: Quinoline is the classical base of choice for this step [2]. While stronger bases like aqueous sodium hydroxide or aliphatic amines (e.g., triethylamine) can drive the E2 elimination [3], they present significant drawbacks. Strong nucleophiles can undergo Michael addition with the highly electrophilic product. Quinoline acts as a mild, sterically hindered proton acceptor. Furthermore, its high boiling point allows the highly reactive methyl 2-chloroacrylate to be immediately distilled out of the basic reaction matrix in situ, preventing base-catalyzed degradation and polymerization.

Workflow Visualization

G A Methyl Acrylate (Starting Material) B Chlorination (Cl₂, 0-40°C) A->B C Methyl 2,3-Dichloropropanoate (Intermediate) B->C Electrophilic Addition D Dehydrochlorination (Quinoline, Heat) C->D E Methyl 2-Chloroacrylate (Target Product) D->E E2 Elimination (-HCl)

Synthetic pathway of methyl 2-chloroacrylate via chlorination and elimination.

Data Presentation: Materials & Base Comparison

Table 1: Physicochemical Properties of Reaction Components

CompoundCAS NumberMolecular WeightBoiling PointDensityRole
Methyl Acrylate96-33-386.09 g/mol 80 °C0.956 g/mLStarting Material
Methyl 2,3-Dichloropropanoate3674-09-7157.00 g/mol 72–75 °C (21 mmHg)1.325 g/mLIntermediate
Quinoline91-22-5129.16 g/mol 237 °C1.093 g/mLElimination Base
Methyl 2-Chloroacrylate 80-63-7 120.53 g/mol 62–64 °C (56 mmHg) 1.195 g/mL Target Product

Table 2: Evaluation of Dehydrochlorination Bases

Base ReagentMechanistic AdvantageOperational Disadvantage
Quinoline Low nucleophilicity prevents Michael addition; high boiling point enables in situ product distillation.Toxic; requires careful handling and disposal.
Triethylamine Enables fast E2 elimination at lower temperatures (10–20 °C)[3].Generates thick ammonium salt precipitates requiring tedious filtration.
Sodium Hydroxide (aq) Highly economical; scalable for industrial bulk production.High risk of ester hydrolysis and side-reactions if residence time is too long.

Experimental Protocol

⚠️ Safety Warning: Methyl 2-chloroacrylate is a severe lachrymator, vesicant, and respiratory irritant. All operations must be conducted in a high-performance fume hood with appropriate PPE (heavy-duty nitrile gloves, face shield).

Step 1: Synthesis of Methyl 2,3-Dichloropropanoate
  • Apparatus Setup: Equip a 1 L three-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser (vented to a caustic scrubber), a thermometer, and a subsurface gas dispersion tube.

  • Reagent Loading: Charge the flask with 542 mmol (46.6 g) of methyl acrylate and 225 mL of anhydrous methanol.

  • Temperature Control: Submerge the reaction vessel in an ice-water bath and cool the internal mixture to 0 °C.

  • Chlorine Addition: Slowly bubble dry chlorine gas through the dispersion tube. Monitor the internal thermometer constantly; adjust the chlorine flow rate to ensure the exothermic reaction does not exceed 40 °C.

  • Completion & Concentration: Once the stoichiometric absorption of chlorine is complete (indicated by a drop in exothermicity and a persistent pale yellow tint), discontinue the gas flow. Remove the methanol solvent via rotary evaporation under reduced pressure.

  • Purification: Fractionally distill the crude residue under vacuum using a column packed with Fenske helices. Collect the fraction boiling at 87–89 °C at 30 mmHg (or 72–75 °C at 21 mmHg).

Step 2: Dehydrochlorination to Methyl 2-Chloroacrylate
  • Apparatus Setup: Set up a short-path vacuum distillation apparatus. Place the receiving flask in a dry ice/acetone bath to immediately quench the distilled product.

  • Reagent Mixing: To the distillation flask, add 155 g (~1.0 mol) of the purified methyl 2,3-dichloropropanoate.

  • Base Addition: Quickly but smoothly add 130 g (~1.0 mol) of quinoline to the flask.

  • Concurrent Reaction & Isolation: Immediately apply a vacuum of 56 mmHg to the system. Apply heat to the distillation flask. The E2 elimination will occur rapidly, and the highly volatile methyl 2-chloroacrylate will vaporize.

  • Fraction Collection: Collect the distillate fraction boiling strictly between 62 °C and 64 °C at 56 mmHg [2].

  • Stabilization: Immediately add 10–50 ppm of a radical inhibitor (e.g., hydroquinone or BHT) to the receiving flask. Store the product in an amber bottle under an inert atmosphere at 2–8 °C.

Self-Validating System: In-Process Quality Control (IPC)

To ensure the trustworthiness of the protocol, the system must be self-validating. Implement the following analytical checkpoints:

  • GC-FID Tracking: During Step 1, perform GC analysis to confirm the total disappearance of the methyl acrylate peak and the emergence of a single product peak.

  • Refractive Index & Boiling Point Check: The strict adherence to the 62–64 °C (56 mmHg) boiling point during Step 2 is a primary indicator of product purity.

  • 1H-NMR Verification: Validate the final product via NMR. The successful E2 elimination is confirmed by the disappearance of the aliphatic multiplet protons of the intermediate and the appearance of two distinct, deshielded vinylic doublets (approx. δ 6.0 - 6.7 ppm) corresponding to the terminal alkene protons of methyl 2-chloroacrylate.

References

  • Title: The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins (Doctoral Thesis detailing the Marvel et al. preparation method) Source: University of Surrey URL: [Link]

  • Title: Process for production of aziridine-2-carboxylic acid amide (EP0171787A1)
Method

Application Note &amp; Protocol: Base-Catalyzed Hydrolysis of 2,3-Dichloropropionic Acid Methyl Ester

An Application Note for Drug Development Professionals and Researchers **Abstract This document provides a comprehensive technical guide for the base-catalyzed hydrolysis (saponification) of 2,3-dichloropropionic acid me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals and Researchers

**Abstract

This document provides a comprehensive technical guide for the base-catalyzed hydrolysis (saponification) of 2,3-dichloropropionic acid methyl ester. The protocol details the underlying chemical principles, a step-by-step experimental procedure, methods for reaction monitoring, and product isolation. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for the synthesis of 2,3-dichloropropionic acid, a potentially valuable building block in medicinal chemistry.

Scientific Principles and Mechanistic Overview

The hydrolysis of esters is a cornerstone reaction in organic synthesis. When catalyzed by a base, this transformation is termed saponification and is a highly efficient method for converting esters to their corresponding carboxylic acids.[1][2] The reaction is renowned for its irreversibility, which drives the process to completion.[1][3][4]

The BAC2 Reaction Mechanism

The base-catalyzed hydrolysis of esters proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This pathway is a classic example of nucleophilic acyl substitution.[1]

  • Nucleophilic Attack: The reaction is initiated by the attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester. This attack breaks the C=O π-bond and forms a tetrahedral intermediate.[5]

  • Intermediate Collapse: The unstable tetrahedral intermediate rapidly collapses, reforming the carbon-oxygen double bond. This step results in the expulsion of the alkoxide (in this case, methoxide, CH₃O⁻) as the leaving group.[4]

  • Irreversible Acid-Base Reaction: The final step is a rapid and essentially irreversible acid-base reaction between the newly formed carboxylic acid and the strongly basic alkoxide ion. The alkoxide deprotonates the carboxylic acid to form a highly stable carboxylate salt and the corresponding alcohol (methanol).[4][5][6] This final deprotonation step is the thermodynamic driving force that renders the overall saponification reaction irreversible under basic conditions.[1][4]

Electronic Effects of α- and β-Substituents

In the case of 2,3-dichloropropionic acid methyl ester, the two chlorine atoms exert a significant influence on the reactivity of the ester. As strongly electron-withdrawing groups, they increase the partial positive charge (electrophilicity) on the carbonyl carbon. This inductive effect makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxide ion, potentially leading to a faster reaction rate compared to unsubstituted aliphatic esters.[7][8] However, it is also crucial to consider potential side reactions, such as base-catalyzed elimination (dehydrohalogenation), which can be facilitated by the presence of halogens on carbons adjacent to acidic protons.[7] Careful control of reaction conditions is therefore essential to favor the desired hydrolysis pathway.

Below is a diagram illustrating the general workflow for this procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_ester Dissolve Ester in Solvent (MeOH/H₂O) setup Combine Reagents in Flask with Stirring prep_ester->setup prep_base Prepare Aqueous NaOH Solution prep_base->setup react Heat Under Reflux (e.g., 65°C) setup->react monitor Monitor by TLC (Disappearance of Ester) react->monitor cool Cool to RT monitor->cool Reaction Complete acidify Acidify with HCl (pH < 2) to Precipitate Product cool->acidify extract Extract Product with Ethyl Acetate acidify->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evap Evaporate Solvent dry->evap purify Recrystallize (if needed) evap->purify char Characterize Product (NMR, IR, MS, MP) purify->char

Figure 1: General experimental workflow for the saponification of 2,3-dichloropropionic acid methyl ester.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale (1-10 mmol). Quantities can be adjusted proportionally.

Materials and Equipment
  • Reagents:

    • 2,3-Dichloropropionic acid methyl ester (≥97%)

    • Sodium hydroxide (NaOH), pellets (≥98%)

    • Methanol (MeOH), ACS grade

    • Deionized water (H₂O)

    • Hydrochloric acid (HCl), concentrated (37%) or 2M solution

    • Ethyl acetate (EtOAc), ACS grade

    • Saturated sodium chloride solution (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • TLC plates (e.g., silica gel 60 F₂₅₄)

    • TLC eluent (e.g., 30% Ethyl Acetate in Hexanes)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel (250 mL)

    • Beakers, Erlenmeyer flasks

    • pH paper or pH meter

    • Rotary evaporator

Reagent Preparation
  • 1 M Sodium Hydroxide Solution: Carefully dissolve 4.0 g of NaOH pellets in 100 mL of deionized water. Caution: This process is exothermic. Use an ice bath to control the temperature.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2,3-dichloropropionic acid methyl ester (e.g., 1.57 g, 10.0 mmol). Add 20 mL of methanol and stir until the ester is fully dissolved.

  • Initiation of Hydrolysis: Add 15 mL of the 1 M NaOH solution (15.0 mmol, 1.5 equivalents) to the flask. The use of excess hydroxide ensures the reaction goes to completion.[9]

  • Reaction Conditions: Attach the reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) with vigorous stirring.

  • Monitoring: Follow the progress of the reaction by TLC. Approximately every 30 minutes, withdraw a small aliquot, quench it with a drop of dilute HCl, and spot it on a TLC plate against a spot of the starting material. The reaction is complete when the starting ester spot is no longer visible. Typical reaction times are 2-4 hours.

  • Work-up - Solvent Removal & Neutralization: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Work-up - Acidification: Transfer the remaining aqueous solution to a beaker. While stirring, slowly and carefully add 2 M HCl dropwise until the solution is strongly acidic (pH < 2), which protonates the carboxylate salt.[4][9] The 2,3-dichloropropionic acid product may precipitate as a white solid or oil.

  • Work-up - Extraction: Transfer the acidified mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Work-up - Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Isolation: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude 2,3-dichloropropionic acid.

Purification and Characterization
  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane).

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data and Reaction Parameters

The following table summarizes the key parameters for the described protocol.

ParameterValue / DescriptionRationale
Substrate Methyl 2,3-dichloropropionateStarting ester
Base Sodium Hydroxide (NaOH)Strong base for irreversible saponification.[4][9]
Stoichiometry (Base) 1.5 equivalentsAn excess of base ensures the reaction proceeds to completion.[9]
Solvent System Methanol / WaterCo-solvent system to ensure solubility of both the organic ester and the inorganic base.[9]
Temperature Reflux (~65-70°C)Provides sufficient thermal energy to overcome the activation energy barrier, ensuring a reasonable reaction rate.
Reaction Time 2-4 hours (TLC monitored)Dependent on scale and exact conditions; monitoring is crucial.
Work-up Acid Hydrochloric Acid (HCl)Strong acid required to protonate the carboxylate salt to yield the final carboxylic acid product.[5]
Expected Yield >90% (Crude)Saponification is typically a high-yielding reaction.

Reaction Mechanism Visualization

The BAC2 mechanism for this specific hydrolysis is detailed below.

Figure 2: Mechanism of base-catalyzed hydrolysis of 2,3-dichloropropionic acid methyl ester.

Safety Precautions

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents (Methanol, Ethyl Acetate): Flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care using appropriate PPE.

  • Substrate and Product: 2,3-dichloropropionic acid and its ester should be treated as potential irritants. Avoid inhalation and skin contact.

References

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Queen, A., & Robertson, R. E. (1966). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. ResearchGate. [Link]

  • U.S. EPA. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 32(4), 270-280. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Clemson University. Kinetics of Carbaryl Hydrolysis. [Link]

  • Chem 205. Saponification of Esters. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. HYDROLYSIS. [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • ChemRxiv. (2020). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]

  • MDPI. (2025). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. [Link]

  • Ankara University. (2018). HYDROLYSIS REACTIONS. [Link]

  • ATSDR. Analytical Methods for Dichlorvos. [Link]

  • Arkat USA, Inc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Google Patents. (1953). Method for preparing esters of alpha, beta-dichloropropionic acid.
  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Jasperse, C. Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides.... [Link]

  • Pearson. Using the mechanism for the acid-catalyzed hydrolysis of an ester.... [Link]

  • MHLW. Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). [Link]

  • Clark, J. Hydrolysing esters. Chemguide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in methyl 2,3-dichloropropionate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists who encounter yield and purity bottlenecks during the synthesis of methyl 2,3-dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists who encounter yield and purity bottlenecks during the synthesis of methyl 2,3-dichloropropionate. While the direct chlorination of methyl acrylate appears straightforward on paper, the electron-deficient nature of the acrylate monomer and its propensity for auto-polymerization make this reaction deceptively complex.

This guide is designed to move beyond basic recipes. By understanding the mechanistic causality behind each process parameter, you can implement a self-validating workflow that consistently delivers high-purity pharmaceutical intermediates.

Part 1: Mechanistic Overview & Process Workflow

Methyl acrylate features an electron-withdrawing ester group, making its alkene moiety electron-deficient. Direct electrophilic addition of neutral chlorine gas (Cl₂) is therefore sluggish. To overcome this activation barrier without resorting to extreme temperatures, we utilize N,N-dimethylformamide (DMF) as a catalytic co-solvent. DMF acts as a Lewis base, coordinating with and highly polarizing the Cl-Cl bond. This facilitates the rapid formation of the critical chloronium ion intermediate, directing the pathway toward the desired methyl 2,3-dichloropropionate while outcompeting side reactions.

Mechanism MA Methyl Acrylate (Electron-Deficient Alkene) Cl2 Cl2 + DMF Catalyst (Polarized Complex) MA->Cl2 Electrophilic Attack Polymer Polymerization (Thermal Degradation) MA->Polymer Poor Temp Control (>10°C) Chloronium Chloronium Ion Intermediate Cl2->Chloronium DMF Facilitation Product Methyl 2,3-dichloropropionate (Target Product) Chloronium->Product Chloride Attack Methoxy Methoxy-Adducts (Nucleophilic Side Reaction) Chloronium->Methoxy If Methanol is used

Reaction mechanism showing the desired chlorination pathway and primary failure modes.

Workflow A 1. Preparation Methyl Acrylate + DMF B 2. Chlorination Cl2 at -5°C to 10°C A->B C 3. Maturation Heat to 40°C-50°C B->C D 4. Isolation Vacuum Distillation C->D E 5. Final Product >97% Purity D->E

Step-by-step workflow for synthesizing methyl 2,3-dichloropropionate.

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates built-in validation checks. This methodology relies on 1 to maximize yield[1].

Phase 1: Preparation & Equilibration

  • Charge a dry, jacketed glass reactor with methyl acrylate.

  • Add 1% to 5% (w/w) N,N-dimethylformamide (DMF) as a co-solvent and catalyst[1].

  • Initiate overhead stirring and set the circulating chiller to cool the reaction matrix to between -5°C and 10°C[1]. Validation Check: Do not proceed until the internal thermocouple registers a stable temperature ≤ 10°C.

Phase 2: Electrophilic Addition 4. Introduce dry chlorine gas via a subsurface sparging tube. 5. Regulate the Cl₂ feed rate strictly based on the internal temperature. The reaction is highly exothermic; if the temperature exceeds 10°C, pause the gas feed immediately[1]. Validation Check: The reaction mixture should remain a 2[2]. A sudden increase in viscosity indicates unwanted radical auto-polymerization.

Phase 3: Thermal Maturation 6. Once the stoichiometric equivalent of Cl₂ has been absorbed, secure the gas feed. 7. Gradually increase the reactor temperature to 40°C – 50°C and maintain for 1 to 2 hours to drive the reaction to completion[1]. Validation Check: Pull an aliquot for GC analysis. The reaction is considered complete when the methyl acrylate peak area is <1%.

Phase 4: Isolation via Vacuum Distillation 8. Transfer the crude liquid to a vacuum distillation apparatus. 9. Apply vacuum and slowly increase the mantle temperature. Collect the main fraction boiling at2[2]. Validation Check: The final product density should measure approximately 1.325 g/mL at 25°C[2]. Expected yield is3[3].

Part 3: Quantitative Process Parameters

The table below summarizes how specific deviations in your experimental setup directly impact the mechanistic pathway, resulting in quantifiable yield and purity losses.

Process ParameterSub-Optimal ConditionOptimized ConditionMechanistic ConsequenceImpact on Yield / Purity
Solvent Choice MethanolDMF (1-5% w/w)MeOH acts as a nucleophile, forming methoxy-adducts[4]. DMF polarizes Cl₂ safely[1].Drops purity to <85% vs. >97% with DMF.
Addition Temp. > 20°C-5°C to 10°CHigh heat triggers radical auto-polymerization of the acrylate monomer[1].Yield crashes to <50% due to mass loss to polymers.
Maturation Temp. 10°C (No heating)40°C to 50°CInsufficient thermal energy leaves unreacted intermediates and dissolved Cl₂[1].Incomplete conversion; lower isolated yield.
Distillation Atmospheric PressureVacuum (13 hPa)High pot temperatures cause dehydrohalogenation (loss of HCl)[3].Thermal degradation; target bp is 63°C at 13 hPa[2].

Part 4: Troubleshooting & FAQs

Q1: Why is my yield plateauing at 50-60% despite using stoichiometric chlorine? A: The most common cause of yield loss in this synthesis is the competitive radical polymerization of the starting material, methyl acrylate[1]. Because the electrophilic addition of chlorine is highly exothermic, localized thermal hotspots in the reactor can trigger auto-polymerization if the heat is not dissipated. This consumes your starting material and creates a viscous crude mixture. Ensure your chiller is robust enough to maintain an internal temperature of -5°C to 10°C, and strictly throttle the Cl₂ feed rate to prevent temperature spikes[1].

Q2: My GC-MS shows significant impurities at higher retention times. I am using methanol as a solvent. What are these? A: When the chlorination of methyl acrylate is performed in the presence of methanol, the intermediate chloronium ion undergoes competitive nucleophilic attack by the solvent[4]. This yields a mixture of4 alongside your target product[4]. To prevent this nucleophilic side reaction, eliminate methanol and switch to a non-nucleophilic catalytic co-solvent like DMF[3].

Q3: What is the exact mechanistic role of DMF, and how much should I use? A: Because methyl acrylate contains an electron-withdrawing ester group, the alkene is electron-deficient and sluggish toward direct electrophilic attack by neutral Cl₂. DMF acts as a Lewis base, coordinating with and polarizing the Cl-Cl bond. This polarized complex significantly lowers the activation energy required to form the chloronium ion intermediate. A catalytic amount—typically 1% to 5% by weight relative to methyl acrylate—is sufficient to drive the reaction efficiently without complicating downstream purification[1].

Q4: How do I prevent thermal degradation during product isolation? A: Methyl 2,3-dichloropropionate is sensitive to prolonged thermal stress, which can induce dehydrohalogenation (the elimination of HCl) to form 2-chloroacrylate. Isolation must be performed via vacuum distillation rather than atmospheric distillation. Target a vacuum of 13 hPa to collect the fraction at 63°C, or 2 mmHg to collect at 52–55°C[2].

References

  • Source: nbinno.
  • Methyl 2,3-dichloropropionate | 3674-09-7 Source: ChemicalBook URL
  • The chlorination of methyl acrylate in the presence of methanol Source: ResearchGate URL
  • CN102180842A - Synthesis method of 2-amino-delta 2-thiazoline-4-carboxylic acid Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Chlorination of Methyl Acrylate

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the side...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the side reactions encountered during the chlorination of methyl acrylate. Our goal is to equip you with the expertise to diagnose and mitigate these challenges, ensuring the integrity and success of your synthesis.

Introduction: The Synthetic Challenge

The chlorination of methyl acrylate is a fundamental transformation, typically aimed at producing methyl 2,3-dichloropropionate, a valuable intermediate in various synthetic pathways.[1][2] While the primary reaction appears straightforward, a number of competing side reactions can significantly impact yield, purity, and reproducibility. This guide is structured to address these issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction is producing a significant amount of a viscous, insoluble material, and the yield of methyl 2,3-dichloropropionate is low. What is happening and how can I prevent it?

Answer:

This is a classic sign of polymerization , one of the most common side reactions in the chlorination of acrylates. Methyl acrylate can undergo free-radical polymerization, which can be initiated by heat, light, or radical species generated during the chlorination process.[3][4][5]

Causality:

  • Free Radical Initiation: The reaction between chlorine and methyl acrylate can proceed through a radical pathway, especially when exposed to UV light or at elevated temperatures.[6] The intermediate radicals can initiate the polymerization of the electron-deficient methyl acrylate monomer.

  • Thermal Initiation: Methyl acrylate can also undergo spontaneous thermal polymerization at higher temperatures.[7]

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature below 40°C, as higher temperatures can promote both radical formation and thermal polymerization.[1] Consider using a cooling bath to dissipate the exothermic heat of chlorination.

  • Exclusion of Light: Perform the reaction in a vessel protected from light, for instance, by wrapping the flask in aluminum foil. UV light can initiate radical chain reactions.[6]

  • Use of a Radical Inhibitor: Introduce a small amount of a radical inhibitor, such as hydroquinone or phenothiazine, into the reaction mixture.[8] These compounds act as radical scavengers, preventing the initiation of polymerization.

  • Controlled Reagent Addition: Add the chlorinating agent (e.g., chlorine gas) slowly and sub-surface to the methyl acrylate solution. This helps to maintain a low concentration of the initiator at any given time and allows for better temperature management.

Question 2: My final product shows multiple peaks on GC-MS analysis, some of which correspond to methoxy-chloro-propionate derivatives. My starting materials were pure. What is the source of these impurities?

Answer:

The presence of methoxy-chloro-propionate derivatives, such as methyl α-chloro-β-methoxypropionate and methyl β-chloro-α-methoxypropionate, is indicative of the participation of the solvent in the reaction .[9] This is a common issue when using alcoholic solvents like methanol.

Causality:

  • Solvent Nucleophilicity: Alcohols are nucleophilic and can compete with the chloride ion in attacking the intermediate carbocation or halonium ion formed during the chlorination of the double bond.

Troubleshooting Protocol:

  • Solvent Selection: Switch to an inert, aprotic solvent that does not participate in the reaction. Suitable options include:

    • Carbon tetrachloride (CCl₄)

    • Dichloromethane (CH₂Cl₂)

    • Dimethylformamide (DMF)[1][2][10]

  • Solvent Purity: Ensure that the chosen solvent is anhydrous. The presence of water can lead to the formation of hydroxy-chloro-propionate byproducts.

Experimental Workflow for Solvent Selection:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome Problem Presence of Methoxy-Chloro Derivatives in Product Solvent_Check Is an alcoholic solvent (e.g., Methanol) being used? Problem->Solvent_Check Switch_Solvent Switch to an inert, aprotic solvent (e.g., CCl₄, CH₂Cl₂, DMF) Solvent_Check->Switch_Solvent Yes Check_Purity Ensure the chosen solvent is anhydrous Switch_Solvent->Check_Purity Outcome Elimination of Methoxy-Chloro Side Products Check_Purity->Outcome

Caption: Troubleshooting workflow for solvent-related side reactions.

Question 3: I observe a byproduct with a mass corresponding to the addition of two chlorine atoms and the loss of a hydrogen atom. What is this species and how can I avoid its formation?

Answer:

This byproduct is likely methyl (α-chloromethyl) acrylate , which arises from a substitution reaction rather than the desired addition reaction. This side reaction is more prevalent under specific conditions, particularly at higher temperatures.[11]

Causality:

  • Radical Abstraction: At elevated temperatures, the reaction can favor a free-radical substitution pathway where a chlorine radical abstracts a hydrogen atom from the methyl group of methyl acrylate, followed by reaction with another chlorine molecule.

Troubleshooting Protocol:

  • Temperature Management: As with polymerization, maintaining a low reaction temperature (ideally below 40°C) is crucial to favor the ionic addition mechanism over radical substitution.[1]

  • Catalyst Choice: The use of a catalyst like dimethylformamide (DMF) can promote the desired ionic pathway for the formation of methyl 2,3-dichloropropionate.[1][10]

Reaction Pathways:

G cluster_0 Desired Pathway (Ionic Addition) cluster_1 Side Reaction (Radical Substitution) MA_Ionic Methyl Acrylate Intermediate_Ionic Intermediate (Halonium Ion/Carbocation) MA_Ionic->Intermediate_Ionic + Cl₂ (low temp, catalyst) Product_Ionic Methyl 2,3-Dichloropropionate Intermediate_Ionic->Product_Ionic + Cl⁻ MA_Radical Methyl Acrylate Intermediate_Radical Allylic Radical MA_Radical->Intermediate_Radical + Cl• (high temp) Product_Radical Methyl (α-chloromethyl) acrylate Intermediate_Radical->Product_Radical + Cl₂

Caption: Competing ionic and radical pathways in methyl acrylate chlorination.

Frequently Asked Questions (FAQs)

Q1: Can impurities in the starting methyl acrylate lead to side reactions? A1: Absolutely. Impurities such as dienes can undergo Diels-Alder reactions, although this is less common.[12][13] More critically, residual polymerization inhibitors from the manufacturing process might interfere with the reaction if not removed. It is best practice to use freshly distilled or inhibitor-free methyl acrylate.

Q2: What is the role of a catalyst like DMF in this reaction? A2: Dimethylformamide (DMF) can act as a catalyst by forming a complex with chlorine, which facilitates the electrophilic addition to the double bond, favoring the desired ionic mechanism over radical pathways.[1][10]

Q3: My reaction is very slow at low temperatures. Can I warm it up to accelerate the conversion? A3: While a moderate increase in temperature might increase the reaction rate, it also significantly elevates the risk of side reactions, particularly polymerization and radical substitution.[1][11] A better approach to enhance the reaction rate is to use a catalyst or to ensure efficient mixing.

Q4: Are there any other potential chlorinated byproducts I should be aware of? A4: While less common in controlled liquid-phase chlorination, poly-chlorinated species can form, especially if an excess of the chlorinating agent is used or if the reaction temperature is not well-controlled.[11] These can include trichloro-propionate derivatives.

Summary of Key Parameters for a Successful Chlorination

ParameterRecommended ConditionRationale
Temperature Below 40°CMinimizes polymerization and radical substitution.[1]
Light Exclude (use amber flask or foil)Prevents photochemical initiation of radical reactions.[6]
Solvent Inert, aprotic (e.g., CCl₄, CH₂Cl₂, DMF)Avoids solvent participation in the reaction.[9]
Inhibitor Optional (e.g., hydroquinone)Prevents unwanted polymerization.[8]
Catalyst Optional (e.g., DMF)Promotes the desired ionic addition pathway.[1][10]
Reagent Addition Slow, controlled additionEnsures better temperature control and minimizes local excesses of reagents.

By carefully controlling these parameters and understanding the potential side reactions, you can significantly improve the yield and purity of your methyl 2,3-dichloropropionate synthesis.

References

  • Vertex AI Search. (n.d.). Methyl 2,3-dichloropropionate: Synthesis, Applications & Global Suppliers.
  • Vertex AI Search. (n.d.). Methyl 2,3-dichloropropionate: Properties, Synthesis & Supply Chain Insights.
  • Ghosh, A. K., & Banerjee, A. N. (1985). Polymerization of Methyl Methacrylate Using the Acridone-Chlorine Combination as the Photoinitiator. Journal of Macromolecular Science: Part A - Chemistry, 22(2), 243-255.
  • Ghosh, A. K., & Banerjee, A. N. (2006). Polymerization of Methyl Methacrylate Using the Acridone-Chlorine Combination as the Photoinitiator. Journal of Macromolecular Science: Part A - Chemistry, 22(2).
  • Lingnau, J., & Meyerhoff, G. (1984). Spontaneous Polymerization of Methyl Methacrylate. 8.
  • Google Patents. (n.d.). US3213072A - Chlorination product of methylmethacrylate.
  • Ivanov, A. A., Lysenko, G. M., & Zholina, I. N. (1985). Inhibition of the polymerization of methyl methacrylate and methyl acrylate by mixtures of chloranil with phenothiazine.
  • Lee, J., et al. (2015).
  • Jaffé, F., & Elzingre, J. (2002). Rationalisation of solvent effects in the diels-alder reaction between cyclopentadiene and methyl acrylate in room temperature ionic liquids. Chimia, 56(1-2), 12-16.
  • ResearchGate. (n.d.). The chlorination of methyl acrylate in the presence of methanol. Retrieved from [Link]

  • Yonezawa, M., Suzuki, S., & Ito, H. (1967). Preparation of α-cyanoacrylate from Methylacrylate. Journal of the Adhesion Society of Japan, 3(4), 188-192.
  • Master Organic Chemistry. (2013, July 30). Free Radical Reactions – Chlorination of Methane. Retrieved from [Link]

  • Khuong, K. S., Jones, W. J., & Pryor, W. A. (2004). Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. The Journal of Organic Chemistry, 69(23), 7756–7765.

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl 2,3-Dichloropropionate

Welcome to the Technical Support Center for the purification of methyl 2,3-dichloropropionate (MDC). This resource is designed for researchers, process chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of methyl 2,3-dichloropropionate (MDC). This resource is designed for researchers, process chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-purity isolation of this critical pharmaceutical intermediate[1].

I. Frequently Asked Questions (FAQs): Fundamentals & Causality

Q1: Why does my crude methyl 2,3-dichloropropionate degrade or discolor during distillation? A: Discoloration and degradation are typically caused by residual dissolved chlorine gas or hydrochloric acid (HCl) generated during the chlorination of methyl acrylate[1]. At elevated temperatures, these acidic impurities catalyze the hydrolysis of the ester group or induce polymerization of unreacted methyl acrylate. Causality & Solution: To prevent this, the crude mixture must be thoroughly neutralized and washed prior to thermal exposure. Acidic byproducts lower the thermal stability of the ester. Implementing a mild basic wash (e.g., 5% aqueous sodium bicarbonate) neutralizes residual HCl, creating a self-validating stable organic layer that will not darken upon heating.

Q2: What is the optimal pressure and temperature for fractional distillation? A: Methyl 2,3-dichloropropionate has a boiling point of 63 °C at 13 hPa (approx. 9.75 mmHg)[1][2] and 91–92 °C at 50 mmHg[3][4]. Causality & Solution: Distilling at atmospheric pressure is highly discouraged due to the risk of thermal decomposition. Vacuum distillation under reduced pressure (e.g., 10–15 hPa) ensures the compound vaporizes well below its degradation threshold. Always maintain the bath temperature no more than 20–30 °C above the target boiling point to prevent localized superheating.

Q3: How do I separate unreacted methyl acrylate from the final product? A: Methyl acrylate has a significantly lower boiling point (approx. 80 °C at atmospheric pressure) compared to the dichlorinated product. Causality & Solution: A carefully monitored fractional distillation will easily separate the two. The unreacted methyl acrylate will distill over in the fore-run (first fraction) under a mild vacuum. Once the vapor temperature stabilizes at the expected boiling point of MDC for your specific vacuum level (e.g., 52–55 °C at 3 hPa[5][6]), you can collect the main fraction.

II. Troubleshooting Guide: Common Purification Bottlenecks

Issue: Emulsion formation during the aqueous washing step.

  • Root Cause: The high density of methyl 2,3-dichloropropionate (1.325–1.33 g/cm³)[1][7] is very close to that of concentrated aqueous salt solutions, leading to slow phase separation.

  • Intervention: Dilute the aqueous layer slightly with deionized water to decrease its density, or add a low-boiling, low-density organic extraction solvent (like diethyl ether or dichloromethane) to lower the overall density of the organic phase. This increases the density differential between the two phases, forcing a rapid and clean separation.

Issue: Low yield in the main distillation fraction.

  • Root Cause: Inadequate drying of the organic layer prior to distillation. Residual moisture causes azeotropic distillation or partial hydrolysis of the ester during heating.

  • Intervention: After phase separation, dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for at least 30 minutes. Filter thoroughly. A perfectly clear organic layer validates the removal of suspended water droplets.

III. Quantitative Data: Physical Properties & Distillation Parameters

The following table summarizes the critical physical parameters required to calibrate your purification workflow[1][2][4].

ParameterValueReference / Implication
Molecular Formula C₄H₆Cl₂O₂Base structure for mass balance calculations.
Density (20–25 °C) 1.325 - 1.33 g/cm³Critical for phase separation (bottom layer in water).
Boiling Point (3 hPa) 52 - 55 °CIdeal deep-vacuum distillation range.
Boiling Point (13 hPa) 63 °CStandard vacuum distillation target.
Boiling Point (50 mmHg) 91 - 92 °CModerate vacuum distillation target.
Flash Point 63 - 87 °CIndicates combustible nature; avoid open flames.

IV. Step-by-Step Methodology: Validated Purification Protocol

This protocol is designed as a self-validating system; success at each step visually or physically confirms readiness for the next.

Step 1: Degassing and Neutralization

  • Transfer the crude reaction mixture (post-chlorination of methyl acrylate) to a well-ventilated fume hood.

  • Sparge the mixture with dry nitrogen for 15 minutes to expel residual free chlorine gas (solution color should shift from yellow-green to pale yellow).

  • Transfer to a separatory funnel and wash with an equal volume of cold 5% aqueous NaHCO₃. Validation: Effervescence (CO₂ release) indicates the successful neutralization of HCl. Repeat until no further gas evolves.

Step 2: Phase Separation and Drying

  • Allow the layers to separate. Collect the heavier bottom organic layer (MDC density ~1.33 g/cm³).

  • Wash the organic layer once with brine (saturated NaCl) to pre-dry and remove water-soluble impurities.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl for 15 minutes. Validation: The liquid will transition from cloudy to completely transparent, confirming the removal of micro-emulsified water.

  • Filter the mixture through a fluted filter paper to remove the drying agent.

Step 3: Fractional Vacuum Distillation

  • Transfer the dried crude liquid to a round-bottom flask equipped with a short-path distillation head, a fraction cutter (cow adapter), and a vacuum pump.

  • Apply a steady vacuum (e.g., 13 hPa).

  • Gradually heat the oil bath. Collect the fore-run (unreacted methyl acrylate and residual moisture) at lower temperatures.

  • Once the vapor temperature stabilizes at exactly 63 °C (at 13 hPa), swap the receiving flask to collect the main fraction[1][2]. Validation: The refractive index of the main fraction should match the literature value (approx. 1.453)[4][8], confirming high purity (>97%).

V. Workflow Visualization

The following diagram illustrates the logical flow and causality of the purification process.

PurificationWorkflow Crude Crude Mixture (MDC, HCl, Cl2, Starting Material) Degas N2 Sparge (Removes Cl2) Crude->Degas Wash 5% NaHCO3 Wash (Neutralizes HCl) Degas->Wash PhaseSep Phase Separation (Collect Bottom Layer) Wash->PhaseSep Prevents Hydrolysis Dry Dry over MgSO4 (Removes H2O) PhaseSep->Dry Distill Vacuum Distillation (Fractional Separation) Dry->Distill Prevents Azeotropes Forerun Fore-run (Impurities) Distill->Forerun T < 63°C (13 hPa) PureMDC Pure Methyl 2,3-dichloropropionate (>97% Purity) Distill->PureMDC T = 63°C (13 hPa)

Caption: Logical workflow for the purification of crude methyl 2,3-dichloropropionate.

VI. References

  • Methyl 2,3-dichloropropionate: Synthesis, Applications & Global Suppliers. nbinno.com. Available at: [Link]

  • Methyl 2,3-dichloropropionate Synthesis: Safety Data Sheet. manuals.plus. Available at: [Link]

  • Methyl 2,3-dichloropropionate: Properties, Synthesis & Supply Chain Insights. nbinno.com. Available at:[Link]

  • Methyl 2,3-dichloropropionate, 98%. Thermo Scientific Alfa Aesar / Fisher Scientific. Available at:[Link]

Sources

Optimization

Technical Support Center: Workup Strategies for Methyl 2,3-Dichloropropionate

Welcome to the technical support center for handling methyl 2,3-dichloropropionate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate and en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling methyl 2,3-dichloropropionate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate and encountering challenges with its stability during reaction workup. Here, we will delve into the mechanistic underpinnings of its hydrolysis and provide field-proven, troubleshooting-oriented guidance to maximize your yield and purity.

Understanding the Challenge: The Susceptibility of an Electron-Deficient Ester

Methyl 2,3-dichloropropionate is a valuable building block in pharmaceutical and organic synthesis.[1][2] However, its structure presents a unique stability challenge. The presence of two electron-withdrawing chlorine atoms on the carbons adjacent to the ester carbonyl group significantly increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the ester exceptionally susceptible to nucleophilic attack by water, leading to hydrolysis under both acidic and basic aqueous conditions.[3]

This guide provides a series of frequently asked questions and detailed protocols to navigate the workup process while preserving the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of my methyl 2,3-dichloropropionate product after a standard aqueous workup. What's happening?

A1: You are likely experiencing hydrolysis of your ester into 2,3-dichloropropionic acid and methanol.[4][5] This is a common issue driven by the compound's structure. The two chlorine atoms are potent electron-withdrawing groups, which pull electron density away from the ester's carbonyl carbon. This effect, known as a negative inductive effect (-I), makes the carbonyl carbon more electron-deficient and, therefore, a more attractive target for nucleophiles like water or hydroxide ions. Both acidic and basic conditions will catalyze this breakdown.[6][7]

Q2: My reaction was run under anhydrous conditions. Why is hydrolysis still a problem during the workup?

A2: While the main reaction may be anhydrous, the "workup" phase traditionally involves introducing an aqueous solution to quench the reaction, neutralize reagents, and remove water-soluble byproducts.[8] It is at this stage—when your product is exposed to water, often in the presence of residual acid or base from the reaction—that hydrolysis becomes a significant risk. The duration of this exposure and the temperature are critical factors; prolonged contact with aqueous layers, even at room temperature, can lead to substantial product loss.[5]

Q3: What is the chemical mechanism that makes this specific ester so unstable?

A3: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. Here’s a breakdown for both acidic and basic conditions:

  • Base-Catalyzed Hydrolysis (Saponification): This is typically faster and irreversible.[4] A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group. The methoxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[4][6] The carbonyl oxygen is first protonated by an acid (like residual HCl), making the carbonyl carbon even more electrophilic. A water molecule, a weaker nucleophile, can then attack the carbonyl carbon. Following proton transfer and elimination of a molecule of methanol, the carboxylic acid is formed.[6][7]

Below is a diagram illustrating the key vulnerability of the ester to nucleophilic attack.

Hydrolysis_Vulnerability cluster_ester Methyl 2,3-dichloropropionate cluster_attack Nucleophilic Attack cluster_products Hydrolysis Products ester    Cl   Cl    |    | H-C--C--C(=O)-O-CH3    |    |    H    H     acid    Cl   Cl    |    | H-C--C--C(=O)-OH    |    |    H    H     (2,3-Dichloropropionic Acid) ester->acid methanol CH₃OH (Methanol) ester->methanol H2O H₂O (Weak Nucleophile) H2O->ester Acidic Conditions OH OH⁻ (Strong Nucleophile) OH->ester Basic Conditions

Caption: Vulnerability of the ester to nucleophilic attack.

Q4: Are there specific workup reagents I should avoid?

A4: Absolutely. Avoid using strong aqueous bases like sodium hydroxide or potassium hydroxide for neutralization, as they will rapidly and irreversibly hydrolyze your ester.[7] Similarly, avoid washing with strong aqueous acids. If you must neutralize an acidic reaction mixture, use a mild, cold base like saturated sodium bicarbonate (NaHCO₃) solution, and perform the wash quickly.[5][9] For basic reaction mixtures, a dilute, cold solution of ammonium chloride (NH₄Cl) is a safer choice than strong acids.

Q5: How can I modify my workup to minimize hydrolysis?

A5: The core strategy is to minimize contact time with water and to keep conditions as neutral and cold as possible.

ParameterStandard WorkupRecommended ModificationRationale
Temperature Room Temperature0-5 °C (Ice Bath)Lowers the rate of the hydrolysis reaction significantly.
Neutralization Agent 1M NaOH / 1M HClCold, saturated NaHCO₃ (aq) or cold, dilute NH₄Cl (aq)Mild reagents are less likely to catalyze hydrolysis.[5][9]
Washing Multiple water washesMinimal washes with cold brine (sat. NaCl aq)Brine reduces the solubility of the organic product in the aqueous layer, aiding separation and removing bulk water.[5]
Contact Time Potentially prolongedRapid, efficient separationReduces the time the ester is exposed to the aqueous phase.[5]
Drying Standard drying agentUse a fast, high-capacity drying agent (e.g., MgSO₄)Quickly removes residual dissolved water from the organic phase.[5]

Troubleshooting Protocols & Methodologies

If you are consistently facing hydrolysis, a modified or non-aqueous workup may be necessary. Below are detailed protocols to guide you.

Protocol 1: Optimized Mild Aqueous Workup

This protocol is the first line of defense, aiming to minimize hydrolysis within a standard extraction framework.

Objective: To neutralize and wash the reaction mixture while minimizing ester hydrolysis.

Methodology:

  • Cooling: Once the reaction is complete, immediately cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Dilution: Dilute the cold reaction mixture with a pre-chilled, water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Neutralization (if necessary):

    • For acidic mixtures: Slowly add cold, saturated aqueous sodium bicarbonate solution to the separatory funnel. Swirl gently at first to allow for gas evolution before stoppering and shaking. Vent frequently.[5]

    • For basic mixtures: Slowly add cold, saturated aqueous ammonium chloride solution.

  • Extraction: Separate the layers as quickly as possible.

  • Brine Wash: Wash the isolated organic layer once with cold, saturated aqueous NaCl (brine). This helps to remove most of the dissolved water.[5]

  • Drying: Drain the organic layer into a flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl until the drying agent no longer clumps.

  • Isolation: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator.

Caption: Workflow for the Optimized Mild Aqueous Workup.

Protocol 2: Non-Aqueous "Dry" Workup

For extremely sensitive cases where any contact with water is detrimental, a non-aqueous workup is the best approach. This is particularly useful for removing polar, non-volatile byproducts like DMF or DMSO.

Objective: Isolate the product without the use of an aqueous phase.

Methodology:

  • Solvent Removal: If the reaction was conducted in a high-boiling solvent (e.g., DMF), remove it under high vacuum.

  • Direct Filtration/Precipitation:

    • Dilute the reaction residue with a non-polar solvent in which your product is soluble but the impurities are not (e.g., a mixture of diethyl ether and hexanes).

    • Stir vigorously. The impurities may precipitate out.

    • Filter the mixture through a plug of Celite® or silica gel, washing with the same non-polar solvent system.

    • Collect the filtrate, which contains your desired product.

  • Concentration: Remove the solvent from the filtrate via rotary evaporation to yield the purified product.

This guide provides a foundational framework for troubleshooting the workup of methyl 2,3-dichloropropionate. The key to success lies in understanding the compound's inherent instability and modifying standard procedures to mitigate the risk of hydrolysis. Always prioritize cold temperatures, neutral conditions, and minimal contact time with water.

References

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Chemrevise. (n.d.). 6.1.3 Revision Guide Carboxylic Acids and Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • University of Calgary. (n.d.). Hydrolysis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2,3-dichloropropionate: Synthesis, Applications & Global Suppliers. Retrieved from [Link]

  • ResearchGate. (2021, January 19). Work up of ester? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Troubleshooting

Section 1: Mechanistic Troubleshooting &amp; Causality (FAQs)

Welcome to the Technical Support Center for Ester Hydrolysis . As a Senior Application Scientist, I have designed this guide to move beyond generic textbook procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ester Hydrolysis . As a Senior Application Scientist, I have designed this guide to move beyond generic textbook procedures. Ester hydrolysis is often treated as a trivial deprotection step, yet it frequently becomes a bottleneck in complex drug development workflows due to steric hindrance, unwanted epimerization, or poor aqueous workup recoveries.

This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve your reaction failures.

Q1: Why does my base-catalyzed hydrolysis (saponification) fail completely with sterically hindered esters (e.g., tert-butyl or ortho-substituted benzoates)? The Causality: Steric bulk physically blocks the trajectory of the incoming hydroxide nucleophile (the Bürgi-Dunitz angle), preventing the formation of the crucial tetrahedral intermediate. Under classical aqueous conditions (e.g., NaOH in H₂O/EtOH with heat), the activation energy barrier is insurmountable, leading to recovered starting material or thermal decomposition. The Solution: You must shift to a non-aqueous solvent system that enhances the nucleophilicity of the hydroxide. By using a solvent mixture like CH₂Cl₂/MeOH (9:1) with NaOH at room temperature, you effectively strip the heavy hydration shell from the hydroxide ion. This creates a "naked" and far more aggressive nucleophile capable of attacking crowded carbonyls without extreme heating1[1].

Q2: My substrate has an α-chiral center that is epimerizing during saponification. How do I prevent this? The Causality: Strong bases like NaOH or KOH can easily deprotonate the acidic α-proton of the ester (or the resulting carboxylate), leading to enolization and subsequent racemization/epimerization. The Solution: Switch to Lithium Hydroxide (LiOH). The Li⁺ cation acts as a strong Lewis acid, tightly coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack of the hydroxide at lower temperatures. This allows the hydrolysis pathway to outcompete the slower enolization pathway 2[2]. For hypersensitive substrates, utilize enzymatic hydrolysis (e.g., Candida antarctica lipase B, CaLB), which operates at a neutral pH and completely circumvents α-deprotonation3[3].

Q3: The reaction goes to completion by LCMS, but I lose my product during the acidic workup. Where is it going? The Causality: Low-to-medium molecular weight carboxylic acids are highly polar. If the acidification step is insufficient (pH > 4), the product remains as a highly water-soluble carboxylate salt. Even when fully protonated, small organic acids partition poorly into non-polar solvents like hexanes or dichloromethane 4[4]. The Solution: You must force the equilibrium. Acidify to pH 1-2, saturate the aqueous layer with NaCl to "salt out" the organic product, and extract with a moderately polar solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate .

Section 2: Troubleshooting Workflow

TroubleshootingTree Start Ester Hydrolysis Failed (Low Yield / No Reaction) Q1 Is the ester sterically hindered? (e.g., t-butyl) Start->Q1 Sol1 Use Non-Aqueous Base (NaOH in MeOH/CH2Cl2) Q1->Sol1 Yes Q2 Is alpha-epimerization or side-reaction occurring? Q1->Q2 No Sol2 Use Mild Base (LiOH) or Enzymatic (CaLB) Q2->Sol2 Yes Q3 Is product lost during acidic workup? Q2->Q3 No Sol3 Acidify to pH 2, salt out with NaCl, extract MTBE Q3->Sol3 Yes Transester Check LCMS for Transesterification Q3->Transester No

Decision tree for troubleshooting ester hydrolysis reaction failures.

Section 3: Data Visualization & Condition Selection

Table 1: Quantitative Comparison of Ester Hydrolysis Conditions

Substrate ProfileRecommended ReagentSolvent SystemTempTypical TimeExpected Yield
Standard Aliphatic NaOH or KOH (3 eq)EtOH / H₂O (1:1)65 °C1 - 2 h> 90%
Sterically Hindered NaOH (3 eq)CH₂Cl₂ / MeOH (9:1)25 °C2 - 4 h85 - 95%
Epimerization-Prone LiOH·H₂O (2 eq)THF / H₂O (1:1)25 °C1 - 6 h> 90% (High ee)
Highly Sensitive CaLB (Enzyme)Aqueous Buffer (pH 7)37 °C12 - 24 h> 80%

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They contain built-in physical or chemical cues that confirm the reaction is proceeding correctly before you ever run an LCMS or NMR.

Protocol A: Mild Non-Aqueous Saponification of Hindered Esters

Designed for bulky esters (e.g., tert-butyl esters) resistant to standard aqueous conditions.

  • Preparation: Dissolve the sterically hindered ester (1.0 mmol) in 9.0 mL of anhydrous CH₂Cl₂.

  • Activation: Add 1.0 mL of a 3N NaOH solution in Methanol (3.0 mmol NaOH). The final alkali concentration should be ~0.3 N1[1].

  • Self-Validation Step: Stir vigorously at room temperature. Within 30 to 60 minutes, the solution must become cloudy . This cloudiness is the sodium salt of the newly formed carboxylic acid precipitating out of the non-aqueous medium. If the solution remains perfectly clear after 2 hours, the hydrolysis has failed to initiate.

  • Quench: Add 10 mL of distilled water to dissolve the precipitated salt and separate the organic CH₂Cl₂ layer (discard if no neutral impurities are present).

  • Isolation: Acidify the aqueous phase with 1N HCl until pH paper reads strictly between 1 and 2. Extract the free carboxylic acid with Ethyl Acetate (3 x 15 mL). Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

Protocol B: Epimerization-Free Hydrolysis via LiOH

Designed for substrates with acidic α-protons or sensitive protecting groups.

  • Preparation: Dissolve the ester (1.0 mmol) in 5.0 mL of THF. Add 5.0 mL of distilled H₂O. (If the substrate crashes out, add up to 2.0 mL of MeOH to restore homogeneity, provided transesterification is not a risk) 2[2].

  • Reaction: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 mmol) in one single portion.

  • Self-Validation Step: Monitor the reaction via TLC. Because LiOH hydrolysis is highly efficient, the starting material spot should noticeably diminish within 1 hour at room temperature.

  • Workup: Evaporate the THF under reduced pressure before extraction (leaving THF in the mixture will drag your polar product into the aqueous layer during extraction).

  • Isolation: Acidify the remaining aqueous layer to pH 2 with 1N HCl. Add solid NaCl until the solution is saturated (salting out). Extract with MTBE (3 x 10 mL) . Dry over MgSO₄ and concentrate.

References

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: ARKAT USA URL:[Link]

  • Why are my ester hydrolysis not working : r/Chempros Source: Reddit URL:[Link]

  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Acid Hydrolysis | Alex L. Sessions Source: California Institute of Technology (Caltech) URL:[Link]

  • Hydrolysis product troubleshooting : r/Chempros Source: Reddit URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2,3-Dichloropropionate Stability

Welcome to the Application Scientist Support Portal. Methyl 2,3-dichloropropionate (CAS 3674-09-7) is a highly versatile α,β-halogenated ester utilized extensively as a chemical intermediate and domino bisannelating reag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Methyl 2,3-dichloropropionate (CAS 3674-09-7) is a highly versatile α,β-halogenated ester utilized extensively as a chemical intermediate and domino bisannelating reagent[1]. However, its specific molecular architecture makes it highly susceptible to premature degradation if reaction conditions are not rigorously optimized.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure experimental integrity.

Part 1: Technical FAQ – Stability & Reactivity Mechanisms

Q1: Why does methyl 2,3-dichloropropionate degrade during prolonged storage or under thermal stress? A1: The instability is driven by the molecule's electronic environment. The α-proton (at the C2 position) is highly acidic due to the combined electron-withdrawing effects of the ester carbonyl and the adjacent chlorine atom. Simultaneously, the β-chlorine (at C3) acts as an excellent leaving group. When exposed to thermal stress, strong oxidants, or basic conditions, the molecule undergoes a rapid E2 (bimolecular elimination) reaction, losing hydrogen chloride (HCl) to form the α,β-unsaturated ester, methyl 2-chloroacrylate[2][3].

Q2: How can I prevent unwanted ester hydrolysis during aqueous workups? A2: Like all halogenated esters, methyl 2,3-dichloropropionate is susceptible to nucleophilic attack at the carbonyl carbon. Exposure to aqueous acids or bases will cleave the methyl ester, yielding 2,3-dichloropropionic acid and methanol[4]. To prevent this, all workups should be performed using highly controlled, pH-neutral buffers, and the organic layer should be separated and dried over anhydrous sodium sulfate ( Na2​SO4​ ) as rapidly as possible.

Q3: What are the optimal long-term storage conditions? A3: To prevent auto-degradation, the compound must be stored in a tightly closed container under an inert atmosphere (nitrogen or argon) to exclude moisture. It should be kept in a cool, dry, well-ventilated area strictly below 30 °C (ideally 2–8 °C for long-term storage), isolated from strong bases, oxidizing agents, and ignition sources[5][6].

Part 2: Visualizing Degradation Pathways

Understanding the divergent reaction pathways is critical for optimizing your experimental conditions.

StabilityWorkflow SM Methyl 2,3-dichloropropionate (Intact) Cond1 Strong Base (e.g., TEA) 10-20°C SM->Cond1 Cond2 Aqueous Base / Acid Elevated Temp SM->Cond2 Prod1 Methyl 2-chloroacrylate (Dehydrohalogenation) Cond1->Prod1 Prod2 2,3-Dichloropropionic Acid (Ester Hydrolysis) Cond2->Prod2

Chemical degradation and reaction pathways of methyl 2,3-dichloropropionate.

Part 3: Troubleshooting Guide – Common Experimental Failures

Issue 1: Low Yield in Domino Bisannelation Reactions

Symptom: When using methyl 2,3-dichloropropionate to synthesize tricyclo-octane derivatives via reaction with cyclohexenone enolates, the yield is exceptionally low (<10%), and unreacted enone is recovered. Causality: Methyl 2,3-dichloropropanoate acts as a domino bisannelating reagent via a Michael-Michael-alkylation sequence[1]. However, if the base used to generate the enolate (e.g., LDA) is present in excess or if the kinetic enolate is not strictly maintained at low temperatures, the base will preferentially abstract the α-proton of the dichloropropionate. This triggers premature dehydrohalogenation, destroying the reagent before the Michael addition can initiate. Solution: Ensure the enolate is pre-formed kinetically at -78 °C. Quench any excess base before the dropwise addition of methyl 2,3-dichloropropionate.

Issue 2: Product Polymerization During Distillation

Symptom: Attempting to purify the compound via vacuum distillation results in a viscous, intractable gel in the distillation flask. Causality: Heating the compound above 63 °C, even under vacuum, can induce trace dehydrohalogenation[6]. The resulting methyl 2-chloroacrylate is highly prone to radical polymerization when subjected to heat. Solution: Distill strictly under high vacuum to keep the bath temperature as low as possible. Consider adding a radical inhibitor (e.g., BHT or hydroquinone) to the distillation flask to scavenge free radicals and prevent polymerization.

Part 4: Quantitative Stability Data

The following table summarizes the stability profile of methyl 2,3-dichloropropionate across various environments to guide your experimental design:

Environmental ConditionTemperaturepHSolventExpected Stability / Outcome
Optimal Storage < 30 °CNeutralNeat (Anhydrous)Highly stable; intact compound preserved[3][6].
Room Temperature 20–25 °CNeutralNeat (Anhydrous)Stable short-term; requires tightly closed containers[2].
Basic Aqueous 20 °C> 9Water / MethanolRapid ester hydrolysis to 2,3-dichloropropionic acid[4].
Non-Aqueous Base 10–20 °CN/AIsopropanol / TEARapid dehydrohalogenation to methyl 2-chloroacrylate[7].
Thermal Stress > 63 °CNeutralNeatAccelerates elimination and potential polymerization[6].

Part 5: Self-Validating Experimental Protocol

Because the most common intended (or accidental) transformation of methyl 2,3-dichloropropionate is its conversion to methyl 2-chloroacrylate, mastering this controlled dehydrohalogenation is essential for understanding the compound's stability limits.

ExperimentalWorkflow Step1 Anhydrous Preparation Step2 Thermal Control (< 20°C) Step1->Step2 Step3 Base Addition (Dropwise) Step2->Step3 Step4 GC-MS Validation Step3->Step4 Step5 Product Isolation Step4->Step5

Self-validating experimental workflow for controlled dehydrohalogenation.

Protocol: Controlled Dehydrohalogenation to Methyl 2-Chloroacrylate

Objective: Synthesize the acrylate intermediate while preventing thermal runaway, ester hydrolysis, or polymerization.

Step 1: Reagent Preparation & Moisture Control

  • Action: Dissolve methyl 2,3-dichloropropionate (1.0 eq) in anhydrous isopropanol.

  • Causality: Isopropanol acts as a polar protic solvent that stabilizes the transition state of the E2 elimination without acting as a strong nucleophile that would cleave the ester[7].

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Water content must be <50 ppm to prevent competitive hydrolysis.

Step 2: Base Addition & Thermal Regulation

  • Action: Add Triethylamine (TEA) (1.05 eq) dropwise over 15–30 minutes. The reaction vessel must be maintained strictly between 10 °C and 20 °C using a cooling bath[7].

  • Causality: TEA is a non-nucleophilic base that selectively abstracts the highly acidic α-proton. Dropwise addition controls the local concentration of the base, preventing localized exothermic spikes that would cause the newly formed methyl 2-chloroacrylate to dimerize or polymerize.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Pull a 50 µL aliquot, dilute in anhydrous hexane, and inject into a GC-MS.

  • Validation Checkpoint: The protocol is self-validating when the starting material peak (m/z 156) completely shifts to the product peak (m/z 120). The absence of higher molecular weight oligomer peaks confirms that the thermal control in Step 2 was successful.

Step 4: Quenching and Isolation

  • Action: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 30 °C[3].

References

  • Material Safety Data Sheet - Methyl 2,3-dichloropropionate, 98% (GC) . Cole-Parmer. 2

  • SAFETY DATA SHEET - Methyl 2,3-dichloropropionate . Fisher Scientific. 5

  • 2,3-Dichloropropionic acid | 565-64-0 . Benchchem. 4

  • Methyl 2, 3-Dichloropropanoate as a New Domino Bisannelating Reagent . Synthetic Communications (Taylor & Francis). 1

  • Methyl 2,3-dichloropropionate for synthesis 3674-09-7 . Sigma-Aldrich. 6

  • Methyl 2,3-dichloropropionate Chemical Properties, Uses, Production . ChemicalBook. 3

  • EP0171787A1 - Process for production of aziridine-2-carboxylic acid amide . Google Patents. 7

Sources

Troubleshooting

Technical Support Center: Degradation of 2,3-Dichloropropionic Acid Methyl Ester

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for understanding and troubleshooting the degradation pathways of 2,3-dichloropropionic acid methyl ester (CAS 3674-09-7). This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for understanding and troubleshooting the degradation pathways of 2,3-dichloropropionic acid methyl ester (CAS 3674-09-7). This document is designed for researchers, scientists, and professionals in drug development who may encounter this molecule as a pharmaceutical intermediate or a compound of interest in environmental and metabolic studies.[1][2] We will explore the underlying chemical and biological principles governing its breakdown, provide field-tested troubleshooting advice, and offer standardized protocols to ensure the integrity of your experimental results.

Section 1: Principal Degradation Pathways

The degradation of 2,3-dichloropropionic acid methyl ester is not a single-step event. It is a multi-stage process initiated by the cleavage of its ester bond, followed by the more complex process of dehalogenation. Understanding this sequence is critical for designing experiments and interpreting results. Both abiotic (chemical) and biotic (microbial) forces can drive this degradation, often concurrently.

The overall degradation cascade can be visualized as follows:

G cluster_main Overall Degradation Cascade A 2,3-Dichloropropionic Acid Methyl Ester B 2,3-Dichloropropionic Acid + Methanol A->B Step 1: Hydrolysis (Abiotic or Biotic/Esterase) C Chlorinated & Hydroxylated Intermediates B->C Step 2: Dehalogenation (Biotic/Dehalogenase) D Central Metabolic Pathways (e.g., TCA Cycle) C->D Step 3: Mineralization

Caption: Generalized degradation pathway for 2,3-dichloropropionic acid methyl ester.

Abiotic Degradation Pathway

In the absence of biological activity, the primary degradation route is the chemical hydrolysis of the ester linkage.[3] This reaction is influenced by environmental factors:

  • Mechanism : A nucleophilic substitution reaction where water attacks the electrophilic carbonyl carbon of the ester, cleaving the C-O bond and yielding 2,3-dichloropropionic acid and methanol.[4]

  • Key Influencing Factors :

    • pH : The rate of hydrolysis is significantly influenced by pH. It is generally faster under both acidic and alkaline conditions compared to neutral pH.

    • Temperature : As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[5]

  • Causality : From a practical standpoint, if you observe the disappearance of the parent ester in a sterile, cell-free control medium, abiotic hydrolysis is the likely cause. The rate of this process establishes the baseline against which biotic degradation must be compared.

Biotic Degradation Pathway

Microbial action is the most efficient and complete pathway for the degradation of this compound. It involves a sequential enzymatic attack.

  • Stage 1: Enzymatic Hydrolysis (Ester Cleavage) The first step mirrors abiotic degradation but is catalyzed by microbial enzymes called esterases . These enzymes rapidly cleave the ester bond to release 2,3-dichloropropionic acid and methanol.[6] This step is crucial because the subsequent dehalogenation enzymes typically act on the free acid, not the ester form.

  • Stage 2: Enzymatic Dehalogenation (C-Cl Bond Cleavage) This is the critical, and often rate-limiting, step for detoxification. It is carried out by a diverse group of enzymes known as dehalogenases .[7] Various soil microorganisms, including species from the genera Pseudomonas, Rhodococcus, and Nocardia, are known to produce dehalogenases capable of acting on chlorinated aliphatic acids.[8][9][10][11]

    • Mechanism : Dehalogenases catalyze the hydrolytic cleavage of the carbon-halogen bond, replacing the chlorine atom with a hydroxyl group and releasing a chloride ion (Cl⁻).[7]

    • Enzyme Specificity : The degradation of 2,3-dichloropropionic acid is complicated by the presence of two chlorine atoms at different positions:

      • α-Dehalogenation : Removal of the chlorine at the C-2 position. Enzymes acting on the α-carbon are well-documented for compounds like 2,2-dichloropropionic acid.[10][12]

      • β-Dehalogenation : Removal of the chlorine at the C-3 position. Some microbial dehalogenases are specific to β-substituted haloalkanoates.[10][11][13]

    • Stereospecificity : Many dehalogenases are stereospecific, preferentially degrading one enantiomer (D- or L-) of a chiral substrate over the other.[8][10][14] This is a critical consideration for stereoselective synthesis or chiral resolution applications.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during degradation studies in a direct Q&A format.

Q1: My degradation experiment is extremely slow or has completely stalled. What are the common causes?

A1: This is a frequent issue stemming from several potential factors. Systematically check the following:

  • Is the Ester Being Hydrolyzed? First, confirm if the rate-limiting step is hydrolysis or dehalogenation. Analyze your samples for the presence of 2,3-dichloropropionic acid. If the parent ester is present but the acid is not, your microbial system may lack sufficient esterase activity.

  • Check Environmental Conditions: Biotic degradation is highly sensitive to pH and temperature. The optimal pH for bacterial dehalogenases can range from neutral to alkaline (pH 7.5 to 9.5).[8][10] Ensure your incubation temperature is optimal for the microorganisms you are using (typically 30-37°C).

  • Enzyme Induction: Many dehalogenase enzymes are inducible, meaning the bacteria must be exposed to the halogenated compound (or a similar one) to begin producing the necessary enzymes.[8][10] If you used a microbial culture not previously acclimatized, there might be a significant lag phase.

  • Substrate Toxicity: High concentrations of the parent compound or its acidic intermediate can be toxic to microorganisms, inhibiting their metabolic activity. Consider running a dose-response experiment to find a non-inhibitory starting concentration.

Q2: I'm observing the accumulation of an intermediate metabolite. How do I identify it and what does it mean?

A2: The most likely accumulating intermediate is 2,3-dichloropropionic acid . This signifies that Stage 1 (ester hydrolysis) is occurring faster than Stage 2 (dehalogenation). This is a valuable insight, indicating that dehalogenation is the bottleneck in your system.

  • Identification: Use HPLC or LC-MS and compare the retention time and mass spectrum of the accumulating peak with a chemical standard of 2,3-dichloropropionic acid.

  • Troubleshooting: To overcome this bottleneck, you may need to find microorganisms with more robust dehalogenase activity, optimize conditions specifically for dehalogenation (e.g., adjust pH), or consider a co-culture of two different organisms—one specialized in hydrolysis and the other in dehalogenation.

Q3: How can I definitively distinguish between biotic degradation and simple abiotic hydrolysis?

A3: A rigorously designed experiment with proper controls is the only way to prove biological activity. Your experimental setup must include a sterile control (also known as an abiotic or killed control).

  • Protocol: Prepare a replicate of your experiment (same medium, same concentration of the test compound) but inhibit all biological activity. This is typically done by autoclaving the medium and soil/sludge inoculum before adding the filter-sterilized test compound.

  • Interpretation: Any degradation observed in the sterile control is due to abiotic processes like hydrolysis. The difference in the degradation rate between your live experimental setup and the sterile control represents the contribution of biotic activity.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should be monitoring in my experiment?

A1: You should monitor a panel of compounds and ions to get a complete picture:

  • Parent Compound: 2,3-Dichloropropionic acid methyl ester. Its disappearance is the primary indicator of degradation.

  • Primary Intermediate: 2,3-Dichloropropionic acid. Its transient appearance and subsequent disappearance confirm the two-stage pathway.

  • Key Byproduct: Chloride ions (Cl⁻). The stoichiometric release of chloride is definitive proof of C-Cl bond cleavage (dehalogenation).

  • End Products: Depending on the extent of mineralization, you might look for downstream metabolites like 3-chloro-2-hydroxypropionic acid or 2-hydroxy-3-chloropropionic acid, and ultimately CO₂ in aerobic systems.

Q2: What analytical techniques are best suited for monitoring these degradation pathways?

A2: A multi-technique approach is recommended for robust, self-validating data.

Analytical TechniqueTarget Analyte(s)Purpose & Rationale
High-Performance Liquid Chromatography (HPLC) Parent Ester, Acid IntermediateQuantifies the disappearance of the starting material and the formation/disappearance of the primary non-volatile intermediate. Essential for kinetic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Parent Ester (if volatile), Other potential volatile intermediatesProvides structural confirmation of the parent compound and can help identify unknown volatile or semi-volatile metabolites.
Ion Chromatography (IC) Chloride (Cl⁻)Directly measures dehalogenation activity by quantifying the release of free chloride ions into the aqueous medium. This is a critical assay to confirm C-Cl bond cleavage.
pH Meter Hydrogen Ions (H⁺)The formation of 2,3-dichloropropionic acid from the neutral ester will cause a decrease in the pH of a poorly buffered medium. This can be a simple, real-time indicator of ester hydrolysis.

Q3: Are there specific microorganisms I should consider for my degradation studies?

A3: While organisms that specifically degrade 2,3-dichloropropionic acid methyl ester are not extensively documented, the scientific literature provides excellent starting points based on known degraders of similar molecules. You should focus on bacteria known to produce potent dehalogenases. Consider isolating or sourcing strains from the following genera, which have demonstrated activity against other chlorinated propionic acids:

  • Pseudomonas sp. [8][10]

  • Rhodococcus sp. [11]

  • Nocardia sp. [9]

  • Methylobacterium sp. [12]

Section 4: Key Experimental Protocols

Adhering to standardized protocols is essential for reproducible and trustworthy results.

Protocol 1: Workflow for Establishing an Enrichment Culture

This protocol describes how to isolate microbial consortia with the potential to degrade 2,3-dichloropropionic acid methyl ester from an environmental sample (e.g., soil). The principle is to provide the target compound as the sole source of carbon and energy, thereby selecting for microorganisms that can metabolize it.

G cluster_workflow Enrichment Culture Workflow A 1. Sample Collection Collect soil/water from a potentially contaminated site. B 2. Primary Enrichment Add sample to minimal salts medium (MSM) + 2,3-DCP-Me as sole carbon source. A->B C 3. Incubation Incubate at 30°C with shaking. Monitor for turbidity (growth). B->C D 4. Serial Transfer Transfer aliquot of growing culture to fresh MSM + 2,3-DCP-Me. C->D Repeat 3-5 times D->C E 5. Performance Analysis After several transfers, analyze culture for efficient degradation via HPLC/IC. D->E F 6. Isolation (Optional) Plate serial dilutions on solid MSM to isolate individual colonies for pure culture studies. E->F

Caption: Workflow for selective enrichment of degrading microorganisms.

Step-by-Step Methodology:

  • Prepare Minimal Salts Medium (MSM): Prepare a buffered (e.g., phosphate buffer, pH 7.0) liquid medium containing essential minerals (N, P, K, Mg, trace elements) but no carbon source. Autoclave to sterilize.

  • Prepare Substrate Stock: Prepare a concentrated stock solution of 2,3-dichloropropionic acid methyl ester in a water-miscible solvent (e.g., acetone) and sterilize by filtration (0.22 µm filter).

  • Inoculation: In a sterile flask, combine 100 mL of MSM with your environmental sample (e.g., 1 g of soil). Add the substrate stock to a final concentration that is not toxic (e.g., 50-100 mg/L).

  • Incubation: Incubate the flask at an appropriate temperature (e.g., 30°C) on an orbital shaker (e.g., 150 rpm) to ensure aeration.

  • Monitoring and Transfer: Monitor the culture for signs of growth (turbidity). Once growth is observed, transfer a small aliquot (e.g., 1-5% v/v) to a new flask of fresh MSM with the substrate. Repeat this transfer process 3-5 times. This serial transfer dilutes out non-growing organisms and enriches for those that can utilize the target compound.

  • Analysis and Isolation: After several successful transfers, the enriched culture can be used for degradation experiments or plated onto solid MSM to isolate pure strains.

References

  • Degradation of D,L-2-chloropropionic Acid by Bacterial Dehalogenases that Shows Stereospecificity and its Partial Enzymatic Characteristics. Science Alert. [Link]

  • D-Specific Dehalogenases, a Review. Biotechnology and Molecular Biology Reviews. [Link]

  • CdS-Based Hydrothermal Photocatalysts for Complete Reductive Dehalogenation of a Chlorinated Propionic Acid in Water by Visible Light. MDPI. [Link]

  • Mini Review: Advances in 2-Haloacid Dehalogenases. PMC. [Link]

  • MICROBIAL DECOMPOSITION OF HALOGENATED PROPIONIC AND ACETIC ACIDS. Journal of Agricultural and Food Chemistry. [Link]

  • Degradation of D,L-2-chloropropionic Acid by Bacterial Dehalogenases that Shows Stereospecificity and its Partial Enzymatic Characteristics. ResearchGate. [Link]

  • Methyl 2,3-dichloropropionate: Synthesis, Applications & Global Suppliers. LookChem. [Link]

  • Enzymatic Dehalogenation of 2,2-Dichloropropionic Acid by Locally Isolated Methylobacterium sp. HJ1. Science Alert. [Link]

  • Bacterial assimilation of D- and L-2-chloropropionates and occurrence of a new dehalogenase. PubMed. [Link]

  • A New Approach for Enzymatic Synthesis of D-3-Chlorolactic Acid from Racemic 2, 3-Dichloropropionic Acid by Halo Acid Dehalogenase. J-Stage. [Link]

  • Degradation of 3-chloropropionic acid (3CP) by Pseudomonas sp. B6P isolated from a rice paddy field. ResearchGate. [Link]

  • Biotic and abiotic degradation of illicit drugs, their precursor, and by-products in soil. ScienceDirect. [Link]

  • Synthesis method of high-purity D-2-chloropropionyl chloride.
  • Abiotic Degradation Technologies to Promote Bio-Valorization of Bioplastics. MDPI. [Link]

  • DEGRADATION OF 3-CHLOROPROPIONATE (3CP) BY Rhodococcus sp. Academia.edu. [Link]

  • Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene. PMC. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • Study on Metabolic Behavior of Pesticides in Aquatic Plants: Uptake, Translocation and Metabolism by Water Milfoil. Japan Society for Bioscience, Biotechnology, and Agrochemistry. [Link]

  • Absorption, Translocation and Metabolism of 1,3-Dichloropropene in Selected Plants. University of California, Davis Libraries. [Link]

  • 2-Propenoic acid, methyl ester: Human health tier II assessment. Australian Department of Health. [Link]

  • Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence. Springer. [Link]

  • Biodegradation of 1,2,3-Trichloropropane to Valuable (S)-2,3-DCP Using a One-Pot Reaction System. MDPI. [Link]

  • DEGRADATION OF 1,3-DICHLOROPROPENES IN THE SOIL. WUR eDepot. [Link]

  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. HETEROCYCLES. [Link]

  • Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. MDPI. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • [Enantioselective degradation of 2, 4-dichlorprop methyl ester by sediment bacteria]. PubMed. [Link]

  • Analysis of the Environmental Impact of Botanical Pesticides in Soil. MDPI. [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. LMU München University Library. [Link]

  • Microbial degradation of 3-chloropropionic acid. Griffith University Research Online. [Link]

  • Reaction products of 2-methyl-1, 3-dichloropropane and alcohols.
  • Biodegradation potential of 2,4 dichlorophenoxyacetic acid by Cupriavidus campinensis isolated from rice farm cultivated soil. ResearchGate. [Link]

  • JBV - JOURNAL OF BACTERIOLOGY AND VIROLOGY. Journal of Bacteriology and Virology. [Link]

  • Abiotic and Biotic Polymer Degradation Mechanisms. Encyclopedia.pub. [Link]

Sources

Optimization

Technical Support Center: Purification of Commercial Methyl 2,3-Dichloropropionate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with methyl 2,3-dichloropropionate (MDCP). This guide provides in-depth troubleshooting advice and answers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with methyl 2,3-dichloropropionate (MDCP). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this critical chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own laboratory settings.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of commercial-grade methyl 2,3-dichloropropionate, which is often synthesized via the chlorination of methyl acrylate.[1][2]

Q1: After vacuum distillation, my GC-MS analysis still shows a significant peak for a more volatile impurity. What's happening and how can I improve the separation?

Answer:

This is a common issue, especially if the impurity has a boiling point close to that of the product. The most likely culprit is unreacted methyl acrylate (Boiling Point: 80°C at atmospheric pressure), which is significantly more volatile than MDCP (Boiling Point: 92°C at 50 mmHg).[1] Inefficient separation is typically the root cause.

Causality Analysis:

  • Inefficient Distillation Column: A simple distillation setup lacks the necessary theoretical plates for separating liquids with close boiling points.[3]

  • Excessive Distillation Rate: Distilling too quickly prevents the establishment of a proper temperature gradient within the column, leading to poor separation of vapor-phase components.

  • Vacuum Level Fluctuations: An unstable vacuum source will cause the boiling points of all components to fluctuate, smearing the separation and leading to cross-contamination of fractions.

Solutions:

  • Switch to Fractional Distillation: This is the most critical modification. Using a fractionating column (e.g., a Vigreux or packed column with glass beads or Raschig rings) between the distillation flask and the condenser dramatically increases the surface area for condensation and vaporization, effectively creating multiple "mini-distillations" that enhance separation.[3][4]

  • Optimize the Reflux Ratio: Insulate your distillation column well to encourage a proper reflux. A higher reflux ratio (more condensate returning to the column) improves separation but slows down the process. Find a balance that works for your specific mixture.

  • Maintain a Stable, Deep Vacuum: Use a high-quality vacuum pump with a cold trap and a digital vacuum regulator. For MDCP, a pressure of 13-50 mmHg is effective.[1][2] A stable vacuum ensures stable boiling points.

  • Add Boiling Chips: To prevent "bumping" or flash boiling, which can carry less volatile liquids into the condenser, always add fresh boiling chips or a magnetic stir bar to the distillation flask.[3]

Q2: My purified MDCP is clear initially but turns yellow and shows a new, less volatile peak on the GC-MS after distillation. What is this new impurity?

Answer:

This strongly suggests thermal degradation. Methyl 2,3-dichloropropionate can undergo dehydrochlorination (loss of HCl) when heated, especially for prolonged periods, to form methyl 2-chloro-2-propenoate (methyl 2-chloroacrylate).[2][5] This conjugated ester is often less volatile and can be colored or lead to colored byproducts.

Causality Analysis:

  • Excessive Pot Temperature: Heating the distillation flask too aggressively to speed up the process is the most common cause. The bulk liquid temperature can far exceed the boiling point at the given pressure, promoting side reactions.

  • Prolonged Heating: Even at appropriate temperatures, holding the compound at its boiling point for extended periods can lead to cumulative degradation.

  • Presence of Catalytic Impurities: Traces of bases or metals in your crude material or on the glassware can catalyze the dehydrochlorination reaction.

Solutions:

  • Use a Lower Pressure: The primary benefit of vacuum distillation is lowering the boiling point.[3] If you are distilling at 50 mmHg, try lowering the pressure to 10-15 mmHg. This will reduce the boiling point from ~92°C to ~63°C, significantly minimizing the risk of thermal decomposition.[1][2]

  • Use a Pre-heated Oil Bath: Heat the distillation flask in an oil bath set to a temperature no more than 20-30°C above the expected boiling point of your liquid. This provides gentle, even heating and prevents localized "hot spots."

  • Acid-Wash Glassware: To remove any basic residues, consider washing your glassware with a dilute acid (e.g., 1M HCl), followed by a thorough rinse with deionized water and acetone, and then oven-drying before assembly.

Q3: I'm trying to purify MDCP using column chromatography, but the separation is poor and I'm recovering very little product.

Answer:

Column chromatography is an excellent technique for removing non-volatile or highly polar impurities.[6][7] Poor separation and recovery usually point to issues with the choice of stationary or mobile phase, or improper column packing.

Causality Analysis:

  • Incorrect Solvent System (Mobile Phase): If the solvent is too polar, all components, including your product and impurities, will travel quickly down the column with the solvent front (low Rf values), resulting in no separation. If the solvent is not polar enough, your product may remain adsorbed to the silica gel and will not elute, leading to low recovery.

  • Improperly Packed Column: Air bubbles or channels in the silica gel (the stationary phase) create pathways where the solvent and sample can flow through without interacting with the stationary phase, completely ruining the separation.

  • Column Overloading: Adding too much crude material to the column overwhelms its capacity to separate, leading to broad, overlapping bands.

Solutions:

  • Develop Your Solvent System with TLC: Before running a large column, use Thin-Layer Chromatography (TLC) to find the optimal solvent system.[8] The ideal system will give your product (MDCP) an Rf value of approximately 0.3-0.4. A good starting point for MDCP is a mixture of heptane and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 1:1 heptane:ethyl acetate).[6]

  • Use the "Wet Packing" Method: Prepare a slurry of silica gel in your starting, least polar solvent. Pour this slurry into your column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top to protect the silica surface when you add your sample and eluent.[6]

  • Follow the 1:50 Rule: As a general guideline, use a mass of silica gel that is approximately 50 times the mass of the crude material you intend to purify.[6]

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the general decision-making process for purification and a specific troubleshooting path for distillation issues.

G cluster_start Start cluster_analysis Analysis cluster_decision Purification Path cluster_methods Methods cluster_end Finish start Crude MDCP gcms GC-MS Analysis (Identify Impurities) start->gcms decision Choose Method Based on Impurity Profile gcms->decision distill Vacuum Fractional Distillation (For Volatile Impurities) decision->distill Volatile chrom Column Chromatography (For Non-Volatile/Polar Impurities) decision->chrom Non-Volatile wash Aqueous Wash (For Acidic/Water-Soluble Impurities) decision->wash Acidic/Ionic final_gcms Final Purity Check (GC-MS) distill->final_gcms chrom->final_gcms wash->final_gcms storage Store Purified Product final_gcms->storage

Caption: General purification workflow for methyl 2,3-dichloropropionate.

G cluster_volatile More Volatile Impurity cluster_nonvolatile Less Volatile Impurity start Distillation complete. Impurity still present in GC-MS? imp_volatile Is impurity MORE volatile than MDCP? start->imp_volatile Yes imp_nonvolatile Is impurity LESS volatile than MDCP? start->imp_nonvolatile Yes sol_volatile Solution: 1. Use a packed fractionating column. 2. Increase reflux ratio (slow down). 3. Ensure stable vacuum. imp_volatile->sol_volatile check_degradation Was there discoloration (yellowing)? imp_nonvolatile->check_degradation sol_degradation Probable thermal degradation. Solution: 1. Use deeper vacuum (lower temp). 2. Use pre-heated oil bath. check_degradation->sol_degradation Yes sol_nonvolatile Impurity is non-volatile. Solution: Purify via column chromatography instead. check_degradation->sol_nonvolatile No

Caption: Troubleshooting logic for vacuum distillation impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial methyl 2,3-dichloropropionate?

Commercial MDCP is typically supplied with a purity of 95-98%.[2][9][10] The impurities depend on the synthesis and handling but often include:

  • Unreacted Starting Materials: Primarily methyl acrylate from the chlorination process.[1][2]

  • Reaction Byproducts: Other chlorinated hydrocarbons like chloropropenes and chloropropanes may be present in trace amounts.[11]

  • Degradation Products: Methyl 2-chloroacrylate can form if the compound is exposed to heat.[2][5] Hydrolysis to 2,3-dichloropropionic acid can occur in the presence of water.

  • Residual Solvents: Solvents like N,N-Dimethylformamide (DMF) may be used in synthesis and carried over.[2]

CompoundBoiling PointDensity (g/mL)Notes
Methyl 2,3-dichloropropionate 92°C @ 50 mmHg[1]~1.325[2][12]Product
Methyl Acrylate80°C @ 760 mmHg~0.956Starting Material (More Volatile)
Methyl 2-chloroacrylate~136°C @ 760 mmHg~1.17Degradation Product (Less Volatile)
N,N-Dimethylformamide (DMF)153°C @ 760 mmHg~0.944Synthesis Solvent (Less Volatile)
Q2: What is the best analytical method to assess the purity of MDCP?

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It is highly effective for separating and identifying volatile organic compounds.[13][14]

  • Gas Chromatography (GC) separates the components of the mixture based on their boiling points and interactions with the GC column.

  • Mass Spectrometry (MS) provides mass-to-charge ratio data for each separated component, allowing for confident identification of impurities by comparing their fragmentation patterns to spectral libraries.[15][16]

Q3: How should I properly store purified methyl 2,3-dichloropropionate?

Proper storage is crucial to maintain purity.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[12][17] A recommended temperature is below +30°C.[12]

  • Incompatible Materials: Keep away from strong acids, bases, and reducing agents to prevent chemical reactions.[18]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidative degradation.

Q4: What are the key safety precautions when handling this compound?

Methyl 2,3-dichloropropionate is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before use.[17]

  • Corrosive: It causes severe skin burns and eye damage.[5][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[17][18]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[17][18]

  • Fire Safety: It is a combustible liquid.[9] Keep away from open flames and heat sources. Use spark-proof tools and equipment.[17][18]

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This protocol is designed to separate MDCP from more or less volatile impurities.

  • Glassware Preparation: Ensure all glassware is clean and thoroughly dried to prevent hydrolysis.

  • Apparatus Assembly:

    • Place the crude MDCP (e.g., 50 mL) and a magnetic stir bar into a round-bottom flask (no more than 2/3 full).

    • Attach a 20-30 cm fractionating column (e.g., Vigreux) to the flask. Insulate the column with glass wool or aluminum foil.

    • Place a distillation head with a thermometer on top of the column. The thermometer bulb should be positioned just below the side-arm leading to the condenser.

    • Attach a condenser and a receiving flask (a cow-type adapter is useful for collecting multiple fractions).

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Begin stirring and slowly apply vacuum, aiming for a stable pressure between 10-50 mmHg.

    • Gently heat the flask using an oil bath.

    • Observe the vapor rising slowly through the column. Collect the first fraction (the "forerun"), which will contain the most volatile impurities (e.g., methyl acrylate). The head temperature should be low and then rise.

    • When the temperature stabilizes at the boiling point of MDCP at your working pressure, switch to a clean receiving flask. Collect the main fraction.

    • Stop the distillation when the temperature either rises significantly or drops, or when only a small amount of residue is left in the flask. Do not distill to dryness.

    • Release the vacuum before turning off the heat to prevent oil from the bath being sucked into the apparatus.

Protocol 2: Silica Gel Column Chromatography

This protocol is for removing non-volatile or polar impurities.

  • Solvent Selection: Using TLC, determine an appropriate solvent system (e.g., 9:1 Heptane:Ethyl Acetate) that gives the MDCP an Rf of ~0.3.

  • Column Packing:

    • Place a small plug of glass wool at the bottom of a chromatography column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, non-polar eluent. Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just at the top of the silica. Add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve your crude MDCP in a minimal amount of the eluent.

    • Carefully add this solution to the top of the column using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

  • Elution and Collection:

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain.

    • Combine the fractions that contain pure MDCP.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

References
  • Vertex AI Search. (2026). Methyl 2,3-dichloropropionate: Properties, Synthesis & Supply Chain Insights.
  • NCBI. (n.d.). Exposure Data - Some Chemicals Used as Solvents and in Polymer Manufacture.
  • ChemicalBook. (2026).
  • Benchchem. (2025). Application Notes and Protocols: Sodium 2,3- dichloro-2-methylpropionate as a Versatile Precursor for the Synthesis of Heterocyclic Compounds.
  • PMC. (n.d.).
  • PubChemLite. (n.d.).
  • ChemicalBook. (2024).
  • Pharmazone. (n.d.).
  • Fisher Scientific. (2025).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Ministry of Health, Labour and Welfare, Japan. (2010).
  • Sigma-Aldrich. (n.d.).
  • Shimadzu. (n.d.). GC/MS Analysis under GMP - Highly Sensitive Analysis for Impurities in Nucleic Acids.
  • JEOL. (n.d.).
  • PubMed. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products.
  • Jack Westin. (n.d.).
  • Google Patents. (n.d.).
  • Agency for Toxic Substances and Disease Registry (
  • Fisher Scientific. (n.d.).
  • FENIX Process Technologies Pvt. Ltd. (n.d.).
  • Environmental Chemistry. (n.d.). III Analytical Methods.
  • FUJIFILM Wako. (n.d.).
  • Biblioteka Nauki. (2013). Apparatus and methods of dehydrochlorination of 1,3-dichloropropane-2-ol, reaction times in the pre-reactor and reactor.
  • JAEA. (n.d.).
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).
  • Niigata Prefecture. (n.d.). Measurement of malodorous compounds (aldehydes and organic solvents) in the air by GC/MS.
  • Google Patents. (n.d.). JPS5976026A - Separation and purification method of methylene chloride and n-hexane.
  • Nanjing Winsome Chemical Limited. (2025).
  • TCI EUROPE N.V. (n.d.).
  • Scribd. (n.d.).

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 2,3-Dichloropropionate

Welcome to the technical support center for the synthesis of methyl 2,3-dichloropropionate (CAS: 3674-09-7). This guide is designed for researchers, chemists, and process development professionals who are transitioning t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 2,3-dichloropropionate (CAS: 3674-09-7). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or industrial scale. As a crucial intermediate in the pharmaceutical and fine chemical industries, robust and scalable production of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthesis route for methyl 2,3-dichloropropionate?

The most prevalent industrial method is the direct chlorination of methyl acrylate.[2] This process involves the electrophilic addition of chlorine gas across the double bond of the acrylate ester.[1] It is favored for its atom economy and relatively straightforward execution, though it requires stringent control over reaction conditions to manage its exothermicity and prevent side reactions.

Q2: What are the most critical parameters to control during the scale-up of this synthesis?

There are three paramount parameters:

  • Temperature Control: The chlorination of methyl acrylate is highly exothermic. Maintaining a low and stable reaction temperature, typically below 40°C, is critical to prevent runaway reactions and minimize the formation of polymeric byproducts and other impurities.[1]

  • Rate of Chlorine Addition: The subsurface addition rate of chlorine gas must be carefully metered. Adding chlorine too quickly can overwhelm the system's heat removal capacity and lead to localized "hot spots," promoting unwanted side reactions. The rate should be matched to the reactor's cooling efficiency.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform distribution of chlorine gas and prevent localized high concentrations of reactants, which can lead to poor selectivity and safety hazards. Baffling and appropriate impeller design are crucial in larger reactors.

Q3: What are the typical yield and purity I can expect?

With proper process control, yields of approximately 77% with a purity of 98% or higher (as determined by GC) are achievable.[1] However, these values are highly dependent on the successful management of the critical parameters mentioned above. The final product is typically isolated and purified via vacuum distillation.[2]

Q4: What are the primary safety hazards associated with this process?

The primary hazards include:

  • Chemical Hazards: Methyl 2,3-dichloropropionate is a corrosive liquid that can cause severe skin burns and eye damage.[3][4] It is also a suspected mutagen.[3] The starting material, methyl acrylate, is flammable and an irritant, while chlorine gas is highly toxic and corrosive.

  • Process Hazards: The potential for a runaway exothermic reaction is the most significant process hazard. Additionally, the use of flammable materials necessitates spark-proof equipment and proper grounding to prevent ignition from static discharge.[5][6]

Section 2: Synthesis Route and Mechanism

The dominant synthesis pathway proceeds via the chlorination of methyl acrylate. This reaction is a classic example of an electrophilic addition to an alkene.

Reaction Scheme:

CH₂(g) + CH₂=CHCOOCH₃ → ClCH₂CHClCOOCH₃ (Chlorine) + (Methyl Acrylate) → (Methyl 2,3-dichloropropionate)

Mechanism: The reaction is initiated by the polarization of the Cl-Cl bond as it approaches the electron-rich π-bond of methyl acrylate. This leads to the formation of a cyclic chloronium ion intermediate, which is then attacked by the chloride ion (Cl⁻) in an anti-addition fashion to yield the racemic product. The presence of a Lewis basic solvent or catalyst, such as N,N-dimethylformamide (DMF), can facilitate the reaction.[1][7]

Section 3: General Experimental Protocol (Pilot Scale)

This protocol outlines a generalized procedure for the chlorination of methyl acrylate. WARNING: This reaction should only be performed by trained personnel in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE) and emergency-preparedness measures in place.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, baffled interior, and a fritted gas dispersion tube for subsurface addition.

  • Chilling unit capable of maintaining the reactor jacket at the required temperature.

  • Mass flow controller for precise chlorine gas delivery.

  • Scrubber system containing a sodium hydroxide solution to neutralize unreacted chlorine gas.

  • Vacuum distillation apparatus for purification.

  • Reagents: Methyl acrylate (inhibited), chlorine gas, N,N-dimethylformamide (DMF, optional catalyst), nitrogen gas.

Workflow for Methyl 2,3-Dichloropropionate Synthesis

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Chlorination Reaction cluster_workup 3. Workup & Purification cluster_final 4. Final Product prep1 Charge Reactor with Methyl Acrylate (& DMF) prep2 Inert with Nitrogen prep1->prep2 prep3 Cool to 0-5 °C prep2->prep3 react1 Start Agitation prep3->react1 react2 Subsurface Chlorine Addition (Controlled Rate) react1->react2 react3 Maintain Temp < 10 °C react2->react3 react4 Monitor by GC for Completion react3->react4 workup1 Purge with Nitrogen (Remove excess Cl2) react4->workup1 workup2 Wash with NaHCO3 (aq) & Brine workup1->workup2 workup3 Dry over Na2SO4 workup2->workup3 workup4 Vacuum Distillation workup3->workup4 final1 Methyl 2,3-Dichloropropionate (>97% Purity) workup4->final1 final2 QC Analysis (GC, NMR) final1->final2

Caption: General workflow for the synthesis and purification of methyl 2,3-dichloropropionate.

Procedure:

  • Reactor Setup: Charge the reactor with methyl acrylate (1.0 eq) and, if used, a catalytic amount of DMF (e.g., 0.02 eq).

  • Inerting and Cooling: Purge the reactor headspace with nitrogen. Begin agitation and cool the reactor jacket to bring the internal temperature to 0-5°C.

  • Chlorine Addition: Begin the slow, subsurface addition of chlorine gas (1.05-1.10 eq) via the mass flow controller. The rate of addition should be set to ensure the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots for Gas Chromatography (GC) analysis. The reaction is complete upon the disappearance of the methyl acrylate starting material.

  • Quenching: Once complete, stop the chlorine flow and purge the reaction mixture with nitrogen for 30-60 minutes to remove any dissolved chlorine gas.

  • Aqueous Workup: Transfer the crude product to a separation funnel. Wash sequentially with a saturated sodium bicarbonate solution (to neutralize any HCl), water, and finally a saturated brine solution.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield methyl 2,3-dichloropropionate as a clear to slightly yellow liquid.[1][8]

Section 4: Troubleshooting Guide for Scale-Up

Scaling up chemical reactions often introduces challenges not observed at the bench. This guide addresses common issues in a question-and-answer format.

Troubleshooting Logic for Low Yield

G start Problem: Low Product Yield q1 Is starting material (SM) present in crude product (via GC)? start->q1 a1_yes Incomplete Conversion q1->a1_yes Yes a1_no Conversion is Complete. Check for Side Products. q1->a1_no No sol1 Possible Causes: - Insufficient Cl2 added - Short reaction time - Low temperature Solutions: - Verify Cl2 stoichiometry - Extend reaction time - Slightly increase temp (do not exceed 40°C) a1_yes->sol1 q2 High MW polymer or viscous residue observed? a1_no->q2 a2_yes Polymerization Issue q2->a2_yes Yes a2_no Check for other byproducts q2->a2_no No sol2 Possible Causes: - Temperature excursion - Localized 'hot spots' - Contamination Solutions: - Improve cooling/agitation - Reduce Cl2 addition rate - Ensure SM contains inhibitor a2_yes->sol2 sol3 Possible Causes: - Over-chlorination - Methoxy byproducts - Elimination products Solutions: - Titrate Cl2 addition carefully - Ensure anhydrous conditions - Optimize purification (distillation) a2_no->sol3

Caption: Decision tree for troubleshooting low yield in the synthesis of methyl 2,3-dichloropropionate.

Problem Encountered Potential Root Causes Recommended Corrective Actions & Explanations
Low Yield / Incomplete Conversion 1. Insufficient Chlorinating Agent: Stoichiometry may be off due to losses in the delivery system or inaccurate measurement. 2. Short Reaction Time/Low Temperature: The reaction rate may be too slow under the scaled-up thermal conditions.[9]Solutions: 1. Verify Stoichiometry: Ensure the mass flow controller for chlorine is calibrated. Consider adding a slight excess (5-10 mol%) of chlorine. 2. Optimize Reaction Time: Continue monitoring by GC until the starting material peak is stable or absent. If the reaction stalls, a slight increase in temperature (e.g., from 5°C to 15°C) can be cautiously tested, but never exceed 40°C.[1]
High Levels of Impurities 1. Polymerization: Methyl acrylate is prone to radical polymerization, which is initiated by heat or impurities.[9] This is a major risk during scale-up if heat removal is inefficient. 2. Over-chlorination: Excess chlorine can lead to the formation of trichlorinated or other polychlorinated species. 3. Methoxy Byproducts: If methanol is present as an impurity in the starting material, it can compete with the chloride ion to open the chloronium intermediate, forming methyl α-chloro-β-methoxypropionate.[10]Solutions: 1. Control Temperature & Agitation: Improve heat transfer by ensuring adequate coolant flow and vigorous agitation. Reduce the chlorine addition rate. Ensure the methyl acrylate starting material contains a polymerization inhibitor (like hydroquinone).[11] 2. Precise Reagent Control: Use a mass flow controller for chlorine and stop the addition as soon as GC indicates full conversion. 3. Use Anhydrous Reagents: Ensure the methyl acrylate and any solvent used are dry to prevent the formation of undesired byproducts.
Runaway Exothermic Reaction 1. Inadequate Heat Removal: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. 2. Too Rapid Addition of Chlorine: The rate of heat generation exceeds the rate of heat removal.[2]Solutions: 1. Characterize Thermal Profile: Perform reaction calorimetry (e.g., RC1) on a smaller scale to understand the heat of reaction and required cooling capacity before scaling. 2. Reduce Addition Rate: This is the primary control lever. The addition should be slow enough that the cooling system is never overwhelmed. 3. Emergency Plan: Have an emergency cooling plan and/or a quenching agent ready.
Difficult Purification by Distillation 1. Close-Boiling Impurities: Isomeric byproducts or elimination products (e.g., methyl 2-chloroacrylate) may have boiling points close to the product.[12] 2. Thermal Decomposition: The product may degrade or dehydrochlorinate at elevated temperatures during distillation.Solutions: 1. Use Fractional Distillation: Employ a distillation column with sufficient theoretical plates (e.g., a packed or Vigreux column) under high vacuum to improve separation. 2. Minimize Pot Temperature: Use a high vacuum to lower the boiling point and minimize residence time in the distillation pot.[1]

Section 5: Safety and Handling at Scale

Proper safety protocols are non-negotiable. The following table summarizes key hazards and required control measures.

Hazard Category Specific Risk Recommended Controls & PPE
Chemical Exposure Corrosive/Irritant: Causes severe skin burns and eye damage from the product, chlorine, and potential HCl byproduct.[3][4] Inhalation Toxicity: Chlorine gas is highly toxic. Vapors of the organic compounds are irritating.[5]Engineering Controls: Perform all transfers and the reaction in a closed system or a well-ventilated area with local exhaust ventilation (fume hood).[5][13] Use a caustic scrubber for off-gassing. PPE: Wear chemical-resistant gloves (e.g., Viton® or butyl rubber), splash-proof safety goggles, a face shield, and a chemical-resistant apron or lab coat.[13]
Fire & Explosion Flammable/Combustible: Methyl acrylate is flammable; the product is a combustible liquid.[5][14] Vapors can form explosive mixtures with air. Static Discharge: Transfer of organic liquids can generate static electricity.Engineering Controls: Use explosion-proof equipment and spark-proof tools.[5] Ensure all equipment (reactor, pumps, containers) is properly grounded and bonded.[5] Store away from heat, sparks, and open flames.[4]
Process Upset Runaway Reaction: Uncontrolled exotherm can lead to rapid pressure buildup and reactor failure.Engineering Controls: Use a reactor with an adequate cooling system and a pressure relief device. Implement automated controls to shut off reagent flow if the temperature exceeds a set limit. Procedural Controls: Never leave the reaction unattended. Ensure operators are trained on emergency shutdown procedures.

Section 6: Analytical Methods for Quality Control

Robust analytical methods are essential for process control and final product validation.

  • Gas Chromatography (GC): The primary tool for this process.

    • In-Process Control: Monitor the disappearance of methyl acrylate and the formation of methyl 2,3-dichloropropionate. This allows for precise determination of the reaction endpoint.

    • Purity Analysis: Quantify the purity of the final product and identify any byproducts. A flame ionization detector (FID) is standard. A typical purity requirement is ≥97%.[2][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Structure Verification: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product, ensuring the correct dichlorinated isomer has been formed.[15] It is also invaluable for identifying unknown impurities if they are present in sufficient concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Impurity Identification: Used to identify the structure of unknown peaks observed in the GC chromatogram, which is crucial for troubleshooting byproduct formation.

By implementing the protocols and troubleshooting logic outlined in this guide, scientists and engineers can effectively navigate the challenges of scaling up the synthesis of methyl 2,3-dichloropropionate, ensuring a safe, efficient, and reliable manufacturing process.

References

  • LookChem. (n.d.). Methyl 2,3-dichloropropionate: Properties, Synthesis & Supply Chain Insights. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 2,3-dichloropropionate, 98% (GC). Retrieved from [Link]

  • Airgas. (2021, June 10). SAFETY DATA SHEET - Methyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The chlorination of methyl acrylate in the presence of methanol. Retrieved from [Link]

  • Google Patents. (n.d.). US3213072A - Chlorination product of methylmethacrylate.
  • Fisher Scientific. (n.d.). Methyl 2,3-dichloropropionate, 98%. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). US2647923A - Method for preparing esters of alpha, beta-dichloropropionic acid.
  • Asian Journal of Chemistry. (1990). Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Thermal Stability of Methyl 2,3-Dichloropropionate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the complex thermal and chemical sensitivities of Methyl 2,3-dichloropropionate (CAS: 3674-09-7) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the complex thermal and chemical sensitivities of Methyl 2,3-dichloropropionate (CAS: 3674-09-7) . Because this molecule contains both an ester linkage and vicinal dihalides, it is highly susceptible to thermal degradation, exothermic runaway, and autocatalytic decomposition.

This guide is designed for researchers and process chemists to understand the causality behind these instabilities and implement self-validating protocols to ensure safe and high-yield experiments.

Thermodynamic Profile & Quantitative Data

Understanding the physical limits of your reagent is the first step in preventing degradation. Below is a summary of the critical thermal and physical properties of methyl 2,3-dichloropropionate.

PropertyValueOperational Impact & Causality
Boiling Point 63°C at 13 hPa[1]Critical: Requires vacuum distillation. Attempting atmospheric distillation exposes the molecule to extreme heat, causing immediate thermal degradation.
Density 1.325 g/mL at 25°C[1]Heavier than water; forms the bottom organic layer during any necessary aqueous phase separations.
Flash Point 42°C[2]Flammable liquid; mandates the use of spark-proof tools, explosion-proof ventilation, and strict elimination of ignition sources[2].
Decomposition HCl, CO, CO₂[3]Thermal breakdown releases corrosive hydrogen chloride (HCl) gas, which acts as an autocatalyst for further molecular degradation[3].

Troubleshooting & FAQs

Q1: Why does my methyl 2,3-dichloropropionate darken and release gas when heated above 60°C during distillation? A1: This is a classic symptom of thermally induced dehydrohalogenation. The alpha-proton in methyl 2,3-dichloropropionate is highly acidic due to the electron-withdrawing effects of the adjacent ester carbonyl and the beta-chloride. When subjected to thermal stress or trace bases, the molecule undergoes an E2 elimination reaction, stripping the alpha-proton and beta-chloride to form methyl 2-chloroacrylate and hydrogen chloride (HCl) gas[1]. The darkening is caused by the radical polymerization of the resulting unsaturated acrylate. Solution: Always purify via high-vacuum distillation (e.g., 13 hPa) to keep the pot temperature strictly below 65°C, as the boiling point at 13 hPa is 63°C[1]. Ensure glassware is completely free of basic residues (e.g., trace alkali from glass-cleaning baths) which lower the activation energy for elimination.

Q2: During the synthesis of methyl 2,3-dichloropropionate from methyl acrylate and chlorine gas, the reaction temperature spiked uncontrollably. How can this exothermic runaway be prevented? A2: The electrophilic addition of chlorine gas across the double bond of methyl acrylate is highly exothermic. If the heat removal capacity of the reactor is exceeded, the temperature will spike, leading to side reactions including radical polymerization of the unreacted methyl acrylate or thermal decomposition of the newly formed methyl 2,3-dichloropropionate[1]. Solution: Maintain the reaction temperature strictly below 40°C[1]. This is achieved by controlling the feed rate of chlorine gas and utilizing an efficient external cooling jacket. The use of a solvent like dimethylformamide (DMF) can also help dissipate heat, though solvent-free processes are preferred for downstream purity[1].

Q3: I stored my purified batch at room temperature, but after a month, it became highly acidic and fumed upon opening. What happened? A3: Halogenated esters are susceptible to moisture-induced hydrolysis. Trace water reacts with the ester to form 2,3-dichloropropionic acid and methanol. Additionally, ambient thermal energy can cause slow, spontaneous dehydrohalogenation, releasing HCl[2][3]. Because HCl is a strong acid, it autocatalyzes both the ester hydrolysis and further degradation. Solution: Store the chemical in tightly closed containers away from heat, sparks, and flame, ideally in a cool, dry, well-ventilated area[2]. Using an inert atmosphere (nitrogen or argon) and refrigeration (2-8°C) is recommended for long-term storage to suppress these degradation pathways.

Q4: Can I use basic aqueous washes (like NaHCO₃) to neutralize trace HCl in the crude product? A4: While a standard practice for many organic workflows, washing methyl 2,3-dichloropropionate with basic aqueous solutions is highly risky. The beta-chloride is exceptionally labile. Exposure to even mild bases can induce rapid dehydrohalogenation, forming methyl 2-chloroacrylate[1]. Furthermore, basic conditions accelerate ester hydrolysis. Solution: If acid neutralization is strictly necessary, use a cold, dilute buffer and minimize contact time. However, the preferred method to remove trace HCl is sparging the crude liquid with dry nitrogen gas prior to vacuum distillation, avoiding aqueous base exposure entirely.

DegradationPathways Target Methyl 2,3-dichloropropionate Thermal Thermal Stress / Trace Base Target->Thermal Water Moisture Exposure Target->Water Elim Dehydrohalogenation Thermal->Elim Hydro Ester Hydrolysis Water->Hydro Acrylate Methyl 2-chloroacrylate + HCl Elim->Acrylate Acid 2,3-dichloropropionic acid + MeOH Hydro->Acid Auto Autocatalytic Degradation Cycle Acrylate->Auto HCl release Acid->Auto Acid release Auto->Target

Chemical degradation pathways of methyl 2,3-dichloropropionate leading to autocatalysis.

Validated Experimental Protocols

Protocol A: Temperature-Controlled Synthesis of Methyl 2,3-Dichloropropionate

Objective: Safely synthesize the target compound via chlorination of methyl acrylate while preventing exothermic runaway and thermal degradation.

  • Apparatus Setup: Equip a jacketed glass reactor with a mechanical stirrer, internal thermocouple, and a sub-surface gas sparging tube. Connect the jacket to a recirculating chiller set to 10°C.

  • Reagent Loading: Charge the reactor with anhydrous methyl acrylate. Purge the headspace with dry nitrogen for 15 minutes to displace oxygen (inhibiting radical polymerization pathways).

  • Chlorination: Begin sparging dry chlorine gas into the liquid phase. Monitor the internal thermocouple continuously.

  • Thermal Regulation (Critical Step): Adjust the chlorine feed rate so that the internal temperature remains between 25°C and 35°C. Never allow the temperature to exceed 40°C, as this triggers runaway kinetics and product degradation[1].

  • Completion & Degassing: Once stoichiometric chlorine has been added (indicated by a persistent yellow-green tint), stop the gas feed. Sparge with nitrogen for 30 minutes to strip unreacted Cl₂.

  • Isolation: Transfer the crude mixture to a vacuum distillation setup. Distill the product at 13 hPa, collecting the main fraction at a vapor temperature of ~63°C to achieve a typical yield of >77%[1].

SynthesisWorkflow MA Methyl Acrylate + Cl2 Gas Rxn Chlorination Reaction (Maintain T < 40°C) MA->Rxn Controlled Feed Distill Vacuum Distillation (13 hPa, T ~ 63°C) Rxn->Distill T Controlled Runaway Exothermic Runaway (T > 40°C) Rxn->Runaway Loss of Cooling Pure Pure Methyl 2,3-dichloropropionate (Yield >77%) Distill->Pure Purified Degrade Thermal Degradation (HCl Gas Release) Distill->Degrade Atmospheric Pressure (High Heat) Runaway->Degrade Chain Reaction

Workflow for methyl 2,3-dichloropropionate synthesis highlighting critical thermal control points.

Protocol B: Thermal Stability Screening (TGA/DSC) for Halogenated Esters

Objective: Determine the Maximum Recommended Processing Temperature (MRPT) to avoid auto-catalytic decomposition prior to scale-up.

  • Sample Preparation: Weigh 5-10 mg of purified methyl 2,3-dichloropropionate into a gold-plated, high-pressure Differential Scanning Calorimetry (DSC) crucible. Seal hermetically to prevent premature evaporation of the liquid.

  • DSC Scan: Heat the sample from 20°C to 250°C at a rate of 5°C/min under a 50 mL/min nitrogen purge.

  • Data Analysis: Identify the onset temperature of the first exothermic peak. For this compound, this peak corresponds to the onset of thermal decomposition via HCl elimination.

  • Safety Margin Calculation: Apply the "Rule of 50". Subtract 50°C from the detected exothermic onset temperature to establish the absolute maximum allowable process temperature for safe plant-scale operations.

References

  • [2] Title: Material Safety Data Sheet - Methyl 2,3-dichloropropionate, 98% (GC) - Cole-Parmer | Source: coleparmer.com | URL: 2

  • [3] Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 3

  • [1] Title: Methyl 2,3-dichloropropionate: Synthesis, Applications & Global Suppliers | Source: nbinno.com | URL:1

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Establishing Linearity and Range for the Methyl 2,3-Dichloropropionate Assay

Introduction: The Analytical Imperative for a Key Synthetic Intermediate Methyl 2,3-dichloropropionate (CAS No. 3674-09-7) is a crucial intermediate in organic synthesis, particularly within the pharmaceutical sector whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Methyl 2,3-dichloropropionate (CAS No. 3674-09-7) is a crucial intermediate in organic synthesis, particularly within the pharmaceutical sector where it serves as a building block for more complex active pharmaceutical ingredients (APIs).[1][2] The purity and concentration of this starting material directly impact the yield and impurity profile of the final product. Therefore, a robust, validated analytical method for its quantification is not merely a quality control measure but a cornerstone of process integrity.

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] Within the validation framework, establishing linearity and range are foundational steps that ensure the method provides accurate and reliable results across a defined span of concentrations. This guide provides an in-depth, comparative look at the methodologies for establishing these parameters for a methyl 2,3-dichloropropionate assay, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] We will explore the rationale behind technique selection, provide detailed experimental protocols, and present a self-validating workflow to ensure data integrity.

Strategic Selection of the Analytical Technique: GC vs. HPLC

The physical and chemical properties of the analyte, methyl 2,3-dichloropropionate, dictate the optimal analytical approach. As a halogenated ester with a boiling point of 63 °C at 13 hPa and high volatility, it is an ideal candidate for Gas Chromatography (GC).[1]

  • Gas Chromatography (GC): This technique excels in the analysis of volatile and thermally stable compounds.[6][7][8] The sample is vaporized and transported by an inert gas through a column, leading to separation. For methyl 2,3-dichloropropionate, GC offers high separation efficiency, rapid analysis times, and cost-effectiveness.[9][10] Given its halogenated structure, an Electron Capture Detector (ECD) can be employed for extremely high sensitivity, or a more universal Flame Ionization Detector (FID) can be used for robust quantification.[8][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for non-volatile or thermally labile compounds.[7][9] While versatile, applying HPLC to a small, volatile molecule like methyl 2,3-dichloropropionate presents challenges. It lacks a strong native chromophore for standard UV detection, necessitating less common detectors or derivatization steps that introduce complexity and potential variability.[12] Therefore, GC is the more direct, efficient, and logical choice.

The ICH Q2(R1) Framework: Defining Linearity and Range

Before detailing the experimental protocol, it is essential to understand the regulatory definitions and expectations for linearity and range.

  • Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3] This relationship is typically evaluated statistically through linear regression.

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of linearity, accuracy, and precision.[3][5] The specified range is derived from the linearity studies and is dependent on the intended application of the assay.[13] For an assay of a drug substance, this is typically 80% to 120% of the target test concentration.[14]

Experimental Protocol: Establishing Linearity and Range with GC-FID

This section provides a self-validating, step-by-step protocol for determining the linearity and range of a methyl 2,3-dichloropropionate assay.

Instrumentation and Materials
  • Gas Chromatograph: Agilent 8890 GC (or equivalent) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Column: DB-624 capillary column (60 m x 0.53 mm ID, 3 µm film thickness) or equivalent phase designed for volatile compounds.[15]

  • Reference Standard: Methyl 2,3-dichloropropionate, purity ≥97.0%.

  • Solvent: High-purity Toluene or Dimethyl Sulfoxide (DMSO).

Experimental Workflow Diagram

G cluster_prep Phase 1: Standard Preparation cluster_analysis Phase 2: GC-FID Analysis cluster_data Phase 3: Data Evaluation stock Prepare 10 mg/mL Stock Solution of Reference Standard dilutions Perform Serial Dilutions to Create Calibration Standards (5 levels, e.g., 80-120% of target) stock->dilutions Dilute with Toluene sst Perform System Suitability Test (SST) (Check Tailing, Plates, RSD%) dilutions->sst inject Inject Each Standard (n=3) into GC-FID System sst->inject If SST Passes record Record Peak Area Response inject->record plot Plot Mean Peak Area vs. Concentration record->plot regression Perform Linear Regression Analysis (Method of Least Squares) plot->regression evaluate Evaluate Results Against Acceptance Criteria (r², y-intercept) regression->evaluate G cluster_prep Sample Preparation cluster_hs Headspace Analysis sample Place Sample/Standard in Headspace Vial seal Hermetically Seal Vial sample->seal incubate Incubate at a Set Temperature and Time seal->incubate equilibrate Analyte Partitions into Headspace (Vapor Phase) incubate->equilibrate inject_hs Autosampler Injects Vapor into GC equilibrate->inject_hs gc GC Separation & Detection inject_hs->gc To GC-FID

Caption: Headspace Gas Chromatography (HS-GC) Workflow.

Performance Comparison

While the linearity and range determination would follow the same principles of standard preparation and data analysis, the performance characteristics differ significantly.

FeatureDirect Liquid Injection GCHeadspace GC (HS-GC)
Intended Use Assay of the pure substance or simple solutions.Analysis of volatile analytes in complex, non-volatile, or solid matrices.
Matrix Effects Minimal, primarily related to solvent choice.Significant; partitioning can be affected by the sample matrix, requiring matrix-matched standards. [16]
System Complexity Standard GC setup.Requires an additional headspace autosampler unit.
Sample Prep Simple dilution.Weighing into vials, potential addition of a matrix modifier.
Sensitivity High, but limited by injection volume.Excellent for trace analysis due to concentration of analyte in the vapor phase. [16]
System Cleanliness Non-volatile residues can contaminate the injector and column.Protects the GC system as only the volatile components are injected.

References

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from Brewer Science website. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from Drawell website. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from Phenomenex website. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website. [Link]

  • News-Medical. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from News-Medical website. [Link]

  • Lab Manager. (2025, August 23). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from Lab Manager website. [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from NHS website. [Link]

  • ResearchGate. (2019, December 2). Detailed guidelines of Analytical method validation for related substances?. Retrieved from ResearchGate. [Link]

  • EANM. (2020, February 12). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved from PMC. [Link]

  • Cornett, C. (2011). Validation, ICH Q2. Retrieved from University of Copenhagen. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA website. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA website. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from Restek website. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from ATSDR website. [Link]

  • Vscht.cz. (n.d.). Optimization and evaluation of low-pressure gas chromatography– mass spectrometry for the fast analysis of multiple pesticide. Retrieved from vscht.cz. [Link]

  • ACS Publications. (2014, June 30). Performance of the Wet Oxidation Unit of the HPLC Isotope Ratio Mass Spectrometry System for Halogenated Compounds. Retrieved from ACS Publications. [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from AOCS website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2,3-dichloropropionate: Synthesis, Applications & Global Suppliers. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • Dovepress. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from Dovepress. [Link]

  • MDPI. (2024, May 11). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Retrieved from MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride. Retrieved from Der Pharma Chemica website. [Link]

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Comparative

A Comparative Guide to Methyl 2,3-Dichloropropionate and Other Chlorinated Esters for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Chlorinated esters, a class of versatile in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Chlorinated esters, a class of versatile intermediates, offer a wide range of reactivity profiles that can be strategically employed to construct complex molecular architectures. This guide provides an in-depth comparison of methyl 2,3-dichloropropionate with its monochlorinated analogues, methyl 2-chloropropionate and methyl 3-chloropropionate. By examining their synthesis, physical properties, and relative reactivity, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction to Chlorinated Propionate Esters

Chlorinated propionate esters are valuable synthetic intermediates characterized by a three-carbon ester backbone with one or more chlorine substituents. The position and number of these chlorine atoms significantly influence the molecule's electrophilicity and steric environment, thereby dictating its reactivity towards nucleophiles and its utility in various synthetic transformations. These compounds are frequently employed in the synthesis of pharmaceuticals and agrochemicals, serving as precursors to a wide array of more complex molecules.[1][2]

Synthesis of Methyl Chloropropionate Esters

The synthetic routes to methyl 2,3-dichloropropionate, methyl 2-chloropropionate, and methyl 3-chloropropionate are well-established, with several methods available for their preparation. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and required stereochemistry.

Synthesis of Methyl 2,3-Dichloropropionate

The most common method for the synthesis of methyl 2,3-dichloropropionate involves the direct chlorination of methyl acrylate. This reaction is typically carried out by bubbling chlorine gas through methyl acrylate, often in the presence of a catalyst or solvent like dimethylformamide (DMF), at a controlled temperature, usually below 40°C.[3][4] The product is then isolated and purified by vacuum distillation, with reported yields around 77.2% and purity of 98%.[3][4]

Experimental Protocol: Synthesis of Methyl 2,3-Dichloropropionate

  • Materials: Methyl acrylate, Chlorine gas, Dimethylformamide (DMF, optional, as catalyst/solvent).

  • Procedure:

    • In a reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling bath, place methyl acrylate (and DMF if used).

    • Cool the reaction vessel to below 40°C.

    • Slowly bubble chlorine gas into the stirred solution, maintaining the temperature below 40°C.

    • Monitor the reaction progress by a suitable method (e.g., GC analysis).

    • Once the reaction is complete, stop the chlorine gas flow.

    • Isolate the crude methyl 2,3-dichloropropionate.

    • Purify the product by vacuum distillation.

Synthesis of Methyl 2-Chloropropionate

Methyl 2-chloropropionate can be synthesized through several routes. A common laboratory-scale preparation involves the esterification of α-chloropropionic acid with methanol, often catalyzed by an acid such as hydrogen peroxide.[3] Another prevalent method, particularly for the synthesis of chiral (S)-(-)-methyl 2-chloropropionate, utilizes (S)-methyl lactate as a starting material, which is then chlorinated using reagents like thionyl chloride.[5] This method is advantageous for producing enantiomerically pure products, which are crucial in the synthesis of many pharmaceuticals and agrochemicals.[3]

Experimental Protocol: Synthesis of (S)-(-)-Methyl 2-Chloropropionate from (S)-Methyl Lactate

  • Materials: (S)-Methyl lactate, Thionyl chloride.

  • Procedure:

    • In a reaction flask equipped with a reflux condenser and a dropping funnel, place thionyl chloride.

    • Heat the thionyl chloride to 70°C under normal pressure.

    • Slowly add (S)-methyl lactate dropwise to the heated thionyl chloride. A mixture of gases including S-2-methyl chloropropionate, hydrochloric acid, and sulfurous gas will be generated.

    • After the addition is complete, allow the reaction mixture to stand for demixing.

    • Carefully separate the layers to obtain the crude (S)-2-methyl chloropropionate.

    • Purify the product by distillation.

Synthesis of Methyl 3-Chloropropionate

Methyl 3-chloropropionate is commonly synthesized via the Fischer esterification of 3-chloropropionic acid with methanol, using a strong acid catalyst like sulfuric acid.[6] An alternative and often higher-yielding method involves the hydrochlorination of methyl acrylate. This can be achieved by reacting methyl acrylate with hydrogen chloride, which can be generated in situ from the reaction of an acyl chloride (e.g., acetyl chloride) with an alcohol (e.g., methanol).[7]

Experimental Protocol: Synthesis of Methyl 3-Chloropropionate from Methyl Acrylate

  • Materials: Methyl acrylate, Anhydrous methanol, Acetyl chloride, Hydroquinone (polymerization inhibitor), Methyl acetate (solvent).

  • Procedure:

    • In a 500ml reaction flask equipped with a stirrer and under a water bath, combine methyl acrylate (172.0g, 2mol), anhydrous methanol (72.0g, 2.4mol), 50ml of methyl acetate, and 2.0g of hydroquinone.

    • Stir the mixture to ensure it is homogeneous.

    • Slowly add acetyl chloride (172.7g, 2.2mol) dropwise to the mixture.

    • Continue stirring at 25°C for 12 hours.

    • After the reaction is complete, isolate the methyl 3-chloropropionate from the mixed solution by distillation under normal or reduced pressure.

    • A reported yield for this procedure is 93.8% with a purity of 99.5%.[7]

Physical Properties: A Comparative Overview

The physical properties of these chlorinated esters are crucial for their handling, storage, and application in various reaction conditions.

PropertyMethyl 2,3-DichloropropionateMethyl 2-ChloropropionateMethyl 3-Chloropropionate
CAS Number 3674-09-7[4]17639-93-9[8]6001-87-2[9]
Molecular Formula C₄H₆Cl₂O₂C₄H₇ClO₂[8]C₄H₇ClO₂[9]
Molecular Weight 157.00 g/mol 122.55 g/mol [8]122.55 g/mol [9]
Appearance Clear, colorless to slightly yellow liquid[4]Colorless liquid[8]Colorless to pale yellow liquid[6]
Density 1.325 g/mL at 25°C[4][10]~1.075 g/mL at 25°C[8]~1.119 g/cm³
Boiling Point 63°C at 13 hPa[4]132-133°C[8]~156°C
Flash Point 63°C[4]38°C[8]40.5°C
Solubility Soluble in ether, acetone, ethanol[10]Insoluble in water[8]Limited solubility in water; soluble in organic solvents like ethanol and ether[6]

Comparative Reactivity and Mechanistic Insights

Nucleophilic Substitution

Nucleophilic substitution is a key reaction for these esters, allowing for the introduction of a wide range of functional groups. The reaction typically proceeds via an SN2 mechanism, where the rate is dependent on the concentration of both the ester and the nucleophile.[11]

  • Methyl 2,3-Dichloropropionate: This molecule possesses two electrophilic centers susceptible to nucleophilic attack: the carbon bearing the chlorine at the 2-position (α-carbon) and the carbon bearing the chlorine at the 3-position (β-carbon). The chlorine atom at the α-position is generally more reactive towards SN2 displacement due to the electron-withdrawing effect of the adjacent ester group, which polarizes the C-Cl bond and stabilizes the transition state. The chlorine at the β-position is a primary chloride and is also susceptible to substitution. The presence of two chlorine atoms offers the potential for sequential or double substitution reactions, providing a pathway to highly functionalized molecules.

  • Methyl 2-Chloropropionate: The single chlorine atom is at the α-position, making this carbon highly electrophilic due to the inductive effect of both the chlorine and the adjacent carbonyl group. This enhanced electrophilicity generally leads to a higher reactivity in SN2 reactions compared to its β-chloro isomer.

  • Methyl 3-Chloropropionate: The chlorine atom is at the β-position, on a primary carbon. While primary alkyl halides are generally reactive in SN2 reactions, the electron-withdrawing effect of the ester group is less pronounced at the β-position compared to the α-position. Therefore, methyl 3-chloropropionate is expected to be less reactive towards nucleophilic substitution at the chlorinated carbon than methyl 2-chloropropionate.

Inferred Reactivity Order for Nucleophilic Substitution (SN2):

Methyl 2-chloropropionate > Methyl 2,3-dichloropropionate (at the α-position) > Methyl 3-chloropropionate

It is important to note that reaction conditions, such as the nature of the nucleophile, solvent, and temperature, can significantly influence the actual reaction rates and outcomes.

Causality Behind Experimental Choices

In a typical drug development pipeline, the choice between these chlorinated esters would be guided by the desired final product.

  • If the synthetic strategy requires the introduction of a nucleophile at the α-position to a propionate backbone, methyl 2-chloropropionate would be the logical choice due to its higher reactivity at this position.

  • For the introduction of a functional group at the β-position, methyl 3-chloropropionate would be selected.

  • Methyl 2,3-dichloropropionate offers more complex synthetic possibilities. It can be used for the synthesis of α,β-difunctionalized propionates or for the preparation of unsaturated esters through elimination reactions. For instance, heating methyl 2,3-dichloropropionate can lead to the formation of 2-chloro-acrylic acid methyl ester.[4]

Applications in Drug Development and Organic Synthesis

All three chlorinated esters serve as crucial intermediates in the pharmaceutical and agrochemical industries.[1][2][3]

  • Methyl 2,3-Dichloropropionate is a key building block in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs).[4] Its ability to undergo further transformations makes it a versatile starting material.

  • Methyl 2-Chloropropionate , particularly its chiral form, is extensively used in the synthesis of aryloxyphenoxypropionic acid herbicides, which are known for their high efficiency and low toxicity.[3] It is also a precursor for various pharmaceuticals.[1]

  • Methyl 3-Chloropropionate is utilized in the synthesis of pharmaceuticals such as benzalkonium chloride and phenylesteramine.[6] It has also been explored as a "greener" alternative to traditional extraction solvents like hexane due to its lower volatility and toxicity.

Visualization of Key Concepts

To better illustrate the relationships and concepts discussed, the following diagrams are provided.

Synthesis Pathways

SynthesisPathways cluster_m23dcp Methyl 2,3-Dichloropropionate Synthesis cluster_m2cp Methyl 2-Chloropropionate Synthesis cluster_m3cp Methyl 3-Chloropropionate Synthesis ma1 Methyl Acrylate m23dcp Methyl 2,3-Dichloropropionate ma1->m23dcp Chlorination cl2 Chlorine (Cl2) cl2->m23dcp acpa α-Chloropropionic Acid m2cp Methyl 2-Chloropropionate acpa->m2cp Esterification meoh1 Methanol meoh1->m2cp ml Methyl Lactate ml->m2cp Chlorination socl2 Thionyl Chloride socl2->m2cp tcpa 3-Chloropropionic Acid m3cp Methyl 3-Chloropropionate tcpa->m3cp Esterification meoh2 Methanol meoh2->m3cp ma2 Methyl Acrylate ma2->m3cp Hydrochlorination hcl HCl (in situ) hcl->m3cp

Caption: Synthesis pathways for methyl 2,3-dichloropropionate, methyl 2-chloropropionate, and methyl 3-chloropropionate.

Comparative Reactivity Workflow

ReactivityComparison start Select Chlorinated Ester m23dcp Methyl 2,3-Dichloropropionate start->m23dcp m2cp Methyl 2-Chloropropionate start->m2cp m3cp Methyl 3-Chloropropionate start->m3cp reaction Nucleophilic Substitution (SN2) m23dcp->reaction α & β positions m2cp->reaction α position (more reactive) m3cp->reaction β position (less reactive) outcome Desired Product reaction->outcome

Caption: Decision workflow for selecting a chlorinated ester based on desired reactivity in nucleophilic substitution.

Conclusion

Methyl 2,3-dichloropropionate, methyl 2-chloropropionate, and methyl 3-chloropropionate are all valuable and versatile intermediates in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The choice among them is dictated by the specific synthetic goal, with the number and position of the chlorine atoms providing a tunable reactivity profile. Methyl 2-chloropropionate is generally the most reactive towards nucleophilic substitution at the α-carbon, while methyl 3-chloropropionate allows for functionalization at the β-position. Methyl 2,3-dichloropropionate offers the most complex reactivity, with two sites for substitution and the potential for elimination reactions. A thorough understanding of their synthesis, properties, and relative reactivities, as outlined in this guide, is essential for the rational design and efficient execution of synthetic routes.

References

  • Guidechem. (2020, July 25). How to Prepare (S)-(-)
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  • BenchChem. (n.d.).
  • Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • Guidechem. (n.d.). 17639-93-9 Methyl 2-chloropropionate C4H7ClO2, Formula,NMR,Boiling Point,Density,Flash Point.
  • Organic Letters. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids.
  • Chemistry Steps. (2025, October 7).
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  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • PMC. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).
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  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
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  • Chemistry LibreTexts. (2019, December 30). 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics.
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Validation

A Comparative Guide to the Reactivity of 2,3-Dichloropropionic Acid and its Methyl Ester

For professionals engaged in the synthesis of complex organic molecules and active pharmaceutical ingredients, a nuanced understanding of reactant behavior is a cornerstone of efficient and predictable process developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the synthesis of complex organic molecules and active pharmaceutical ingredients, a nuanced understanding of reactant behavior is a cornerstone of efficient and predictable process development. This guide offers an in-depth, comparative analysis of the reactivity of 2,3-dichloropropionic acid and its corresponding methyl ester, methyl 2,3-dichloropropionate. We will dissect the key structural and electronic differences that govern their reactivity in two principal transformations: nucleophilic substitution at the chlorinated carbons and nucleophilic acyl substitution at the carbonyl center. This analysis is supported by a proposed experimental framework for quantitative comparison.

Mechanistic Deep Dive: Electronic and Steric Influences

The reactivity of both 2,3-dichloropropionic acid and methyl 2,3-dichloropropionate is dictated by two primary loci of reaction: the carbonyl group and the two carbon-chlorine (C-Cl) bonds at the α and β positions. The functional group at the C1 position—either a carboxylic acid (-COOH) or a methyl ester (-COOCH₃)—exerts a profound influence on the reactivity of the entire molecule.

Reactivity at the Carbonyl Center: A Tale of Two Electrophiles

The carbonyl carbon in carboxylic acid derivatives is electrophilic and thus susceptible to attack by nucleophiles. However, the reactivity varies significantly between the acid and the ester.

  • 2,3-Dichloropropionic Acid: The reactivity of the carboxylic acid is complex. In the presence of a nucleophile that is also a base (e.g., OH⁻), the primary and fastest reaction is a simple acid-base neutralization to form the carboxylate salt.[1] This deprotonation renders the carbonyl carbon significantly less electrophilic due to the delocalization of the negative charge, making nucleophilic acyl substitution highly unfavorable.[2]

  • Methyl 2,3-Dichloropropionate: The ester, lacking an acidic proton, does not undergo this deactivation. The electrophilicity of its carbonyl carbon is primarily influenced by a balance between the inductive electron-withdrawing effect of the oxygen atoms and the resonance-donating effect of the methoxy group's lone pair.[1][3] Compared to the deprotonated carboxylate, the ester is a much more potent electrophile. Even when compared to the protonated carboxylic acid, esters are generally more reactive towards nucleophilic attack under basic or neutral conditions.

The relative reactivity of carboxylic acid derivatives towards nucleophilic substitution generally follows the order: Acid chlorides > Anhydrides > Esters > Amides.[1][4] Carboxylic acids themselves are often considered less reactive than esters in substitution reactions because of the competing acid-base chemistry.[1]

Reactivity at the C-Cl Bonds: Inductive Effects and Steric Hindrance

Both molecules are haloalkanes and are susceptible to nucleophilic substitution at the C2 (α) and C3 (β) positions, typically via an Sₙ2 mechanism. The rate of these reactions is governed by both electronic and steric factors.

  • Electronic Effects: Both the -COOH and -COOCH₃ groups are strongly electron-withdrawing due to the electronegativity of the oxygen atoms. This inductive effect pulls electron density away from the α and β carbons, making them more electrophilic and susceptible to nucleophilic attack. This effect is crucial for activating the C-Cl bonds. Nucleophilic substitution reactions alpha to a carbonyl group are known to be unusually fast.[5]

  • Steric Hindrance: The Sₙ2 mechanism involves a backside attack by the nucleophile.[6][7] The size of the groups surrounding the reaction center can impede this approach.[8][9] While the difference is minor, the methyl group of the ester is sterically more demanding than the hydroxyl proton of the acid. This could lead to a slightly slower rate of substitution at the α-carbon (C2) for the ester compared to the acid, although this effect is often secondary to electronic influences.

Visualizing Reactivity Factors

The following diagram illustrates the key electronic factors influencing the electrophilicity of the carbonyl carbon in both molecules.

G cluster_acid 2,3-Dichloropropionic Acid cluster_ester Methyl 2,3-Dichloropropionate a_carbonyl C=O a_oh O-H a_carbonyl->a_oh a_r Cl-CH-CH₂-Cl a_carbonyl->a_r e_carbonyl C=O a_note Resonance donation from -OH competes with strong inductive withdrawal. Deprotonation by basic nucleophiles severely reduces electrophilicity. e_och3 O-CH₃ e_carbonyl->e_och3 e_r Cl-CH-CH₂-Cl e_carbonyl->e_r e_note Resonance donation from -OCH₃ vs. inductive withdrawal. Lacks acidic proton, making it readily available for acyl substitution. G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare 0.1M Substrate Solutions in Ethanol p2 Prepare 0.1M AgNO₃ in Ethanol/Water r1 Equilibrate 5mL of Substrate at 50°C p2->r1 r2 Add 5mL of AgNO₃ Start Timer r1->r2 a1 Record Time (t) for Precipitate Formation r2->a1 a2 Calculate Relative Rate (Rate ∝ 1/t) a1->a2

Caption: Experimental workflow for comparing C-Cl bond hydrolysis rates.

Experiment 2: Comparative Rate of Nucleophilic Acyl Substitution

This experiment compares the susceptibility of the carbonyl group to nucleophilic attack. We will use base-mediated hydrolysis (saponification) for the ester and observe the corresponding reaction for the acid.

Principle: Saponification of an ester consumes a hydroxide ion in a second-order reaction. [10]The rate can be determined by titrating the concentration of the remaining alkali at various time intervals. [11]For the carboxylic acid, the initial reaction will be an instantaneous acid-base titration, demonstrating its different reactivity profile.

Protocol:

  • Solution Preparation:

    • Prepare 0.1 M solutions of both 2,3-dichloropropionic acid and methyl 2,3-dichloropropionate in a suitable co-solvent like ethanol.

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Prepare a standardized 0.05 M solution of hydrochloric acid (HCl) for back-titration.

  • Reaction Setup:

    • In two separate flasks maintained at a constant temperature (e.g., 25°C), place 50 mL of the 0.1 M NaOH solution.

    • To the first flask, add 50 mL of the 0.1 M methyl 2,3-dichloropropionate solution.

    • To the second flask, add 50 mL of the 0.1 M 2,3-dichloropropionic acid solution.

    • Start a stopwatch for each upon mixing.

  • Monitoring and Titration:

    • For the Ester: At regular intervals (e.g., t = 5, 10, 20, 30 minutes), withdraw a 10 mL aliquot and quench the reaction by adding it to a flask containing 10 mL of the 0.05 M HCl solution in an ice bath. Titrate the excess HCl with the standardized NaOH solution using phenolphthalein as an indicator.

    • For the Acid: Withdraw a 10 mL aliquot immediately at t ≈ 0. The titration will show an immediate consumption of one equivalent of NaOH, corresponding to the acid-base neutralization. Subsequent aliquots will show negligible further consumption of NaOH, indicating that nucleophilic acyl substitution is not occurring under these conditions.

  • Data Analysis: For the ester, plot the concentration of remaining ester versus time to determine the rate constant. The immediate and stoichiometric consumption of base by the acid serves as a qualitative, yet powerful, point of comparison.

Data Interpretation and Expected Outcomes

The results from these experiments will provide a quantitative and qualitative comparison of reactivity.

Reaction Type Compound Expected Relative Rate Primary Rationale
C-Cl Hydrolysis (Sₙ2) 2,3-Dichloropropionic AcidFasterLess steric hindrance from -OH vs. -OCH₃ at the α-position. Strong inductive withdrawal activates the C-Cl bonds.
Methyl 2,3-DichloropropionateSlowerSlightly greater steric hindrance from the -OCH₃ group. Strong inductive withdrawal is also present.
Nucleophilic Acyl Substitution 2,3-Dichloropropionic AcidNegligible/InstantaneousThe primary reaction is a rapid acid-base neutralization, forming an unreactive carboxylate anion. [1]
Methyl 2,3-DichloropropionateMeasurable RateThe ester carbonyl is sufficiently electrophilic and undergoes saponification at a predictable rate. [10]

Conclusion

  • For nucleophilic substitution at the C-Cl bonds , both substrates are activated by the electron-withdrawing nature of the carbonyl function. However, the carboxylic acid is expected to react slightly faster due to lesser steric hindrance at the alpha-carbon compared to the methyl ester.

  • For nucleophilic acyl substitution , the two compounds exhibit drastically different behaviors. The methyl ester undergoes substitution at a measurable rate, making it a suitable substrate for such transformations. The carboxylic acid, by contrast, preferentially undergoes a rapid acid-base reaction with basic nucleophiles, effectively shutting down the acyl substitution pathway.

This comparative guide provides the theoretical framework and experimental protocols necessary for researchers to make informed decisions when selecting between these two valuable chemical intermediates for their synthetic campaigns.

References

  • Bordwell, F. G., & Brannen, W. T. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society. Available at: [Link]

  • BrainKart. (2018). Reactivity of Carboxylic acids and carboxylic acid derivatives. Available at: [Link]

  • Chemical Forums. (2015). Which is more reactive as an electrophile: esters or carboxylic acids? Available at: [Link]

  • Quora. (2016). Carboxylic acid and esters are less reactive to Nu than aldehydes or ketones. Why? Available at: [Link]

  • Reddit. (2019). Comparisons of carboxyllic acid reactivity compared to ester amide anhydride? Available at: [Link]

  • St. Benedict & St. John's University. Structure and Reactivity: Substitution at Carboxyloids. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Kinetics water/alkali hydrolysis of halogenoalkanes. Available at: [Link]

  • ResearchGate. (2025). Reaction of 2,3-Dihalopropionic Acids and Their Derivatives with P- and N-Nucleophiles. Available at: [Link]

  • Learnly AI. (n.d.). Hydrolysis of Halogenoalkanes | Pearson Edexcel A-Level Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Mechanism of hydrolysis of haloalkanes with water. Available at: [Link]

  • Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Available at: [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]

  • Scribd. (n.d.). Hydrolysis Rates of Haloalkanes Explained. Available at: [Link]

  • University of Calicut. (n.d.). KINETICS OF ACID HYDROLYSIS OF AN ESTER. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Available at: [Link]

  • SlidePlayer. (2022). Nucleophilic Substitution Reactions. Available at: [Link]

  • UC Santa Barbara. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]

  • Scribd. (n.d.). Reaction Rate of Esters in HCl. Available at: [Link]

  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Available at: [Link]

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Comparative

Spectroscopic Comparison of 2,3-Dichloropropionic Acid and Methyl 2,3-Dichloropropionate: An Analytical Guide

For researchers and drug development professionals, the precise tracking of functional group transformations is a cornerstone of synthetic validation. The conversion of 2,3-dichloropropionic acid (DCPA) to its methyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise tracking of functional group transformations is a cornerstone of synthetic validation. The conversion of 2,3-dichloropropionic acid (DCPA) to its methyl ester, methyl 2,3-dichloropropionate (MDCP), via Fischer esterification is a common structural modification used to increase volatility for gas chromatography or to protect the acidic moiety during complex syntheses.

This guide provides an in-depth, objective spectroscopic comparison between these two halogenated compounds. By analyzing their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles, we will establish self-validating analytical workflows that ensure absolute structural confidence.

Mechanistic Causality in Spectroscopic Shifts

Understanding why spectral signatures change is more valuable than simply memorizing the values. The transformation from a carboxylic acid to a methyl ester fundamentally alters the hydrogen-bonding environment and the electronic landscape of the molecule.

Infrared (IR) Spectroscopy: The Inductive and Hydrogen-Bonding Interplay

In 2,3-dichloropropionic acid, strong intermolecular hydrogen bonding forms stable dimers. This interaction weakens the carbonyl (C=O) double bond, lowering its stretching frequency to approximately 1715–1725 cm⁻¹. According to the NIST Chemistry WebBook [1], the IR spectrum of DCPA is dominated by this lowered C=O stretch and a massive, broad O-H stretching band spanning 2500 to 3300 cm⁻¹.

Upon conversion to methyl 2,3-dichloropropionate, the hydrogen-bonding network is entirely abolished. Without hydrogen bonding to weaken the carbonyl bond, and driven by the strong inductive electron-withdrawing effect (-I effect) of the highly electronegative α -chlorine atom, the C=O bond shortens and strengthens. This pushes the ester carbonyl absorption to a significantly higher wavenumber (~1740–1750 cm⁻¹) [2].

Nuclear Magnetic Resonance (NMR): Stereochemical Complexity

Both compounds possess a chiral center at the C2 position. This stereocenter dictates the magnetic environment of the adjacent C3 methylene protons (-CH₂Cl). Because these two protons cannot be interchanged by any symmetry operation, they are diastereotopic and magnetically non-equivalent.

Instead of a simple splitting pattern, these protons couple with each other (geminal coupling, 2J≈11 Hz) and with the C2 methine proton (vicinal coupling, 3J ), resulting in a complex ABX or AMX spin system [3]. This complex multiplet serves as a diagnostic handle to confirm that the chlorinated carbon backbone remains intact during the esterification process.

NMR_Logic ChiralCenter Chiral Center at C2 (-CH(Cl)-) Diastereotopic C3 Protons (-CH2Cl) become Diastereotopic ChiralCenter->Diastereotopic Induces magnetic non-equivalence ChemShift Distinct Chemical Shifts (HA ≠ HB) Diastereotopic->ChemShift Coupling Complex Coupling (ABX or AMX Spin System) Diastereotopic->Coupling

Fig 1: Logical flow of how the C2 chiral center induces complex NMR splitting patterns.

Quantitative Spectral Comparison

The following tables summarize the critical spectroscopic data points required to differentiate the acid from its methyl ester.

Table 1: Key Infrared (IR) Vibrational Frequencies
Functional Group2,3-Dichloropropionic Acid (cm⁻¹)Methyl 2,3-Dichloropropionate (cm⁻¹)Mechanistic Causality
O-H Stretch 2500 – 3300 (Broad)AbsentComplete consumption of the carboxylic acid moiety.
C=O Stretch ~1715 – 1725~1740 – 1750Loss of H-bonding; α -halogen inductive effect dominates.
C-O Stretch ~1210~1200, ~1435Emergence of ester C-O-C asymmetric stretching.
Table 2: ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz)
Nucleus / Position2,3-Dichloropropionic AcidMethyl 2,3-DichloropropionateMultiplicity & Structural Note
¹H: -COOH ~11.0 ppmAbsentBroad singlet; exchanges with D₂O.
¹H: -OCH₃ Absent~3.8 ppmSharp singlet (3H); confirms esterification.
¹H: C2-H ( α ) 4.4 – 4.6 ppm4.4 – 4.6 ppmDoublet of doublets (1H); coupled to diastereotopic CH₂.
¹H: C3-H₂ ( β ) 3.8 – 4.0 ppm3.8 – 4.0 ppmMultiplet (2H); ABX diastereotopic system.
¹³C: C=O (C1) ~173.0 ppm~168.5 ppmQuaternary carbonyl carbon.
¹³C: -OCH₃ Absent~53.5 ppmPrimary methoxy carbon.
Mass Spectrometry (EI-MS) Isotopic Signatures

Because both compounds contain two chlorine atoms, their molecular ion ( M+ ) peaks will exhibit a highly characteristic 9:6:1 isotopic clustering corresponding to the 35 Cl/ 37 Cl natural abundances (M : M+2 : M+4).

  • DCPA : M+ at m/z 142. Primary fragmentation includes loss of OH (m/z 125) and loss of Cl (m/z 107).

  • MDCP : M+ at m/z 156. Primary fragmentation includes loss of OCH₃ (m/z 125), proving the presence of the methyl ester [2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthetic workflow, the following protocol integrates the chemical transformation with built-in spectroscopic validation checkpoints.

Workflow DCPA 2,3-Dichloropropionic Acid (Starting Material) Reaction Fischer Esterification (MeOH, H2SO4, Reflux) DCPA->Reaction Workup Aqueous NaHCO3 Wash (Removes unreacted acid) Reaction->Workup MDCP Methyl 2,3-Dichloropropionate (Crude Product) IR_Monitor IR Check: Is 3000 cm⁻¹ O-H absent? MDCP->IR_Monitor NMR_Monitor ¹H NMR Check: Is 3.8 ppm singlet present? MDCP->NMR_Monitor Workup->MDCP

Fig 2: Self-validating workflow for the synthesis and spectroscopic verification of MDCP.
Step-by-Step Methodology: Synthesis & Verification
  • Reaction Setup : Dissolve 2,3-dichloropropionic acid (1.0 eq) in anhydrous methanol.

    • Causality: Methanol acts as both the reactant and the solvent. It must be strictly anhydrous to drive the Fischer esterification equilibrium forward via Le Chatelier's principle.

  • Catalysis & Heating : Add a catalytic amount of concentrated sulfuric acid (0.1 eq) and heat to reflux (65°C) for 4–6 hours.

  • In-Process Monitoring (TLC) : Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1).

    • Self-Validation: The carboxylic acid will streak heavily near the baseline due to strong hydrogen bonding with the silica stationary phase. The formation of a tight, higher- Rf​ spot indicates successful esterification.

  • Quenching & Workup : Cool the mixture, concentrate under reduced pressure, and dissolve the residue in diethyl ether. Wash vigorously with saturated aqueous NaHCO₃.

    • Causality: The bicarbonate wash is a critical purification step. It neutralizes the H₂SO₄ catalyst and deprotonates any unreacted DCPA, pulling the resulting water-soluble carboxylate salt into the aqueous layer. This ensures the organic layer contains only the target ester.

  • Spectroscopic Validation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • IR Validation : Run a neat film on NaCl plates. If a broad band at 2500–3300 cm⁻¹ persists, the bicarbonate wash was insufficient, and unreacted acid remains.

    • NMR Validation : Dissolve 10 mg of the product in CDCl₃. The appearance of a sharp 3H singlet at ~3.8 ppm definitively confirms the successful installation of the methyl ester.

References

  • National Institute of Standards and Technology (NIST). "Propanoic acid, 2,3-dichloro-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Propanoic acid, 2,3-dichloro-, methyl ester". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "2,3-Dichloropropionic acid". PubChem Compound Summary for CID 11263. Available at:[Link]

Validation

A Comparative Guide to the Synthesis of Methyl 2,3-Dichloropropionate for Pharmaceutical and Research Applications

Methyl 2,3-dichloropropionate is a pivotal intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring two chlorine atoms and a methyl ester group, provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2,3-dichloropropionate is a pivotal intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring two chlorine atoms and a methyl ester group, provides a versatile scaffold for further chemical transformations. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and manufacturing. This guide provides a comparative analysis of the two primary methods for synthesizing methyl 2,3-dichloropropionate: the direct chlorination of methyl acrylate and the Fischer esterification of 2,3-dichloropropionic acid.

Introduction to Synthesis Strategies

The selection of a synthetic route is a critical decision in chemical production, balancing factors such as yield, purity, cost of starting materials, reaction conditions, and environmental impact. For methyl 2,3-dichloropropionate, two dominant strategies have emerged, each with distinct advantages and disadvantages. The first, and more common industrial approach, is the direct addition of chlorine across the double bond of methyl acrylate. The second is a classic esterification reaction, forming the methyl ester from 2,3-dichloropropionic acid and methanol. This guide will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each method to provide a clear and objective comparison for the discerning scientist.

Method 1: Direct Chlorination of Methyl Acrylate

The direct chlorination of methyl acrylate is a widely employed industrial method for the production of methyl 2,3-dichloropropionate.[2] This method involves the electrophilic addition of chlorine gas to the alkene functional group of methyl acrylate.

Mechanistic Rationale

The reaction proceeds via a well-established electrophilic addition mechanism. The electron-rich double bond of methyl acrylate attacks a molecule of chlorine, leading to the formation of a cyclic chloronium ion intermediate. The chloride ion, acting as a nucleophile, then attacks one of the carbon atoms of the chloronium ion from the side opposite to the bridging chlorine. This anti-addition results in the formation of the vicinal dihalide, methyl 2,3-dichloropropionate. The use of a catalyst or a polar solvent such as dimethylformamide (DMF) can facilitate the polarization of the chlorine molecule and stabilize the charged intermediate, thereby accelerating the reaction.[1]

Direct Chlorination Mechanism cluster_intermediate Chloronium Ion Intermediate MA Methyl Acrylate Intermediate Cyclic Chloronium Ion MA->Intermediate + Cl₂ Cl2 Cl-Cl Product Methyl 2,3-Dichloropropionate Intermediate->Product + Cl⁻ (from backside attack) Chloride Cl⁻

Caption: Mechanism of Direct Chlorination of Methyl Acrylate.

Experimental Protocol

The following protocol is a representative procedure for the direct chlorination of methyl acrylate.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a gas trap, place methyl acrylate (27.5 mol) and dimethylformamide (DMF) (0.55 mol).[3]

  • Chlorination: While maintaining the temperature of the reaction mixture below 40°C using a cooling bath, pass chlorine gas (0.48 mol) into the stirred solution.[1][3] The reaction progress can be monitored by gas chromatography (GC).

  • Reaction Monitoring: The introduction of chlorine gas is typically carried out over several hours.[3] The reaction is stopped when GC analysis indicates the desired level of conversion.

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to vacuum distillation to remove unreacted methyl acrylate and to isolate the product.[1][2] Methyl 2,3-dichloropropionate is collected at a boiling point of 70°C at 15 mmHg.[3]

Performance Data
ParameterValueReference
Yield 77.2%[1][3]
Purity 98%[1][3]
Catalyst Dimethylformamide (DMF)[1][3]
Temperature < 40°C[1][3]
Purification Vacuum Distillation[1][2][3]

Method 2: Fischer Esterification of 2,3-Dichloropropionic Acid

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[4][5] This approach can be applied to the synthesis of methyl 2,3-dichloropropionate from 2,3-dichloropropionic acid and methanol.

Mechanistic Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The reaction mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, it is common practice to use a large excess of the alcohol (methanol in this case) and/or to remove the water as it is formed.[4][5]

Fischer Esterification Workflow Start 2,3-Dichloropropionic Acid + Methanol Protonation Protonation of Carbonyl (Acid Catalyst) Start->Protonation Attack Nucleophilic Attack by Methanol Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Byproduct Water Water_Elimination->Byproduct Product Methyl 2,3-Dichloropropionate Deprotonation->Product

Caption: Workflow of the Fischer Esterification Synthesis.

Experimental Protocol

The following is a general, representative protocol for the Fischer esterification of a carboxylic acid, adapted for the synthesis of methyl 2,3-dichloropropionate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichloropropionic acid, a large excess of methanol (e.g., 10-fold molar excess), and a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.5 mL).[6][7]

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 2-4 hours).[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.

  • Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.[6]

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Performance Data
ParameterExpected ValueReference
Yield >90% (estimated)[5][6]
Purity High (after distillation)
Catalyst Concentrated Sulfuric Acid[6][7]
Temperature Reflux (boiling point of methanol)[6]
Purification Neutralization, Washing, Vacuum Distillation[6]

Comparative Analysis

FeatureDirect Chlorination of Methyl AcrylateFischer Esterification of 2,3-Dichloropropionic Acid
Starting Materials Methyl Acrylate, Chlorine Gas2,3-Dichloropropionic Acid, Methanol
Atom Economy High (addition reaction)Lower (condensation reaction, produces water)
Reagents & Safety Requires handling of toxic and corrosive chlorine gas.Uses a strong acid catalyst (e.g., sulfuric acid), which is corrosive.
Reaction Conditions Low temperature (< 40°C)Reflux temperature (boiling point of methanol)
Yield Good (77.2%)[1][3]Potentially very high (>90%)[5][6]
Purity High (98% after distillation)[1][3]High after distillation
Scalability Well-established for industrial scale.Readily scalable.
Cost-Effectiveness Dependent on the relative cost of methyl acrylate and chlorine vs. 2,3-dichloropropionic acid.Generally a cost-effective method.

Conclusion and Recommendations

Both the direct chlorination of methyl acrylate and the Fischer esterification of 2,3-dichloropropionic acid are viable methods for the synthesis of methyl 2,3-dichloropropionate.

The direct chlorination of methyl acrylate is a well-established industrial process with good yields and high purity. Its primary advantages are its high atom economy and the use of readily available starting materials. However, the use of highly toxic and corrosive chlorine gas necessitates specialized equipment and stringent safety protocols, which may be a significant consideration for a standard research laboratory.

The Fischer esterification of 2,3-dichloropropionic acid represents a more classic and arguably safer laboratory-scale synthesis. While it has a lower atom economy due to the production of water, the reaction conditions are generally milder, and the reagents are easier to handle than chlorine gas. With the use of excess methanol, this method has the potential to achieve very high yields. The main consideration for this route is the availability and cost of the starting material, 2,3-dichloropropionic acid.

For industrial-scale production , the direct chlorination method is often favored due to its efficiency and established infrastructure. For laboratory-scale synthesis and research purposes , the Fischer esterification offers a safer and more straightforward alternative, provided the starting carboxylic acid is accessible. The choice between these two methods will ultimately depend on the specific requirements of the researcher or organization, including scale, safety infrastructure, and the cost and availability of starting materials.

References

  • Methyl 2,3-dichloropropionate: Synthesis, Applic
  • Methyl 2,3-dichloropropionate: Properties, Synthesis & Supply Chain Insights. (URL: )
  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). (URL: [Link])

  • Acid to Ester - Common Conditions. (URL: [Link])

  • PCHHAX Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient - Der Pharma Chemica. (URL: [Link])

  • The chlorination of methyl acrylate in the presence of methanol - ResearchGate. (URL: [Link])

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: )
  • Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). (URL: [Link])

  • Experiment 18 — Synthesis of Esters. (URL: )
  • US4885383A - Process for the preparation of carboxylic acid methyl esters - Google P
  • esterification of carboxylic acids with - Organic Syntheses Procedure. (URL: [Link])

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Comparative

A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Methyl 2,3-Dichloropropionate Impurities

Introduction In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. Of particular concern are genotoxic impurities (GTIs), which have...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and cause mutations, even at trace levels.[1][2][3] Methyl 2,3-dichloropropionate (MDCP), a potential reactant or intermediate in certain synthetic pathways, contains structural alerts—specifically, alkyl halide functionalities—that classify it as a potential genotoxic impurity.[4] Consequently, regulatory agencies mandate strict control and monitoring of such impurities at levels far below those for conventional impurities.[1][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing and comparing analytical methodologies for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for methyl 2,3-dichloropropionate. We will explore the regulatory landscape that necessitates this rigorous control, compare suitable analytical technologies, and provide a detailed, self-validating experimental protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

The Regulatory Imperative: Why Trace-Level Quantification is Non-Negotiable

The foundation for controlling genotoxic impurities is the Threshold of Toxicological Concern (TTC) . The TTC concept establishes a human exposure threshold of 1.5 µ g/day for most genotoxic impurities, which is considered to be associated with an acceptable lifetime cancer risk (<1 in 100,000).[3][6][7] This TTC value is not a direct analytical limit but is used to calculate the required concentration limit for the impurity in the drug substance, based on the drug's maximum daily dose (MDD).

The Causality Behind the Calculation: The relationship is inverse: a higher dose of the drug means the impurity must be controlled at a much lower concentration (in parts per million, ppm) to ensure the patient's total exposure to the GTI remains below the 1.5 µ g/day threshold.

Calculation Example:

  • TTC: 1.5 µ g/day

  • Hypothetical MDD of Drug: 500 mg/day

  • Required Impurity Limit (ppm): (TTC in µ g/day ) / (MDD in g/day ) = 1.5 µg / 0.5 g = 3.0 ppm

This calculation dictates the target for our analytical method. The method's Limit of Quantification (LOQ) must be at or below this calculated limit, and its Limit of Detection (LOD) must be correspondingly lower.

TTCDecisionWorkflow cluster_0 Regulatory & Safety Assessment cluster_1 Analytical Target Calculation cluster_2 Method Development & Validation Impurity Identify Potential Impurity (Methyl 2,3-Dichloropropionate) StructuralAlert Assess for Structural Alerts (e.g., Alkyl Halide) Impurity->StructuralAlert Classify Classify as Potential Genotoxic Impurity (PGI) StructuralAlert->Classify Alert Present TTC Apply Threshold of Toxicological Concern (TTC) 1.5 µg/day Classify->TTC CalcLimit Calculate Required Control Limit (ppm) Limit = TTC / MDD TTC->CalcLimit MDD Determine Maximum Daily Dose (MDD) of Drug Product MDD->CalcLimit SetLOQ Define Target LOQ LOQ ≤ Control Limit CalcLimit->SetLOQ DevelopMethod Develop Analytical Method (e.g., GC-MS) SetLOQ->DevelopMethod Validate Validate Method per ICH Q2(R1) Demonstrate LOD & LOQ DevelopMethod->Validate

Caption: Regulatory workflow for establishing an analytical control limit for a potential genotoxic impurity.

Selecting the Optimal Analytical Technique: A Comparative Analysis

The physicochemical properties of methyl 2,3-dichloropropionate—a volatile, halogenated ester—make Gas Chromatography (GC) the ideal separation technique.[8] The choice of detector is the next critical decision, with Mass Spectrometry (MS) and Electron Capture Detection (ECD) being the primary candidates.

Expertise in Action: While GC-ECD is exceptionally sensitive to halogenated compounds, its selectivity can be a significant drawback. In a complex drug matrix, co-eluting excipients or other impurities can interfere with the ECD signal, leading to false positives. GC-MS, particularly when operated in Selected Ion Monitoring (SIM) mode, provides an unparalleled combination of sensitivity and specificity. By monitoring for characteristic ions of MDCP, it can unequivocally identify and quantify the analyte even in the presence of matrix interferences.[1][5] For this reason, GC-MS is the authoritative and preferred technique for controlling trace-level GTIs.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Electron Capture Detector (GC-ECD)
Principle Separates compounds by GC, then ionizes and detects them based on their mass-to-charge ratio.Separates compounds by GC, then detects them based on their ability to capture electrons.
Specificity Very High. Provides structural confirmation. Can distinguish between co-eluting peaks using unique mass fragments.Moderate. Highly responsive to electronegative compounds (e.g., halogens) but cannot distinguish them from other electron-capturing interferents.
Sensitivity High. Can achieve sub-ppm detection limits, especially in SIM mode.Very High for halogenated compounds. Can be more sensitive than MS in some ideal cases.
Typical LOQ 1-5 ppm (can be lower with optimization)1-5 ppm (highly matrix-dependent)
Regulatory Standing Authoritative. Widely accepted as a confirmatory technique.Generally considered a quantitative but non-confirmatory technique. May require a second method for identity confirmation.
Robustness Generally robust, though ion source can require cleaning with complex matrices.Prone to contamination and signal drift.
Recommendation Highly Recommended for GTI control due to superior specificity and confirmatory power.Suitable for screening but may not be adequate for specific quantification in final validation without a confirmatory method.

A Self-Validating Protocol for LOD & LOQ Determination via GC-MS

This section outlines a robust, step-by-step protocol for determining the LOD and LOQ of methyl 2,3-dichloropropionate in a drug substance, in accordance with ICH Q2(R1) guidelines.[9] The protocol is designed to be self-validating by including steps to confirm the calculated limits.

Objective

To develop and validate a sensitive and specific GC-MS method for the quantification of methyl 2,3-dichloropropionate impurity and to experimentally determine and verify the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Materials and Instrumentation
  • Reference Standard: Methyl 2,3-dichloropropionate (CAS 3674-09-7)[8][10]

  • Drug Substance: The API being tested.

  • Solvent: Dimethylformamide (DMF) or other suitable high-boiling, inert solvent.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Column: Agilent J&W DB-624 or similar, 30 m x 0.32 mm, 1.8 µm film thickness.[11]

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Calculation cluster_verify Verification Stock Prepare 1 mg/mL MDCP Stock Solution in DMF Spike Prepare Spiked Drug Substance Sample (e.g., at 3 ppm) Stock->Spike Calib Prepare Low-Level Calibration Standards (e.g., 0.1-5 ppm) Stock->Calib InjectSample Inject Spiked Sample Spike->InjectSample InjectCal Inject Calibration Standards Calib->InjectCal Inject Inject Blank (DMF) Inject->InjectCal Inject->InjectSample CalCurve Generate Calibration Curve y = mx + c InjectCal->CalCurve GetParams Determine Slope (S) and Std. Dev. of Intercept (σ) CalCurve->GetParams Calc Calculate LOD & LOQ LOD = 3.3(σ/S) LOQ = 10(σ/S) GetParams->Calc Verify Prepare & Inject Samples at calculated LOD & LOQ Calc->Verify Confirm Confirm S/N Ratios & Precision LOD S/N > 3 LOQ S/N > 10, %RSD < 15% Verify->Confirm

Caption: Step-by-step experimental workflow for LOD and LOQ determination and verification.

Step-by-Step Methodology

1. Preparation of Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of MDCP reference standard into a 50 mL volumetric flask and dilute to volume with DMF.

  • Intermediate Standard (10 µg/mL): Dilute 1 mL of the stock solution to 100 mL with DMF.

  • Calibration Standards (Target: 3 ppm limit): Prepare a series of at least 5 calibration standards in the range of the LOQ. For a 3 ppm target, a range of 0.3 ppm to 5 ppm is appropriate. Prepare these by diluting the intermediate standard into solutions of the drug substance (at its target analytical concentration, e.g., 100 mg/mL) to accurately mimic the sample matrix.

  • Sample Preparation: Accurately weigh 1.0 g of the drug substance into a 10 mL volumetric flask and dissolve in DMF.

2. GC-MS Instrumental Conditions:

  • Inlet: Splitless mode, 250 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min.

  • MS Transfer Line: 250 °C

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV

  • MS Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of MDCP (e.g., m/z 59, 97, 125 - to be confirmed with a full scan of the standard).

3. LOD and LOQ Determination (Based on the Calibration Curve):

  • Trustworthiness through ICH Q2(R1): This approach is one of the most reliable methods recommended by the ICH.[9][12] The LOD and LOQ are calculated using the slope of the calibration curve and the standard deviation of the response.[13]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

      • S = the slope of the calibration curve.

      • σ = the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of multiple regression lines or, more commonly, the residual standard deviation of a single regression line (STEYX function in Excel).

  • Procedure:

    • Inject the blank (DMF) multiple times to ensure no interfering peaks are present at the retention time of MDCP.

    • Inject the low-level calibration standards (e.g., 0.3 ppm to 5 ppm) in triplicate.

    • Construct a linear regression curve of peak area versus concentration.

    • Calculate the slope (S) and the residual standard deviation (σ) from the regression data.

    • Calculate the theoretical LOD and LOQ using the formulas above.

4. Experimental Verification:

  • The Self-Validation Step: A calculated value is insufficient; it must be empirically proven.[13]

    • Prepare new, independent spike samples of the drug substance at the calculated LOD and LOQ concentrations.

    • Inject these samples (n=6 for LOQ, n=3 for LOD).

    • Acceptance Criteria:

      • LOD: The analyte peak must be clearly distinguishable from noise, typically with a signal-to-noise (S/N) ratio of ≥ 3:1.[12][14]

      • LOQ: The method must provide results with acceptable precision and accuracy. The S/N ratio should be ≥ 10:1, and the relative standard deviation (%RSD) for the six injections should be less than 15%.[14][15]

Summary of Expected Performance Data

The table below summarizes typical, achievable performance data for the described GC-MS method, demonstrating its suitability for the intended purpose as per ICH guidelines.[9][14]

ParameterAcceptance Criteria (Typical)Expected ResultJustification
Linearity (R²) ≥ 0.99> 0.995Demonstrates a direct proportional relationship between concentration and response in the specified range.
LOD (Calculated) N/A (must be verified)~0.5 ppmIndicates the lowest concentration the method can reliably detect.
LOQ (Calculated) N/A (must be verified)~1.5 ppmIndicates the lowest concentration the method can reliably quantify.
LOD Verification (S/N) ≥ 3:1PassConfirms the calculated LOD is practically achievable.
LOQ Verification (%RSD) ≤ 15%< 10%Confirms that quantification at this level is precise and reliable.[11]
Accuracy at LOQ (% Recovery) 80 - 120%95 - 105%Demonstrates the method's accuracy at the lower limit of its range.

Conclusion

Controlling potential genotoxic impurities such as methyl 2,3-dichloropropionate is a critical aspect of modern pharmaceutical quality control. The analytical challenge lies in achieving and validating detection and quantification limits that are often in the low parts-per-million range, a requirement dictated by the Threshold of Toxicological Concern.

This guide has established that a Gas Chromatography-Mass Spectrometry (GC-MS) method offers the necessary sensitivity and specificity for this task. By following a structured protocol grounded in ICH Q2(R1) principles—from calculating theoretical limits based on a low-level calibration curve to the essential step of empirically verifying those limits—researchers can develop a robust, defensible, and "fit-for-purpose" analytical procedure. This rigorous, self-validating approach ensures that the method is not only scientifically sound but also meets the stringent expectations of global regulatory bodies, ultimately safeguarding patient safety.

References

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]

  • The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. [Link]

  • Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Analytical Methods. Ministry of Food and Drug Safety. [Link]

  • Fast GC-MS/MS for High Throughput Pesticides Analysis. SCISPEC. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent. [Link]

  • Method 8151A: Chlorinated Herbicides by GC. U.S. Environmental Protection Agency (EPA). [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ACS Publications. [Link]

  • GC-MS Application Notes. GBC Scientific Equipment. [Link]

  • Control Strategies of Genotoxic Impurities in Drug Substance & Product. SlideShare. [Link]

  • Genotoxic Impurities in Pharmaceuticals. Semantic Scholar. [Link]

  • Application Note: Analysis of Volatile Hazardous Air Pollutants. Shimadzu. [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. [Link]

  • Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Analytical Methods - Toxicological Profile for Dichloropropenes. NCBI Bookshelf. [Link]

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Validation

Cross-reactivity studies involving methyl 2,3-dichloropropionate analogs

A Comprehensive Guide to Cross-Reactivity Studies of Methyl 2,3-Dichloropropionate Analogs for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, technical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Cross-Reactivity Studies of Methyl 2,3-Dichloropropionate Analogs for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technical framework for conducting cross-reactivity studies on analogs of methyl 2,3-dichloropropionate. Given its role as a key intermediate in pharmaceutical synthesis, understanding the potential for off-target binding of its analogs is critical for safety and efficacy assessments in drug development.[1] This guide moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring a self-validating and robust approach to your research.

The Imperative for Cross-Reactivity Assessment

In drug development, especially during lead optimization, analogs of a parent compound are synthesized to improve efficacy, pharmacokinetics, or safety profiles. Methyl 2,3-dichloropropionate serves as a foundational scaffold for such modifications.[1] However, even minor structural changes can alter binding specificity. Cross-reactivity occurs when a compound binds to unintended targets, such as receptors or enzymes, which can lead to off-target effects and potential toxicity.[2][3] For small molecules like the analogs of methyl 2,3-dichloropropionate, immunoassays are a primary tool for screening for such interactions due to their high throughput and sensitivity.[4]

This guide will delineate a comprehensive strategy for evaluating the cross-reactivity of hypothetical, yet structurally plausible, analogs of methyl 2,3-dichloropropionate. We will focus on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the primary screening method, supported by confirmatory analytical techniques and predictive computational models.

Hypothetical Analogs for Cross-Reactivity Profiling

To illustrate a robust cross-reactivity study, we will consider a focused library of hypothetical analogs of Methyl 2,3-dichloropropionate (MDCP). These analogs are designed to probe the impact of common structural modifications on binding affinity.

Compound ID Structure Rationale for Inclusion
MDCP ClCH₂CH(Cl)COOCH₃Parent Compound
Analog A ClCH₂CH(Cl)COOCH₂CH₃Investigates the effect of a larger ester group (ethyl ester).
Analog B BrCH₂CH(Br)COOCH₃Examines the influence of different halogen atoms (bromine instead of chlorine).
Analog C ClCH₂CH₂COOCH₃Assesses the importance of the chlorine atom at the α-position.
Analog D CH₃CH(Cl)COOCH₃Evaluates the contribution of the chlorine atom at the β-position.

Experimental Workflow for Cross-Reactivity Assessment

A rigorous cross-reactivity study integrates immunoassay development, screening, and orthogonal validation. The following workflow provides a comprehensive approach.

Cross-Reactivity Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening & Analysis cluster_2 Phase 3: Validation & Prediction Hapten Synthesis Hapten Synthesis Conjugation Conjugation Hapten Synthesis->Conjugation Linker Attachment Antibody Production Antibody Production Conjugation->Antibody Production Immunization ELISA Optimization ELISA Optimization Antibody Production->ELISA Optimization Titer & Specificity Competitive ELISA Competitive ELISA ELISA Optimization->Competitive ELISA Validated Assay Data Analysis Data Analysis Competitive ELISA->Data Analysis IC50 & %CR GC-MS Confirmation GC-MS Confirmation Data Analysis->GC-MS Confirmation High-Priority Analogs QSAR Modeling QSAR Modeling Data Analysis->QSAR Modeling Training Data Competitive ELISA cluster_well Microplate Well cluster_solution Sample + Antibody Solution cluster_result Result Interpretation Coated_Antigen MDCP-BSA Conjugate Free_Antigen MDCP Analog (in sample) Antibody Anti-MDCP Antibody Free_Antigen->Antibody Binds in solution Antibody->Coated_Antigen Binds to plate if not bound to free antigen High_Analog High Analog Concentration: Low Signal Low_Analog Low Analog Concentration: High Signal

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2,3-Dichloro-propionic Acid Methyl Ester

As a critical building block in drug development and pharmaceutical synthesis, 2,3-Dichloro-propionic acid methyl ester (CAS: 3674-09-7) offers exceptional utility. However, its chemical structure—featuring reactive alph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in drug development and pharmaceutical synthesis, 2,3-Dichloro-propionic acid methyl ester (CAS: 3674-09-7) offers exceptional utility. However, its chemical structure—featuring reactive alpha and beta halogens adjacent to an ester carbonyl—imparts severe corrosive and mutagenic properties [1].

For researchers and laboratory managers, establishing a rigorous, self-validating disposal protocol is not just a regulatory requirement; it is a fundamental pillar of laboratory safety. This guide provides the authoritative, step-by-step operational frameworks necessary to manage the lifecycle and disposal of this compound safely.

Mechanistic Hazard Analysis: The Causality of Risk

To safely dispose of a chemical, one must first understand why it is dangerous. The disposal protocols for 2,3-dichloro-propionic acid methyl ester are dictated by three primary mechanistic hazards [1][2]:

  • Hydrolytic Corrosivity (H314): The ester linkage and halogenated aliphatic chain are highly susceptible to hydrolysis when exposed to ambient moisture, biological tissues, or aqueous bases. This degradation exothermically liberates hydrochloric acid (HCl) and 2,3-dichloropropionic acid. Consequently, any disposal container must be strictly anhydrous to prevent pressure buildup and container rupture.

  • Electrophilic Alkylation (H341): The molecule acts as a potent electrophile. The chloride leaving groups can undergo SN​2 nucleophilic substitution with biological macromolecules, including DNA bases. This makes the compound a suspected mutagen, mandating strict prevention of aerosolization during waste transfer[1].

  • Combustibility (H227): With a relatively low flash point, the liquid is combustible. Waste streams must be isolated from strong oxidizers and stored in temperature-controlled environments.

Quantitative Data & Hazard Profile

Table 1: Physicochemical properties and their direct impact on waste management logistics.

ParameterValueOperational & Disposal Implication
CAS Number 3674-09-7Must be explicitly listed on all EPA/EWC waste manifests.
Molecular Weight 157.00 g/mol High mass fraction of chlorine dictates a strict halogenated waste stream.
Density 1.328 g/cm³Sinks in aqueous solutions; requires bottom-draining if biphasic separation occurs.
Boiling Point 92 °C (@ 50 Torr)Volatile under vacuum; requires sealed containment to prevent vapor accumulation.
GHS Classification H314, H341, H227Corrosive, Mutagenic, Combustible. Dictates full PPE and isolated storage.
UN Transport Code UN3265Class 8 (Corrosive liquid, acidic, organic, n.o.s.), Packing Group III [2].

Waste Management Workflow Visualization

The following diagram maps the validated logical pathway for segregating and disposing of 2,3-dichloro-propionic acid methyl ester. Mixing this compound with incompatible streams (like amines or aqueous bases) will cause violent, exothermic hydrolysis.

WasteWorkflow N1 Waste Generation: 2,3-Dichloro-propionic acid methyl ester N2 Halogenated Organic Stream (Container B) N1->N2 Segregate (Contains Cl) N3 Incompatible Streams (Bases, Oxidizers, Aqueous) N1->N3 DO NOT MIX N4 Primary Containment (HDPE or PTFE-lined Glass) N2->N4 N5 Hazard Labeling (UN3265, Corrosive, Mutagenic) N4->N5 N6 Satellite Accumulation Area (Ventilated, Secondary Containment) N5->N6 N7 EHS Transfer & Licensed Incineration (Flue Gas Scrubbing) N6->N7 Manifest & Transport

Figure 1: Halogenated waste segregation and disposal workflow for methyl 2,3-dichloropropionate.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal

Because incineration of chlorinated compounds produces corrosive HCl gas, this chemical must be sent to a licensed destruction facility equipped with wet flue gas scrubbers [1][3].

  • Step 1: Stream Identification. Verify that the waste stream is strictly designated for Halogenated Organics . Do not mix with non-halogenated solvents, as this exceeds the permit limits of standard incinerators and risks the environmental release of dioxins.

  • Step 2: Container Selection. Transfer the waste into a High-Density Polyethylene (HDPE) carboy or a PTFE-lined amber glass bottle. Causality: Metal containers must be strictly avoided due to the corrosive nature of the trace HCl generated over time.

  • Step 3: Transfer Operations. Conduct all transfers inside a certified chemical fume hood to prevent inhalation of mutagenic vapors. Use a grounded funnel to prevent static discharge (addressing the H227 Combustible hazard).

  • Step 4: Labeling. Affix a hazardous waste tag immediately. Mark the container with: "Halogenated Organic Waste", "Corrosive", "Mutagenic", and list the exact chemical name and CAS (3674-09-7).

  • Step 5: Self-Validating Storage. Store in a designated Satellite Accumulation Area (SAA) within a secondary containment tray.

    • Validation Check: Inspect the secondary containment tray weekly. Any yellowing, embrittlement, or unexplained liquid indicates primary container failure or vapor leakage. If observed, immediately repackage the primary container.

Protocol B: Emergency Spill Response & Decontamination

In the event of a localized spill, rapid containment is critical to prevent structural corrosion and personnel exposure [2].

  • Step 1: Evacuation & PPE. Evacuate the immediate 5-meter radius. Responders must don a chemical-resistant suit, heavy-duty nitrile or neoprene gloves, and a full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges.

  • Step 2: Inert Containment. Dike the spill using inert, non-combustible absorbent materials such as dry sand, earth, or vermiculite.

    • Causality: Do NOT use sawdust or paper towels. The compound is combustible and acidic; organic absorbents can act as fuel or trigger an exothermic reaction.

  • Step 3: Mechanical Collection. Use spark-proof polypropylene dustpans and brushes to sweep up the saturated absorbent. Place the material into a sealable, heavy-duty hazardous waste bucket.

  • Step 4: Chemical Neutralization. Wash the spill surface with a mild, dilute alkaline detergent solution (e.g., 5% sodium bicarbonate) to neutralize residual 2,3-dichloropropionic acid and HCl.

  • Step 5: Self-Validating Decontamination.

    • Validation Check: After the final water rinse, press a strip of universal pH indicator paper against the wet surface. A pH reading of 6.5 to 7.5 confirms the successful neutralization and removal of all corrosive residues. If the pH is below 6, repeat Step 4.

References

To maintain scientific integrity and ensure compliance with global safety standards, the procedures in this guide are grounded in the following authoritative safety data sheets and regulatory guidelines:

Handling

Mastering the Safe Handling of 2,3-Dichloro-propionic Acid Methyl Ester: A Guide for Laboratory Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment, and Disposal of 2,3-Dichloro-propionic Acid Methyl Ester. Introduction As t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment, and Disposal of 2,3-Dichloro-propionic Acid Methyl Ester.

Introduction

As the landscape of pharmaceutical research and development continues to evolve, the synthesis and utilization of novel chemical entities are paramount. Among these, halogenated organic compounds play a crucial role as versatile intermediates. 2,3-Dichloro-propionic acid methyl ester, a member of this class, presents unique handling challenges due to its chemical properties. This guide, designed for the discerning researcher, provides a comprehensive framework for the safe and compliant management of this compound within a laboratory setting. Beyond mere procedural steps, we delve into the rationale behind each recommendation, fostering a culture of safety and scientific excellence.

Understanding the Hazard Profile

A thorough understanding of the inherent hazards of a chemical is the foundation of safe handling. 2,3-Dichloro-propionic acid methyl ester is a combustible liquid that poses significant risks upon exposure.

Property[1][2]Value
Physical State Liquid
Appearance Colorless to light yellow
Flash Point 63 °C (145.4 °F) - closed cup
Boiling Point 92 °C at 50 Torr[1]
Density 1.3282 g/cm³ at 20 °C[1]
Solubility Soluble in ether, acetone, ethanol[1]

The primary hazards associated with 2,3-Dichloro-propionic acid methyl ester are:

  • Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[3]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.

  • Combustibility: As a combustible liquid, it can ignite when exposed to an ignition source.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2,3-Dichloro-propionic acid methyl ester. The following recommendations are based on a comprehensive risk assessment of its properties.

Hand Protection
  • For Incidental Contact (e.g., splashes):

    • Nitrile gloves with a minimum thickness of 5 mil are a suitable option for short-term protection. However, it is crucial to change them immediately upon any sign of contamination.[4]

  • For Extended Contact or Immersion:

    • Butyl rubber gloves are generally recommended for handling esters and offer good resistance to a wide range of chemicals.[5][6]

    • Viton® gloves also provide excellent resistance to chlorinated solvents.[6]

It is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use. Breakthrough time, the time it takes for a chemical to permeate the glove material, is a critical factor.[7][8][9]

Eye and Face Protection

Given the risk of severe eye irritation, robust eye and face protection is mandatory.

  • Chemical splash goggles that form a tight seal around the eyes are essential.

  • A face shield worn over chemical splash goggles is required when there is a significant risk of splashing, such as during transfers of larger volumes.

Skin and Body Protection
  • A flame-resistant lab coat or a lab coat made of 100% cotton should be worn to protect against accidental splashes and fire hazards. Synthetic materials that can melt onto the skin should be avoided.

  • Closed-toe shoes are mandatory in any laboratory setting.

  • For tasks with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.

Respiratory Protection

The need for respiratory protection depends on the specifics of the procedure and the ventilation available.

  • Engineering Controls as the Primary Measure: All work with 2,3-Dichloro-propionic acid methyl ester should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[10]

  • When Respiratory Protection is Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up, respiratory protection is required.

    • A NIOSH-approved air-purifying respirator equipped with organic vapor/acid gas (OV/AG) cartridges is the appropriate choice.[11][12][13] The yellow color code on the cartridge typically indicates protection against both organic vapors and acid gases.[11][13]

    • For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing risks. The following steps provide a framework for the safe handling of 2,3-Dichloro-propionic acid methyl ester from receipt to disposal.

Figure 1: A workflow diagram outlining the key steps for the safe handling of 2,3-Dichloro-propionic acid methyl ester.

Experimental Protocol: Safe Transfer of 2,3-Dichloro-propionic acid methyl ester
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 2,3-Dichloro-propionic acid methyl ester.

    • Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

    • Don the appropriate PPE as outlined in the previous section, including double gloving if significant handling is anticipated.

  • Procedure:

    • Conduct all transfers within the certified chemical fume hood.

    • If transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, a potential ignition source.[10]

    • Use a funnel for liquid transfers to minimize the risk of splashing.

    • Keep containers sealed when not in immediate use.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A solution of soap and water is generally effective for minor residues.[14]

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures: Preparedness is Key

Even with the most stringent precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15]

  • While flushing, remove any contaminated clothing.

  • Wash the area with soap and water.[15]

  • Seek immediate medical attention.

Eye Contact
  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[15]

  • An emergency eyewash station should be readily accessible and used for this purpose.[15][16][17][18][19]

  • Seek immediate medical attention.

Inhalation
  • Move the affected person to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Spills
  • Minor Spills (within a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water.[14]

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Stewardship

Proper disposal of 2,3-Dichloro-propionic acid methyl ester and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

Figure 2: A decision-making and process flow diagram for the proper disposal of waste generated from handling 2,3-Dichloro-propionic acid methyl ester.

Waste Segregation
  • Halogenated Organic Waste: All liquid waste containing 2,3-Dichloro-propionic acid methyl ester must be collected in a designated, properly labeled container for halogenated organic waste.[20][21][22] Do not mix with non-halogenated waste streams.[20][21]

  • Aqueous Waste: Aqueous solutions containing small amounts of this chemical should also be treated as hazardous waste and collected separately.[23] Do not dispose of down the drain.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, must be collected in a separate, labeled container for solid hazardous waste.

Labeling and Storage
  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[22]

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

Final Disposal
  • Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Incineration is a common treatment method for halogenated organic wastes.[24]

Conclusion

The safe handling of 2,3-Dichloro-propionic acid methyl ester is not merely a matter of following rules but of understanding the principles behind them. By integrating a thorough knowledge of its hazards with the disciplined application of appropriate personal protective equipment, robust operational procedures, and a responsible disposal plan, researchers can confidently and safely utilize this valuable chemical intermediate. This commitment to safety not only protects individuals but also fosters a research environment where scientific advancement can flourish without compromise.

References

  • ECHA. (n.d.). Propanoic acid, 2,3-dichloro-, methyl ester. European Chemicals Agency. Retrieved from a relevant, authoritative source on chemical properties and hazards.
  • NIOSH. (n.d.). First Aid for Chemical Exposures. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health & Safety. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Retrieved from [Link]

  • Lawrence Berkeley National Laboratory. (2022, November 15). Emergency Eyewash / Shower Requirements. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2,3-dichloro-, methyl ester (CAS 3674-09-7). Retrieved from [Link]

  • Compliance Signs. (2026, March 28). Eyewash Stations and Emergency Showers: Where, When and How. Retrieved from [Link]

  • Ministry of Manpower Singapore. (2025, August 17). What is the requirement on eye wash and shower station for industries using chemicals? Retrieved from [Link]

  • Singapore Statutes Online. (2024, March 14). Workplace Safety and Health (First-Aid) Regulations. Retrieved from a relevant government source detailing first-aid requirements.
  • Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Retrieved from [Link]

  • Lab Manager. (2018, June 4). Safe Storage and Use of Flammable Solvents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-2,3-dichloropropenoic acid, methyl ester (CAS 760-03-2). Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Manual on Decontamination of Surfaces.
  • University of California, Berkeley College of Chemistry. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • Queen Mary University of London Health and Safety Directorate. (n.d.). Decontamination. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2,3-dichloro-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hand Protection Chemical Resistance Guide.
  • Northwestern University. (n.d.). Cartridge Selection.
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  • University of Waterloo. (n.d.). Hazardous Waste Segregation.
  • Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]

  • OSHACode® EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation.
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  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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  • Queen Mary University of London Health and Safety Directorate. (n.d.). Decontamination. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from a relevant glove manufacturer's resource.
  • University of California, Berkeley Environmental Health & Safety. (n.d.). Hand Protection Chemical Resistance Guide.
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  • Th. Geyer. (n.d.). Breakthrough Times of Labsolute® Disposable Gloves.
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